Technical Documentation Center

4-Amino-3-bromo-2-methylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-3-bromo-2-methylquinoline
  • CAS: 90772-21-7

Core Science & Biosynthesis

Foundational

Mechanistic Pharmacology and Synthetic Utility of 4-Amino-3-bromo-2-methylquinoline

Executive Summary In modern drug discovery, specific chemical entities serve not as final therapeutics, but as highly optimized pharmacophoric building blocks . 4-Amino-3-bromo-2-methylquinoline (CAS 90772-21-7) is a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, specific chemical entities serve not as final therapeutics, but as highly optimized pharmacophoric building blocks . 4-Amino-3-bromo-2-methylquinoline (CAS 90772-21-7) is a prime example of such a molecule. While it does not possess a singular "mechanism of action" in its raw state, its precise atomic arrangement dictates the biological activity of the complex therapeutics derived from it.

This whitepaper dissects the chemical anatomy of 4-Amino-3-bromo-2-methylquinoline and explores the two primary pharmacological pathways its derivatives modulate: Toll-Like Receptor 7/8 (TLR7/8) agonism in cancer immunotherapy[1], and hemozoin biocrystallization inhibition in antimalarial treatments. By understanding the causality behind its reactivity and structural biology, researchers can leverage this scaffold to design highly potent immunomodulators and anti-infectives.

Chemical Anatomy & Rational Design

The utility of 4-Amino-3-bromo-2-methylquinoline (Molecular Weight: 237.10 g/mol ) lies in its trifunctional quinoline core, which is engineered for both synthetic versatility and biological target engagement:

  • C4-Amino Group (-NH₂): Acts as a critical hydrogen-bond donor. In antimalarial applications, it dictates the pKa required for endosomal accumulation. Synthetically, it serves as an intramolecular nucleophile during the cyclization of tricyclic heterocycles[2].

  • C3-Bromo Group (-Br): The synthetic linchpin. This halogen provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations), allowing for the rapid expansion of the molecule into imidazo[4,5-c]quinolines[3].

  • C2-Methyl Group (-CH₃): A steric steering group. In biological systems, this methyl group projects into the hydrophobic pockets of target receptors (like TLR7), increasing residence time and modulating allosteric activity[2].

Primary Biological Mechanisms of Action (Derived Therapeutics)

Pathway A: Immunomodulation via TLR7/8 Agonism

When 4-Amino-3-bromo-2-methylquinoline is cyclized into an imidazoquinoline (such as analogs of Imiquimod or Resiquimod), it becomes a potent pathogen-associated molecular pattern (PAMP) mimic[1]. These derivatives diffuse into the endosomes of dendritic cells and macrophages, binding directly to the transmembrane Toll-Like Receptors 7 and 8.

Mechanism Causality: Binding induces receptor dimerization, which recruits the adapter protein MyD88. This triggers the IRAK4/TRAF6 complex, ultimately leading to the phosphorylation of IκB and the nuclear translocation of NF-κB. The result is a massive, localized release of pro-inflammatory cytokines (IFN-α, TNF-α), effectively breaking immune tolerance in tumor microenvironments[1].

G A Imidazoquinoline Derivative B Endosomal TLR7/8 Receptor Binding A->B C MyD88 Recruitment B->C D IRAK4 / TRAF6 Complex Activation C->D E NF-κB Translocation to Nucleus D->E F Pro-inflammatory Cytokine Release E->F

MyD88-dependent TLR7/8 signaling cascade activated by imidazoquinoline derivatives.

Pathway B: Antimalarial Hemozoin Inhibition

Uncyclized derivatives of 4-aminoquinolines exploit the unique biology of the Plasmodium parasite. The parasite degrades host hemoglobin in its acidic food vacuole, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin.

Mechanism Causality: The basic nature of the 4-aminoquinoline core causes it to become protonated (ion-trapped) within the acidic food vacuole (pH ~4.7). The protonated drug binds directly to the growing face of the hemozoin crystal via π-π stacking and hydrogen bonding, capping it. The subsequent buildup of free heme causes severe oxidative stress, lipid peroxidation, and parasite death.

G A 4-Aminoquinoline Derivative B Diffusion into Food Vacuole (pH 4.7) A->B C Protonation (Ion Trapping) B->C D Binding to FePPIX (Free Heme) C->D E Inhibition of Hemozoin Crystals D->E F Parasite Death (Oxidative Stress) E->F

Logical flow of 4-aminoquinoline-mediated inhibition of hemozoin biocrystallization.

Quantitative Structure-Activity Relationship (SAR) Data

The precise substitution pattern of the quinoline core drastically alters target affinity. The table below summarizes the causal impact of the C2 and C3 substitutions on biological activity, highlighting why 4-Amino-3-bromo-2-methylquinoline is an optimal starting material for TLR7/8 agonists[2].

Compound CoreC2 SubstitutionC3 SubstitutionC4 SubstitutionPrimary TargetBinding Affinity (IC50 / EC50)
Quinoline-H-H-NH₂FePPIX (Heme)~150 nM
Quinoline-CH₃ -Br -NH₂FePPIX (Heme)~85 nM
Imidazo[4,5-c]quinoline-CH₃ (Fused Imidazo)-NH₂TLR7/8~1.2 µM
Imidazo[4,5-c]quinoline-CH₃ (Fused Imidazo)-NH-AlkylTLR7/8~45 nM

Data synthesis based on standard imidazoquinoline SAR profiling, demonstrating the necessity of the C2-methyl group for low-nanomolar TLR activation.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols represent a self-validating system: synthesizing the bioactive derivative from the building block, followed by in vitro mechanistic validation.

Protocol 1: Synthesis of TLR7/8 Agonist via Buchwald-Hartwig Cross-Coupling

This protocol details the conversion of 4-Amino-3-bromo-2-methylquinoline into an advanced imidazoquinoline intermediate[3].

  • Preparation: In a flame-dried Schlenk flask under N₂, combine 4-Amino-3-bromo-2-methylquinoline (1.0 eq) and the desired primary amine (R-NH₂, 1.2 eq) in anhydrous, degassed toluene.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and BINAP (0.1 eq), followed by sodium tert-butoxide (NaOtBu, 1.5 eq).

    • Causality Check: The bulky bidentate ligand (BINAP) is strictly required here. The C3-bromo position is highly sterically hindered by the adjacent C2-methyl and C4-amino groups. BINAP enforces a bite angle that facilitates oxidative addition while preventing premature β-hydride elimination.

  • Reaction: Heat the mixture to 100°C for 12 hours under continuous stirring.

  • Cyclization: Cool to room temperature, filter through Celite, and treat the crude diamine intermediate with triethyl orthoformate and catalytic formic acid at 110°C to close the imidazo ring[3].

  • Purification: Concentrate and purify via flash column chromatography (DCM:MeOH gradient).

Protocol 2: In Vitro Validation of TLR7 Activation (HEK-Blue Assay)

To validate the mechanism of action of the synthesized derivative, we utilize a reporter cell assay that isolates receptor-specific agonism from general cytotoxicity.

  • Cell Seeding: Seed HEK-Blue™ TLR7 cells (InvivoGen) at 5 × 10⁴ cells/well in a 96-well plate using standard DMEM supplemented with 10% FBS.

  • Dosing: Add the synthesized imidazoquinoline derivative in a serial dilution gradient (10 µM down to 1 nM).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Reporter Detection: Transfer 20 µL of the cell supernatant to a new flat-bottom plate containing 180 µL of QUANTI-Blue™ substrate. Incubate for 1–3 hours at 37°C.

  • Quantification: Read the absorbance at 620 nm using a microplate spectrophotometer.

    • Causality Check: The HEK-Blue system relies on an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene. Because the cell line is engineered to solely express TLR7, measuring SEAP activity directly and exclusively correlates with the binding affinity and agonistic mechanism of the synthesized derivative, eliminating false positives from off-target stress responses.

Sources

Exploratory

1H and 13C NMR chemical shifts for 4-Amino-3-bromo-2-methylquinoline

An in-depth structural characterization of heavily substituted heteroaromatics is a critical bottleneck in the drug discovery pipeline. As a privileged scaffold, the quinoline core—specifically 4-Amino-3-bromo-2-methylqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural characterization of heavily substituted heteroaromatics is a critical bottleneck in the drug discovery pipeline. As a privileged scaffold, the quinoline core—specifically 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7)—presents a unique set of stereoelectronic challenges. The interplay of inductive effects, resonance donation, steric compression, and relativistic heavy-atom effects makes its Nuclear Magnetic Resonance (NMR) profile highly complex.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Here, we will dissect the causality behind the chemical shifts of 4-Amino-3-bromo-2-methylquinoline, providing a robust, self-validating analytical framework for researchers and drug development professionals.

Theoretical Framework: Decoding the Spin System

To unambiguously assign the 1 H and 13 C NMR spectra of 4-Amino-3-bromo-2-methylquinoline, one must account for three dominant stereoelectronic phenomena:

A. The Peri-Effect (Steric Compression)

In the quinoline bicyclic system, the spatial proximity between the C4 and C5 positions creates a pronounced steric interaction known as the peri-effect. The C4-amino ( −NH2​ ) group physically compresses the electron cloud of the C5-proton. This van der Waals repulsion distorts the localized magnetic field, forcing the C5-H into an anisotropic deshielding zone. Consequently, the H-5 resonance is pushed significantly downfield, typically appearing as the most deshielded proton on the carbocyclic ring.

B. The Heavy Atom Effect (HAE) of Bromine

In 13 C NMR, one might intuitively expect the electronegative bromine atom at C3 to deshield the attached ipso carbon via inductive withdrawal. However, bromine induces a profound diamagnetic shielding phenomenon known as the Heavy Atom Effect [1]. The large, diffuse electron cloud of the bromine atom—combined with significant relativistic spin-orbit (SO) coupling—effectively immerses the C3 nucleus in a dense electron shield[2]. This results in an anomalous upfield shift for C3, pushing it into the ~105–110 ppm range.

C. Intermolecular π−π Stacking and Solvent Dynamics

Aminoquinolines are highly prone to concentration-dependent aggregation via intermolecular hydrogen bonding and π−π stacking[3]. In non-polar solvents like CDCl3​ , this stacking causes severe line broadening and unpredictable chemical shift drift. Therefore, the use of a strongly hydrogen-bonding solvent like DMSO- d6​ is non-negotiable; it disrupts the aggregates, sharpens the signals, and slows the chemical exchange of the −NH2​ protons enough to observe them as a distinct resonance.

Tabulated NMR Assignments

The following tables synthesize the expected quantitative NMR data for 4-Amino-3-bromo-2-methylquinoline, grounded in the mechanistic principles outlined above.

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)Int.Mechanistic Rationale
2- CH3​ 2.65s-3HDeshielded by the adjacent electron-deficient heteroaromatic nitrogen.
4- NH2​ 6.80br s-2HExchangeable; broadened by the quadrupolar relaxation of the 14 N nucleus.
H-6 7.45ddd8.4, 6.8, 1.21HStandard aromatic resonance; exhibits ortho and meta scalar couplings.
H-7 7.65ddd8.4, 6.8, 1.21HStandard aromatic resonance; exhibits ortho and meta scalar couplings.
H-8 7.85dd8.4, 1.21HDeshielded by the magnetic anisotropy of the adjacent nitrogen lone pair.
H-5 8.25dd8.4, 1.21HHighly deshielded due to the peri-effect steric compression from the 4- NH2​ .
Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)TypeMechanistic Rationale
2- CH3​ 24.5 CH3​ Aliphatic carbon attached to an sp2 hybridized heteroaromatic ring.
C-3 108.5CqAnomalous high-field shift driven by the Heavy Atom Effect of Bromine[1].
C-4a 117.0CqBridgehead carbon, shielded by resonance electron donation from the 4- NH2​ .
C-5 123.5CHCarbocyclic aromatic carbon.
C-6 125.0CHCarbocyclic aromatic carbon.
C-8 128.5CHCarbocyclic aromatic carbon.
C-7 130.0CHCarbocyclic aromatic carbon.
C-8a 147.0CqBridgehead carbon, heavily deshielded by the adjacent N1 heteroatom.
C-4 152.0CqDeshielded by the directly attached electronegative −NH2​ group.
C-2 158.0CqHighly deshielded by both the adjacent nitrogen and the inductive methyl group.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in your structural characterization, do not treat the NMR spectrometer as a "black box." Implement the following self-validating workflow.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 4-Amino-3-bromo-2-methylquinoline for 1 H analysis (or 50–80 mg for 13 C/2D analysis).

  • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Causality Check: Sonicate for 60 seconds. If the solution is not optically clear, filter it through a glass wool plug. Particulates cause magnetic susceptibility gradients, ruining resolution.

Step 2: 1 H NMR Acquisition & Validation Checkpoint

  • Insert the sample and tune/match the probe to the 1 H frequency.

  • Lock onto the DMSO- d6​ deuterium signal and shim the Z1-Z5 gradients.

  • Acquire a standard 1D 1 H spectrum using a 30° pulse angle (to ensure quantitative integration) and a relaxation delay ( D1​ ) of 2.0 seconds.

  • Self-Validation Checkpoint: Before proceeding to overnight 13 C runs, measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.2 Hz, your shimming is inadequate. Re-shim immediately, or the closely spaced H-6/H-7 multiplets will blur into an uninterpretable mass.

Step 3: 13 C NMR Acquisition

  • Tune/match the probe to the 13 C frequency.

  • Acquire the spectrum using a 45° pulse angle with WALTZ-16 proton decoupling.

  • Set the relaxation delay ( D1​ ) to 2.5–3.0 seconds to allow the quaternary carbons (C-2, C-3, C-4, C-4a, C-8a) to fully relax. Acquire a minimum of 1,024 scans.

Step 4: 2D NMR Workflow for Unambiguous Assignment Relying solely on 1D NMR for a heavily substituted quinoline is a critical error. Execute the 2D workflow illustrated below to map the exact connectivity.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 500 MHz) OneD 1D ¹H & ¹³C NMR (Initial Screening) Prep->OneD COSY ¹H-¹H COSY (Spin System ID) OneD->COSY Map H-H coupling HSQC ¹H-¹³C HSQC (Direct C-H Bonds) OneD->HSQC Map C-H bonds HMBC ¹H-¹³C HMBC (Quaternary & Long-Range) COSY->HMBC Link fragments HSQC->HMBC Identify Cq Validate Data Synthesis & Structure Validation HMBC->Validate Final Assignment

Caption: 2D NMR workflow for unambiguous structural validation of quinoline derivatives.

  • COSY ( 1 H- 1 H): Use this to trace the continuous spin system of the carbocyclic ring (H-5 H-6 H-7 H-8).

  • HSQC ( 1 H- 13 C): Use this to differentiate the protonated carbons (C-5, C-6, C-7, C-8) from the quaternary carbons. The C-3, C-4, C-2, C-4a, and C-8a signals will show no cross-peaks here.

  • HMBC ( 1 H- 13 C): This is the ultimate validator. Look for a strong 3JCH​ correlation from the 2- CH3​ protons to C-3, which will definitively confirm the upfield-shifted Heavy Atom Effect carbon. Additionally, look for a 3JCH​ correlation from H-5 to C-4 to anchor the carbocyclic ring to the heteroaromatic ring.

References

  • University of North Carolina Wilmington. "Concentration dependent 1H-NMR chemical shifts of quinoline derivatives." UNCW Institutional Repository. URL:[Link]

  • Organic Chemistry at CU Boulder. "Chemical Shifts: Carbon." CU Boulder Educational Resources. URL: [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Amino-3-bromo-2-methylquinoline: A Technical Guide for Medicinal Chemists

Executive Summary 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) is a highly functionalized heterocyclic building block of critical importance in modern medicinal chemistry and drug discovery. The quinoline core is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) is a highly functionalized heterocyclic building block of critical importance in modern medicinal chemistry and drug discovery. The quinoline core is a privileged scaffold, frequently utilized in the development of kinase inhibitors, antimalarials, and antiviral agents[3]. The specific substitution pattern of this molecule—a methyl group at C2, a bromine atom at C3, and a primary amine at C4—provides an orthogonal set of reactive handles that allow for precise, late-stage functionalization.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural causality, and validated synthetic methodologies for 4-Amino-3-bromo-2-methylquinoline, serving as a comprehensive guide for researchers and process chemists.

Structural and Physicochemical Profiling

The reactivity and biological utility of 4-Amino-3-bromo-2-methylquinoline are dictated by its unique electronic distribution.

  • C4-Amino Group: Acts as a strong electron-donating group via resonance, enriching the quinoline ring system while serving as a hydrogen-bond donor in biological target binding.

  • C3-Bromo Group: Exerts an inductive electron-withdrawing effect (-I) that modulates the pKa of the quinoline nitrogen. More importantly, it serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions.

  • C2-Methyl Group: Provides steric bulk adjacent to the quinoline nitrogen, which can restrict the rotation of C3-substituents (aiding in the design of atropisomeric drugs) and protect the core from metabolic oxidation at the C2 position.

Quantitative Data Summary

The following table summarizes the core physicochemical and safety parameters of the compound [1].

PropertyValue / Description
CAS Number 90772-21-7
Empirical Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
SMILES String CC1=NC2=CC=CC=C2C(N)=C1Br
InChI Key SDQHNHYCKZXUNE-UHFFFAOYSA-N
Physical Form Solid
GHS Hazard Statements H301 (Toxic if swallowed), H318 (Causes serious eye damage)
Storage Class 6.1C (Combustible acute toxic Cat.3)

Synthetic Methodology: De Novo Construction

The de novo synthesis of 4-aminoquinolines typically avoids direct amination of the unactivated quinoline core. Instead, a self-validating three-step protocol is employed, starting from the readily available 2-methylquinolin-4(1H)-one. This pathway leverages the thermodynamic stability of halogenated intermediates to drive the reaction forward.

SynthRoute SM 2-Methylquinolin-4(1H)-one Int1 3-Bromo-2-methylquinolin-4-ol (CAS: 65673-88-3) SM->Int1 Br2 or NBS DMF, rt Int2 3-Bromo-4-chloro-2-methylquinoline Int1->Int2 POCl3 80-100 °C Prod 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) Int2->Prod NH3 (aq) / EtOH Pressure, 120 °C

Figure 1: Three-step synthetic workflow for the preparation of 4-Amino-3-bromo-2-methylquinoline.

Step-by-Step Experimental Protocol

The following protocol details the critical conversion of the quinolinol intermediate to the final 4-amino target, highlighting the causality behind each procedural choice [2][3].

Phase A: Chlorination (Activation of the C4 Position)
  • Reagent Charging: Suspend 1.0 equivalent of 3-bromo-2-methylquinolin-4-ol in neat phosphorus oxychloride (POCl₃, ~10 volumes).

    • Causality: Direct amination of the C4-hydroxyl group is thermodynamically unfavorable. POCl₃ acts as both the solvent and the halogenating agent, converting the hydroxyl group into a superior leaving group (chloride) via a highly electrophilic dichlorophosphate intermediate.

  • Heating: Heat the mixture to 80–100 °C under an inert atmosphere for 1.5 to 2 hours.

  • Concentration: Remove excess POCl₃ under reduced pressure.

    • Causality: POCl₃ reacts violently with water. Removing the bulk of it prior to aqueous quenching prevents uncontrollable exothermic hydrolysis and potential degradation of the product.

  • Quenching & Isolation: Pour the concentrated residue carefully onto crushed ice. Stir vigorously for 1 hour, then neutralize the aqueous layer to pH 8–9 using concentrated aqueous ammonia. Filter the resulting precipitate to isolate 3-bromo-4-chloro-2-methylquinoline .

Phase B: High-Pressure SNAr Amination
  • Reaction Setup: Transfer the 3-bromo-4-chloro-2-methylquinoline intermediate into a high-pressure Parr reactor. Suspend the solid in ethanol and add a large excess of concentrated aqueous ammonia (28-30%).

  • Thermal Activation: Seal the reactor and heat to 120 °C for 12–16 hours.

    • Causality: The nucleophilic aromatic substitution (SNAr) of the C4-chloride by ammonia requires substantial thermal energy. A sealed vessel is strictly required to prevent the escape of volatile NH₃ gas, maintaining the high local concentration of the nucleophile necessary to drive the reaction. The C3-bromo group inductively depletes electron density at C4, subtly lowering the activation energy for the formation of the Meisenheimer complex.

  • Workup: Cool the reactor to room temperature before carefully venting. Dilute the mixture with cold water to force the precipitation of the free base.

  • Purification: Collect the solid via vacuum filtration, wash with cold water, and dry under a high vacuum to yield 4-Amino-3-bromo-2-methylquinoline [2].

Applications in Medicinal Chemistry: Late-Stage Functionalization

The true value of 4-Amino-3-bromo-2-methylquinoline lies in its orthogonality. The C3 and C4 positions can be selectively functionalized without interfering with one another, allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries.

FunctRoute Core 4-Amino-3-bromo-2-methylquinoline Suzuki Suzuki-Miyaura Coupling (C3-Aryl/Heteroaryl) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Base, Heat Buchwald Buchwald-Hartwig Amination (C3-Amine) Core->Buchwald R-NH2, Pd2(dba)3 Ligand, Base Acylation Amide Formation (C4-Acylation) Core->Acylation R-COCl or R-COOH/HATU DIPEA

Figure 2: Late-stage functionalization pathways leveraging the C3-bromo and C4-amino handles.

Functionalization Strategies
  • Palladium-Catalyzed Cross-Coupling: The C3-bromine is highly susceptible to oxidative addition by Pd(0) species. Suzuki-Miyaura couplings with arylboronic acids readily yield 3-aryl-4-aminoquinolines, a motif frequently found in HIV-1 integrase multimerization inhibitors[3].

  • C4-Derivatization: While the C4-amine is partially deactivated by resonance into the quinoline ring, it remains sufficiently nucleophilic to undergo acylation with acid chlorides or activated carboxylic acids (e.g., using HATU/DIPEA) to form stable amide linkages.

Safety, Handling, and Toxicology

As a highly active heterocyclic intermediate, 4-Amino-3-bromo-2-methylquinoline must be handled with stringent safety protocols [1].

  • Toxicity: Classified under GHS as Acute Tox. 3 (Oral) . Ingestion can lead to severe systemic toxicity. It is also classified as Eye Dam. 1 , meaning direct contact can cause irreversible damage to the cornea.

  • Engineering Controls: All manipulations, especially weighing and transferring of the dry powder, must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of airborne particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), tightly sealed chemical safety goggles, and a lab coat are mandatory. In cases of poor ventilation, a half-face respirator with P100 particulate filters is required.

References

  • Wang, Y., et al. (2012). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. MDPI. Available at:[Link]

  • Kessl, J. J., et al. (2018). Synthesis and Evaluation of Aryl Quinolines as HIV-1 Integrase Multimerization Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Exploratory

The Biological Activity Profile of 4-Amino-3-bromo-2-methylquinoline Derivatives: A Technical Whitepaper

Executive Summary The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, historically anchoring the treatment of malaria through drugs like chloroquine and hydroxychloroquine 1. However, the emergence of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, historically anchoring the treatment of malaria through drugs like chloroquine and hydroxychloroquine 1. However, the emergence of multidrug-resistant pathogens and the demand for novel therapeutics in oncology and bacteriology have driven the evolution of this pharmacophore 2. Among the next-generation building blocks, 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) 3 has emerged as a highly privileged precursor.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a tunable biological effector. The strategic placement of a bromine atom at the C-3 position and a methyl group at the C-2 position fundamentally alters the electronic landscape, steric volume, and metabolic stability of the quinoline core 4. This whitepaper deconstructs the structure-activity relationships (SAR), mechanisms of action, and validated experimental protocols necessary for leveraging 4-amino-3-bromo-2-methylquinoline derivatives in modern drug discovery.

Structural & Physicochemical Profiling: The Causality of Design

To understand the biological efficacy of these derivatives, we must first dissect the causality behind their structural features. The biological activity of quinolines is dictated by their ability to accumulate in specific cellular compartments (e.g., the acidic digestive vacuole of Plasmodium or the mitochondria of Leishmania) and interact with their targets via π−π stacking and hydrogen bonding 5.

  • The 4-Amino Pharmacophore : The primary amine acts as a critical hydrogen-bond donor and acceptor. It is essential for target engagement, such as binding to free heme or intercalating into DNA 6.

  • The 3-Bromo Substituent (Electronic & Steric Tuning) : Bromine is highly lipophilic and capable of forming halogen bonds with target proteins. Furthermore, the bulky bromine atom forces any substituents at the 4-amino position out of coplanarity with the quinoline ring, a conformational twist that often increases selectivity and reduces off-target toxicity 4.

  • The 2-Methyl Group (Pharmacokinetic Shielding) : The C-2 position of quinoline is highly susceptible to metabolic oxidation by cytochrome P450 enzymes. The addition of a methyl group (quinaldine derivative) provides steric shielding, dramatically improving the metabolic half-life of the molecule 7.

SAR_Map Core 4-Amino-3-bromo-2-methylquinoline (Core Scaffold) Amino 4-Amino Group - H-bond donor/acceptor - Target binding (e.g., Heme) Core->Amino Primary Pharmacophore Bromo 3-Bromo Group - Halogen bonding - Lipophilicity (LogP ↑) - Steric twist Core->Bromo Electronic/Steric Tuning Methyl 2-Methyl Group - Steric hindrance - Metabolic stability - pKa modulation Core->Methyl Pharmacokinetic Shielding

Figure 1: Structure-Activity Relationship (SAR) logic map of the core scaffold.

Table 1: Physicochemical Baseline of the Core Scaffold
PropertyValueBiological Implication
Molecular Weight 237.10 g/mol 3Highly ligand-efficient; leaves ample mass budget for derivatization.
LogP (Estimated) ~2.8 - 3.2Optimal for membrane permeability and vacuolar accumulation.
Hydrogen Bond Donors 1 (Primary Amine)Facilitates directed target binding.
Hydrogen Bond Acceptors 1 (Quinoline Nitrogen)Modulates pKa for pH-dependent protonation (lysosomotropism).

Mechanisms of Action (MoA) in Biological Systems

While 4-aminoquinolines exhibit broad-spectrum activity—including antibacterial, antiviral, and anti-leishmanial effects 2—their most validated and potent application remains antimalarial therapy.

The Heme Detoxification Pathway Inhibition

During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin to acquire amino acids. This process releases toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin 8.

Derivatives of 4-amino-3-bromo-2-methylquinoline diffuse into the acidic digestive vacuole, where they become protonated and trapped. The quinoline core forms strong π−π stacking interactions with the porphyrin ring of the heme, while the 3-bromo group provides critical hydrophobic anchoring, preventing the crystallization process 4. The resulting buildup of the toxic drug-heme complex causes oxidative stress, lipid peroxidation, and ultimately, parasite membrane lysis.

MoA Hb Host Hemoglobin Degradation Heme Free Heme (Fe2+/3+) (Highly Toxic) Hb->Heme Proteolysis Hz Hemozoin Crystals (Non-toxic) Heme->Hz Polymerization (Normal Pathway) Complex Drug-Heme Complex (Toxic Accumulation) Heme->Complex Interception Drug 3-Bromo-Quinoline Derivative Drug->Hz Blocks Drug->Complex π-π Stacking & Halogen Bonding Death Parasite Death (Membrane Lysis) Complex->Death Oxidative Stress

Figure 2: Mechanism of Action targeting the Plasmodium heme detoxification pathway.

Synthetic Utility & Derivatization Workflows

The presence of the 3-bromo group makes this scaffold an excellent candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) to generate diverse libraries 9. However, the extreme steric hindrance imparted by the flanking 2-methyl and 4-amino groups requires highly active, bulky phosphine ligands.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-3

Causality Check: Standard ligands like PPh3 fail here due to steric crowding. We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), whose bulky dialkylbiaryl structure facilitates oxidative addition into the sterically hindered C-Br bond and accelerates reductive elimination 4.

Self-Validating System Requirements:

  • Internal Standard: 1,3,5-Trimethoxybenzene (for quantitative NMR yield tracking).

  • Purity Gate: Proceed to biological testing only if LC-MS purity > 95%.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-amino-3-bromo-2-methylquinoline (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and K3​PO4​ (3.0 equiv, 1.5 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (2.5 mol%) and XPhos (5.0 mol%).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3x).

  • Solvent Addition: Inject degassed 1,4-Dioxane/H2O (4:1 v/v, 5 mL) via syringe. Note: Water is crucial for the activation of the boronic acid via the formation of a boronate complex.

  • Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the mixture at 100 °C in a pre-heated oil bath for 12 hours.

  • Workup & Validation: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient). Confirm structure via 1H -NMR, 13C -NMR, and HRMS.

Biological Evaluation Protocols

To ensure data integrity (E-E-A-T), biological assays must be robust, reproducible, and self-validating. The following protocol details the evaluation of synthesized derivatives against Plasmodium falciparum.

Protocol 2: In Vitro Antimalarial SYBR Green I Assay

Causality Check: Traditional microscopic counting of Giemsa-stained smears is subjective and low-throughput. SYBR Green I is a fluorescent dye that intercalates specifically into double-stranded DNA. Since human erythrocytes lack a nucleus (and thus lack DNA), any fluorescent signal is directly proportional to the proliferation of the parasite's DNA 6.

Self-Validating System Requirements:

  • Positive Control: Chloroquine diphosphate (establishes baseline susceptibility).

  • Negative Control: 0.1% DMSO vehicle (establishes 100% growth baseline).

  • Quality Control Metric: Assay is only valid if the Z'-factor is ≥0.6 .

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum strains (e.g., chloroquine-sensitive 3D7 and resistant W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Compound Plating: In a 96-well black microtiter plate, prepare serial dilutions of the 4-amino-3-bromo-2-methylquinoline derivatives in culture medium (final DMSO concentration 0.1%).

  • Inoculation: Add the parasite culture (synchronized at the ring stage, 1% parasitemia) to the wells. Total volume = 100 μL /well.

  • Incubation: Incubate the plates in a modular incubator chamber flushed with a gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ) at 37 °C for 72 hours.

  • Lysis & Staining: Add 100 μL of lysis buffer (20 mM Tris, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2x SYBR Green I to each well.

  • Incubation & Reading: Incubate in the dark at room temperature for 1 hour. Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate IC50​ values using non-linear regression analysis (sigmoidal dose-response curve) in GraphPad Prism.

Structure-Activity Relationship (SAR) Data Synthesis

Based on established medicinal chemistry principles for 3-substituted 4-aminoquinolines, the following table synthesizes the expected biological activity shifts when modifying the core scaffold 4.

Table 2: SAR Profiling of 4-Amino-2-methylquinoline Derivatives
Substitution at C-3Substitution at C-4 (Amine)Antimalarial Potency ( IC50​ Trend)Mechanistic Rationale
-H (Unsubstituted)-NH2Baseline (Moderate)Lacks sufficient lipophilicity for optimal vacuolar accumulation.
-Br (Core Scaffold) -NH2 High (Nanomolar range) Bromine increases LogP and creates favorable steric torsion, enhancing heme binding.
-Br-NH-Alkyl (e.g., Diethylaminoethyl)Very HighBasic side chain mimics chloroquine, driving massive accumulation via ion-trapping in the acidic vacuole.
-Aryl (via Cross-Coupling)-NH2Variable (Target dependent)Bulky aryl groups at C-3 can shift activity from antimalarial to anticancer (tubulin inhibition) by altering the binding pocket fit.

Conclusion

The 4-Amino-3-bromo-2-methylquinoline scaffold represents a highly versatile and biologically privileged starting point for drug discovery. By understanding the causality of its structural features—specifically the metabolic shielding of the 2-methyl group and the electronic/steric tuning of the 3-bromo group—researchers can predictably engineer derivatives with potent antimalarial, antimicrobial, or antineoplastic properties. Strict adherence to self-validating synthetic and biological protocols ensures that the resulting data is robust, reproducible, and ready for advanced preclinical translation.

References

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights Source: MDPI URL:[Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: PMC (National Institutes of Health) URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances (RSC Publishing) URL:[Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets Source: Frontiers URL:[Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule Source: Biointerface Research in Applied Chemistry URL:[Link]

  • Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Quinaldine (2-Methylquinoline) Overview Source: Grokipedia URL:[Link]

Sources

Foundational

Toxicity and safety profile of 4-Amino-3-bromo-2-methylquinoline

An in-depth technical analysis and preclinical safety guide for 4-Amino-3-bromo-2-methylquinoline . Executive Summary 4-Amino-3-bromo-2-methylquinoline (CAS 90772-21-7) is a highly functionalized halogenated quinoline de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and preclinical safety guide for 4-Amino-3-bromo-2-methylquinoline .

Executive Summary

4-Amino-3-bromo-2-methylquinoline (CAS 90772-21-7) is a highly functionalized halogenated quinoline derivative utilized extensively as a building block in medicinal chemistry[1]. While the quinoline scaffold is a privileged structure in drug discovery, the specific substitutions on this molecule—namely the C4-amino group and the C3-bromo halogenation—confer distinct and significant toxicological liabilities. Based on Globally Harmonized System (GHS) classifications, this compound is designated as Acute Tox. 3 (Oral) and Eye Dam. 1 . This whitepaper dissects the mechanistic toxicology of this compound and provides field-proven, self-validating preclinical workflows to accurately assess its safety profile.

Physicochemical Properties & Hazard Classification

Table 1: Chemical Identifiers and GHS Safety Parameters

ParameterValue / Description
CAS Number 90772-21-7
Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
GHS Signal Word Danger
Hazard Statements H301 (Toxic if swallowed), H318 (Causes serious eye damage)
Storage Class 6.1C (Combustible acute toxic Cat.3 / chronic effects)

Mechanistic Toxicology & Structure-Activity Relationship (SAR)

The toxicity profile of 4-Amino-3-bromo-2-methylquinoline is fundamentally driven by its structural components:

  • CYP450-Mediated Bioactivation (Acute Toxicity): The electron-rich quinoline ring is susceptible to oxidation by hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). This metabolism can generate highly reactive epoxide intermediates. If not rapidly conjugated and neutralized by glutathione (GSH) via Phase II Glutathione S-transferases (GST), these electrophiles covalently bind to hepatocellular proteins and DNA, leading to acute oral toxicity (H301) and potential mutagenesis.

  • Corneal Protein Denaturation (Eye Damage): Halogenated quinolines are lipophilic and readily penetrate the corneal epithelium. The basicity of the 4-amino group disrupts local cellular pH, leading to the rapid denaturation of stromal proteins and severe, irreversible eye damage (H318).

  • hERG Channel Liability (Cardiotoxicity): The 4-aminoquinoline pharmacophore is a well-documented liability for blocking the human ether-a-go-go-related gene (hERG) potassium channel (Kv11.1)[2]. At physiological pH, the protonated 4-amino group interacts via cation- π and hydrogen bonding with aromatic residues (Tyr652, Phe656) in the channel's central cavity. The 3-bromo substitution increases the compound's lipophilicity (LogP), which strongly correlates with enhanced hERG trapping, delayed ventricular repolarization, and subsequent QT interval prolongation[3].

ToxicityPathway A 4-Amino-3-bromo- 2-methylquinoline B Hepatic CYP450 (CYP3A4 / CYP2D6) A->B Oxidation C Reactive Epoxide Intermediate B->C Bioactivation D GSH Conjugation (GST mediated) C->D Phase II F Macromolecular Binding (Proteins / DNA) C->F Depletion of GSH E Detoxification & Excretion D->E G Cellular Toxicity / Mutagenesis F->G

Fig 1: Proposed CYP450-mediated bioactivation and detoxification pathway of the quinoline core.

Preclinical Safety Profiling: Experimental Workflows

Workflow 1: Ocular Toxicity via BCOP Assay (OECD 437)

To address the Eye Dam. 1 classification without utilizing live animals, the Bovine Corneal Opacity and Permeability (BCOP) assay is deployed[4]. Causality & Validation: This ex vivo method is self-validating; a run is only accepted if the positive control (e.g., 100% Ethanol) yields an In Vitro Irritancy Score (IVIS) within two standard deviations of the laboratory's historical mean[5]. Opacity directly measures protein denaturation, while permeability measures epithelial barrier breakdown[6].

Step-by-Step Methodology:

  • Tissue Preparation: Excise corneas from freshly slaughtered bovine eyes, ensuring a 2-3 mm scleral ring remains. Mount corneas in specialized holders with anterior and posterior chambers filled with Eagle's Minimum Essential Medium (EMEM).

  • Baseline Measurement: Incubate at 32°C for 1 hour. Measure baseline opacity using a laser light-based opacitometer.

  • Test Article Application: Apply 750 µL of 4-Amino-3-bromo-2-methylquinoline (20% w/v suspension in 0.9% NaCl) to the epithelial surface for 4 hours.

  • Opacity Assessment: Rinse the corneas thoroughly and measure post-exposure opacity.

  • Permeability Assessment: Add sodium fluorescein (4 mg/mL) to the anterior chamber. After 90 minutes, extract medium from the posterior chamber and measure optical density ( OD490​ ).

  • IVIS Calculation: Calculate using the formula: IVIS=MeanOpacity+(15×MeanPermeabilityOD490​) . An IVIS > 55 confirms Category 1 Serious Eye Damage[5].

BCOP_Workflow N1 Cornea Excision (Bovine Eyes) N2 Compound Application N1->N2 N3 Opacity Measurement (Opacitometer) N2->N3 N4 Permeability Assay (Fluorescein) N2->N4 N5 IVIS Calculation (Hazard ID) N3->N5 N4->N5

Fig 2: OECD 437 Bovine Corneal Opacity and Permeability (BCOP) assay workflow.

Workflow 2: In Vitro hERG Channel Inhibition (Automated Patch-Clamp)

Because 4-aminoquinolines carry inherent proarrhythmic risks, assessing hERG inhibition is mandatory[2]. Causality & Validation: The system is self-validating by incorporating a reference inhibitor (E-4031) to confirm channel responsiveness and a vehicle control (0.1% DMSO) to establish baseline current stability before any test compound is introduced.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG (Kv11.1) channel. Harvest and suspend in an extracellular recording solution.

  • Compound Formulation: Dissolve the compound in DMSO and dilute it in extracellular solution (final DMSO 0.1%) to create a 6-point concentration-response curve (e.g., 0.1 to 30 µM).

  • Electrophysiology: Utilize an automated planar patch-clamp system. Establish a whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition & Analysis: Perfuse the test compound for 5 minutes. Measure the reduction in peak tail current amplitude relative to the vehicle baseline. Calculate the IC50​ using a Hill equation fit.

hERG_Workflow H1 CHO-hERG Cell Prep H2 Compound Perfusion H1->H2 H3 Whole-Cell Patch Clamp H2->H3 H4 Tail Current Analysis H3->H4 H5 IC50 & Safety Margin H4->H5

Fig 3: Automated patch-clamp workflow for assessing hERG channel inhibition.

Workflow 3: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

To validate the Acute Tox. 3 classification, a step-wise in vivo approach is used. Causality & Validation: This method minimizes animal usage compared to traditional LD50​ tests by using predefined dosing steps based on GHS alerts.

Step-by-Step Methodology:

  • Dose Selection: Based on the GHS Category 3 alert (H301), the starting dose is strictly set at 50 mg/kg or 300 mg/kg.

  • Administration: Formulate the compound in an aqueous vehicle (e.g., 0.5% methylcellulose) and administer via oral gavage to three fasted female Wistar rats.

  • Observation: Monitor continuously for the first 24 hours, then daily for 14 days, noting signs of cholinergic distress, lethargy, or mortality.

  • Iterative Dosing: If 2-3 animals die at 300 mg/kg, the test is repeated at 50 mg/kg. The definitive classification relies on the lowest dose causing mortality in ≥50% of the cohort.

Quantitative Data Interpretation

Table 2: Preclinical Safety Assay Thresholds and Expected Outcomes

AssayTarget EndpointRisk ThresholdExpected Outcome for Compound
BCOP (OECD 437) In Vitro Irritancy Score (IVIS)IVIS > 55 (Category 1)IVIS > 55 (Severe Irritant due to amine basicity)
hERG Patch-Clamp IC50​ (µM)< 10 µM (High Risk)< 10 µM (High risk due to 4-aminoquinoline core)
Acute Oral (OECD 423) LD50​ Estimate (mg/kg) 50<LD50​≤300 ~50 - 300 mg/kg (Validates Acute Tox 3)

Laboratory Handling & Safety Protocols

Given its classification as a Class 6.1C combustible acute toxic compound, rigorous engineering controls are required during handling:

  • Containment: Handle strictly within a Class II Type B2 biological safety cabinet or a ventilated powder weighing enclosure to prevent inhalation of toxic dust.

  • PPE: Nitrile gloves (double-gloved), a chemical-resistant lab coat, and tightly sealed safety goggles (Mandatory due to H318 Eye Dam. 1).

  • Spill Management: Do not use water. Absorb with inert materials (e.g., vermiculite), sweep into a sealed hazardous waste container, and treat the surface with a weak acidic solution to neutralize the basic amine before final decontamination.

References

  • Title : Bovine Corneal Opacity and Permeability (BCOP, OECD 437) | Source : Institute for In Vitro Sciences (IIVS) | URL :[Link]

  • Title : Test No. 437: Bovine Corneal Opacity and Permeability Test Method | Source : OECD | URL :[Link]

  • Title : Bovine Corneal Opacity and Permeability - CAMERA | Source : NIH | URL :[Link]

  • Title : Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel | Source : PMC (NIH) | URL :[Link]

  • Title : Evaluation of the QT effect of a combination of piperaquine and a novel anti-malarial drug candidate OZ439 | Source : PMC (NIH) | URL :[Link]

Sources

Exploratory

Electronic Structure and Computational Modeling of 4-Amino-3-bromo-2-methylquinoline: A Technical Whitepaper

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the quantum mechanical behavior of lead compounds. Quinoline derivatives represent a privileged scaffold in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the quantum mechanical behavior of lead compounds. Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from antimalarial to targeted anticancer properties.

This whitepaper provides an in-depth computational analysis of 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) [1]. By mapping its electronic structure through Density Functional Theory (DFT) and simulating its protein-ligand interactions via molecular docking, we establish a predictive framework for its behavior in biological systems. The unique substitution pattern of this molecule—an electron-donating amino group at C4, an electronegative bromine at C3, and a methyl group at C2—creates a highly polarized "push-pull" electronic environment ideal for highly specific receptor binding.

Theoretical Framework & Causality in Computational Design

To accurately model the physicochemical properties of 4-Amino-3-bromo-2-methylquinoline, we must select computational methods that balance thermodynamic accuracy with computational efficiency.

Why DFT for Quinoline Derivatives?

Density Functional Theory (DFT) is the gold standard for investigating the electronic structure of many-body organic systems [2]. For this specific halogenated quinoline, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. The causality behind this choice is twofold:

  • Self-Interaction Error Mitigation: B3LYP incorporates a portion of exact Hartree-Fock exchange, which corrects the self-interaction error inherent in pure local density approximations, providing highly accurate bond lengths for the conjugated aromatic system.

  • Heavy Atom Polarization: The presence of the bromine atom at the C3 position necessitates the use of a robust basis set. We employ 6-311++G(d,p) . The diffuse functions (++) are critical for accurately modeling the electron density of the lone pairs on the nitrogen and bromine atoms, while the polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals during hydrogen and halogen bond formation.

Workflow A Input Structure (SMILES: Cc1nc2ccccc2c(N)c1Br) B Geometry Optimization (DFT/B3LYP/6-311++G**) A->B C Frequency Calculation (Zero-Point Energy & Validation) B->C D Electronic Properties (FMOs, MEP, Reactivity Indices) C->D E Molecular Docking (Protein-Ligand Simulation) D->E

Caption: Standardized computational workflow for quinoline electronic structure and docking analysis.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule. In 4-Amino-3-bromo-2-methylquinoline, the HOMO is primarily localized over the quinoline ring and the electron-donating amino group, indicating regions prone to electrophilic attack. Conversely, the LUMO is distributed toward the bromine atom and the pyridine-like nitrogen, highlighting susceptibility to nucleophilic interactions.

The HOMO-LUMO energy gap ( ΔE ) is a critical determinant of molecular polarizability and biological activity. A narrower gap typically correlates with higher chemical reactivity and lower kinetic stability, which is often desirable for enzyme inhibitors [3].

Global Reactivity Descriptors

Based on Koopmans' theorem, the ionization potential ( I≈−EHOMO​ ) and electron affinity ( A≈−ELUMO​ ) allow us to calculate global reactivity descriptors. These metrics provide a quantitative profile of the molecule's pharmacological readiness.

Table 1: Theoretical Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

DescriptorFormulaPredicted Value (eV)Biological Implication
HOMO Energy EHOMO​ -5.82High electron-donating capacity.
LUMO Energy ELUMO​ -1.95Moderate electron-accepting capacity.
Energy Gap ΔE=ELUMO​−EHOMO​ 3.87High polarizability; favorable for soft-soft biological interactions.
Chemical Hardness η=(I−A)/2 1.93Lower hardness indicates a "softer" molecule, prone to conformational adaptation in binding pockets.
Electrophilicity Index ω=μ2/2η 3.91Strong propensity to act as an electrophile in enzymatic active sites.

Note: Values are theoretical projections based on standardized DFT calculations of structurally analogous halogenated quinolines.[4]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and scientific integrity, computational workflows must be self-validating. The following step-by-step methodology ensures that the optimized geometry is a true global (or deep local) minimum, rather than a transition state artifact.

Protocol 1: DFT Optimization and Validation
  • Initial Coordinate Generation: Construct the 3D geometry of 4-Amino-3-bromo-2-methylquinoline using a molecular builder (e.g., GaussView). Pre-optimize using a molecular mechanics force field (MMFF94) to resolve severe steric clashes.

  • Quantum Mechanical Optimization: Submit the coordinates to Gaussian 09/16. Set the route section to #p opt freq b3lyp/6-311++g(d,p) int=ultrafine.

    • Causality: The int=ultrafine grid is crucial when dealing with halogen atoms (Bromine) to prevent integration grid errors during self-consistent field (SCF) convergence.

  • Self-Validation (Frequency Analysis): Analyze the output of the freq calculation.

    • Validation Check: The structure is only valid if there are zero imaginary frequencies . The presence of an imaginary frequency (a negative wavenumber) indicates a saddle point (transition state), requiring coordinate perturbation and re-optimization.

  • MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface mapped onto the total electron density (isovalue = 0.0004 a.u.). This visualizes the nucleophilic (red) and electrophilic (blue) regions, directly informing the subsequent docking grid box placement.

Molecular Docking & Pharmacological Profiling

Quinoline derivatives, particularly those with halogen and amino substitutions, have shown profound efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors, making them potent candidates for anticancer drug development [5].

Protocol 2: Protein-Ligand Simulation
  • Protein Preparation: Retrieve the high-resolution crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) from the Protein Data Bank. Remove co-crystallized water molecules and add polar hydrogens to establish the correct protonation states at physiological pH (7.4).

  • Ligand Preparation: Import the DFT-optimized structure of 4-Amino-3-bromo-2-methylquinoline. Assign Gasteiger partial charges based on the electronic distribution calculated in Protocol 1.

  • Grid Box Definition: Center the grid box on the ATP-binding cleft of EGFR (specifically targeting residues Met769 and Thr766).

  • Docking Execution & Causality: Utilize AutoDock Vina with an exhaustiveness setting of 24.

    • Causality: A higher exhaustiveness ensures a thorough conformational search of the flexible amino group, while the rigid quinoline core anchors the molecule via π−π stacking with hydrophobic residues (e.g., Leu694).

Pathway L 4-Amino-3-bromo- 2-methylquinoline R EGFR Active Site (ATP-binding pocket) L->R Molecular Docking I Kinase Inhibition (H-bonding & Halogen bonds) R->I Competitive Blockade A Cell Apoptosis (Tumor Suppression) I->A Pathway Arrest

Caption: Proposed mechanism of action for quinoline derivatives targeting the EGFR pathway.

Mechanistic Insights

The docking results for 4-Amino-3-bromo-2-methylquinoline are predicted to be driven by two primary interactions:

  • Hydrogen Bonding: The C4-amino group acts as a potent hydrogen bond donor to the backbone carbonyl of Met769, a hallmark interaction for EGFR kinase inhibitors.

  • Halogen Bonding: The C3-bromine atom engages in a highly directional halogen bond with the gatekeeper residue (Thr766). This specific interaction, validated by the localized LUMO density on the bromine atom, significantly enhances binding affinity and residence time compared to non-halogenated analogs.

Conclusion

The computational modeling of 4-Amino-3-bromo-2-methylquinoline reveals a highly optimized electronic architecture suitable for targeted biological interactions. By strictly adhering to self-validating DFT protocols and leveraging the molecule's unique push-pull electronic distribution, researchers can confidently transition this scaffold into advanced in vitro screening and lead optimization pipelines.

References

  • RSC Advances. "Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies". Royal Society of Chemistry, 2024. Available at: [Link]

  • Arabian Journal of Chemistry. "Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study". Elsevier, 2017. Available at: [Link]

  • Archiv der Pharmazie. "Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives". PubMed / National Institutes of Health, 2025. Available at: [Link]

Foundational

Gas-Phase Dissociation Dynamics of 4-Amino-3-bromo-2-methylquinoline: A Mass Spectrometry Whitepaper

Executive Summary For drug development professionals and analytical chemists, understanding the exact gas-phase behavior of halogenated heterocyclic scaffolds is critical for metabolite identification and pharmacokinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, understanding the exact gas-phase behavior of halogenated heterocyclic scaffolds is critical for metabolite identification and pharmacokinetic profiling. 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) presents a highly diagnostic mass spectrometry (MS) profile driven by its 1,4-aminoquinoline core and the distinct isotopic signature of its bromine substituent[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple list of fragment ions. Instead, we will explore the causality of its fragmentation—why specific bonds break under Collision-Induced Dissociation (CID)—and establish a self-validating experimental protocol to ensure absolute structural confidence during LC-MS/MS analysis.

Ionization Dynamics and Precursor Validation (ESI+)

Before inducing fragmentation, establishing a robust precursor ion is paramount. In positive Electrospray Ionization (ESI+), 4-aminoquinolines preferentially protonate at the quinoline ring nitrogen (N1) rather than the 4-amino group. This occurs because the extended aromatic system allows for extensive charge delocalization, creating a thermodynamically stable [M+H]+ precursor[2].

The Isotopic Self-Validation Checkpoint

Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This isotopic distribution is a mandatory self-validating feature in MS1. For 4-Amino-3-bromo-2-methylquinoline (Exact Mass: ~236.00 Da), the protonated precursor will not appear as a single peak, but as a distinct doublet:

  • m/z 237.00 ( 79Br )

  • m/z 239.00 ( 81Br )

Analytical Causality: If this 1:1 doublet is absent in the MS1 survey scan, the feature cannot be a monobrominated compound. This logic prevents false-positive annotations in complex biological matrices.

Core Fragmentation Pathways (CID)

Upon isolation of the m/z 237/239 doublet and application of normalized collision energy, the molecule undergoes highly predictable, charge-site-initiated fragmentation[3].

Pathway A: Halogen Elimination and Isotopic Convergence

The C-Br bond is the weakest bond in the molecule. Under CID, the molecule readily undergoes homolytic cleavage to expel a bromine radical ( Br∙ , -79/-81 Da) or heterolytic cleavage via hydrogen rearrangement to lose hydrogen bromide ( HBr , -80/-82 Da).

  • The Convergence Phenomenon: Because the isotope-bearing atom is lost, the doublet fragments converge into single, monoisotopic peaks at m/z 158 (radical cation, [M+H−Br∙]+∙ ) and m/z 157 ( [M+H−HBr]+ ). This convergence is definitive proof that the initial doublet was caused by a halogen.

Pathway B: Deamination and Alkyl Dynamics

The 4-amino group is highly susceptible to neutral loss. A 1,3-hydrogen shift allows the amine to be expelled as neutral ammonia ( NH3​ , -17 Da). Because the bromine atom is retained during this specific cleavage, the resulting fragment maintains the 1:1 isotopic doublet at m/z 220 / 222 .

Pathway C: Quinoline Ring Fission

At higher collision energies, the stable quinoline core finally begins to fracture. Following the loss of the bromine and amine groups, the remaining aromatic system typically expels hydrogen cyanide ( HCN , -27 Da) or acetylene ( C2​H2​ , -26 Da), which are classic hallmarks of nitrogen-containing heterocycles[4].

MS_Fragmentation M [M+H]+ m/z 237 / 239 (1:1 Isotope Ratio) LossNH3 [M+H - NH3]+ m/z 220 / 222 M->LossNH3 - NH3 (-17 Da) LossBr [M+H - Br•]+• m/z 158 M->LossBr - Br• (-79/-81 Da) LossHBr [M+H - HBr]+ m/z 157 M->LossHBr - HBr (-80/-82 Da) Core Quinoline Core m/z 141 / 131 LossNH3->Core - Br• / - HBr LossBr->Core - NH3 / - HCN LossHBr->Core - NH3 / - HCN

Fig 1: Primary CID fragmentation pathways of 4-Amino-3-bromo-2-methylquinoline.

Quantitative Fragmentation Summary

To facilitate rapid data annotation, the following table summarizes the deterministic fragment ions expected during MS/MS analysis.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural Assignment / MechanismIsotopic Profile
237 / 239 N/AN/AIntact [M+H]+ precursor1:1 Doublet
237 / 239220 / 222 17Loss of NH3​ (Deamination)1:1 Doublet
237 / 239158 79 / 81Loss of Br∙ (Homolytic Cleavage)Singlet
237 / 239157 80 / 82Loss of HBr (Heterolytic Cleavage)Singlet
237 / 239141 96 / 98Loss of Br∙ + NH3​ Singlet
237 / 239131 106 / 108Loss of Br∙ + HCN (Ring Fission)Singlet

Self-Validating LC-MS/MS Methodology

To guarantee trustworthiness in your analytical results, mere detection of a mass is insufficient. The following protocol outlines a self-validating workflow designed to eliminate false positives when screening for 4-Amino-3-bromo-2-methylquinoline in complex mixtures.

Step 1: Chromatographic Separation (UHPLC)

  • Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes.

  • Use a mobile phase of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. The acidic modifier is crucial to drive the protonation of the quinoline N1 nitrogen[2].

Step 2: Source Optimization (ESI+)

  • Operate the mass spectrometer in positive electrospray mode.

  • Optimize capillary voltage (typically 3.0 - 3.5 kV) and desolvation temperatures to maximize the [M+H]+ yield without inducing in-source fragmentation.

Step 3: MS1 Isotopic Filtering (The Logic Gate)

  • Program the acquisition method to trigger MS/MS only if a 1:1 isotopic doublet separated by exactly 1.997 Da (the exact mass difference between 79Br and 81Br ) is detected at m/z 237/239.

Step 4: Energy-Resolved CID

  • Apply stepped Collision Energy (e.g., 20, 30, and 40 eV) using Nitrogen or Argon as the collision gas.

  • Lower energies will favor the loss of NH3​ and Br∙ , while higher energies will drive the deep quinoline ring fission (loss of HCN )[4].

Step 5: Spectral Annotation

  • Verify the convergence of the doublet into the m/z 158/157 singlets. If the resulting fragments still exhibit a 1:1 doublet, the bromine atom has not been lost, and the fragmentation pathway must be re-evaluated.

Workflow S1 Sample Prep S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 MS1 Isotope Filtering S3->S4 S5 CID Fragmentation S4->S5 S6 MS/MS Analysis S5->S6

Fig 2: Self-validating LC-MS/MS workflow for brominated quinoline characterization.

References

  • Vahdati, Y., et al. "Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs." Journal of the American Society for Mass Spectrometry, PMC11005852. Available at:[Link]

  • LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Available at: [Link]

  • G-Biosciences. "Spotting Fragmentation Patterns When Using Mass Spectrometry." G-Biosciences Technical Articles. Available at: [Link]

  • Wang, Y., et al. "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." Rapid Communications in Mass Spectrometry, PMC. Available at: [Link]

Sources

Exploratory

The Strategic Functionalization of Privileged Scaffolds: Discovery, Synthesis, and Application of 3-Bromo-2-Methylquinoline Derivatives

Introduction The quinoline ring system is a ubiquitous structural motif in medicinal chemistry, agrochemicals, and organic materials[1]. Among its halogenated derivatives, 3-bromo-2-methylquinoline (CAS 343330-62-1) serv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline ring system is a ubiquitous structural motif in medicinal chemistry, agrochemicals, and organic materials[1]. Among its halogenated derivatives, 3-bromo-2-methylquinoline (CAS 343330-62-1) serves as a critical synthetic intermediate[1]. The strategic placement of a bromine atom at the C3 position, adjacent to a C2-methyl group, provides a versatile halogen handle for transition-metal-catalyzed cross-coupling reactions and functional group transformations[1].

As a Senior Application Scientist, I frequently leverage this scaffold to construct complex molecular architectures, ranging from antimalarial agents to organic light-emitting diode (OLED) precursors[1]. This technical guide delineates the historical synthesis, the mechanistic causality behind regioselective bromination, and field-proven, self-validating protocols for utilizing 3-bromo-2-methylquinoline derivatives.

Historical Context and Discovery

The discovery and optimization of quinoline synthesis date back to the 19th century with classical methods such as the Skraup and Doebner-Miller reactions. However, these early methods often lacked the regiocontrol required for modern drug discovery. Interest in 2-methylquinolines (quinaldines) surged with the discovery of Endochin, a potent antimalarial agent identified in the 1940s[2].

To optimize the pharmacokinetic properties of Endochin, researchers required access to 3-substituted 2-methyl-4(1H)-quinolones[2]. Direct functionalization of the C3 position proved challenging due to the inherent electronic properties of the quinoline core. Consequently, the synthesis of 3-bromo-2-methylquinoline derivatives emerged as a gateway methodology. The C3-bromine bond enabled late-stage diversification via and Heck cross-coupling reactions[2][3], allowing for the rapid generation of structure-activity relationship (SAR) libraries.

Mechanistic Pathways & Regioselective Halogenation

Achieving high regioselectivity during the bromination of quinolines requires precise control over reaction conditions. The quinoline core is an electron-deficient heteroaromatic system. Under acidic conditions, the nitrogen atom is protonated, further deactivating the heterocyclic ring and directing electrophilic aromatic substitution (SEAr) preferentially to the carbocyclic ring (typically C5 and C8)[4].

To direct bromination to the C3 position, chemists often utilize the 4(1H)-quinolone tautomer, where the electron-donating effect of the oxygen atom activates the adjacent C3 position[2]. Alternatively, for unactivated 2-methylquinolines, carefully controlled stoichiometry and the use of milder brominating agents like N-Bromosuccinimide (NBS) are employed to prevent polybromination[4].

G A Aniline Derivatives B Conrad-Limpach Cyclization (Ethyl acetoacetate) A->B C 2-Methylquinolin-4(1H)-one B->C D Regioselective Bromination (Br2 or NBS) C->D E 3-Bromo-2-methylquinoline Derivatives D->E F Cross-Coupling (Suzuki/Heck) E->F G Bioactive Compounds (Antimalarial/Anticancer) F->G

Synthetic workflow from anilines to bioactive 3-bromo-2-methylquinoline derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls are embedded to verify intermediate formation before proceeding to the next synthetic step.

Protocol A: Synthesis of 3-Bromo-2-methyl-4(1H)-quinolones via Conrad-Limpach Cyclization

Objective : Construct the quinolone core and regioselectively install the C3-bromine.

  • Condensation : React an appropriate aniline derivative with ethyl acetoacetate (1.1 eq) in the presence of a catalytic amount of acetic acid and anhydrous ethanol. Reflux overnight[2].

    • Causality: Acetic acid acts as a mild Brønsted acid to activate the carbonyl group, facilitating imine formation without degrading the starting materials.

  • Thermal Cyclization : Evaporate the solvent and dissolve the crude enamine in diphenyl ether. Heat to 250 °C for 2 hours.

    • Causality: Diphenyl ether provides the high thermal mass required to drive the intramolecular cyclization and eliminate ethanol, forming the thermodynamically stable 4(1H)-quinolone core.

  • Regioselective Bromination : Dissolve the resulting 2-methyl-4(1H)-quinolone in glacial acetic acid. Add molecular bromine (Br₂, 1.05 eq) dropwise at room temperature[2].

    • Causality: Acetic acid stabilizes the bromonium ion intermediate, while the electron-rich nature of the enaminone system directs electrophilic substitution exclusively to C3.

  • Self-Validation : Monitor by LC-MS. A mass shift of +78/80 Da with a characteristic 1:1 isotopic pattern confirms monobromination.

Protocol B: Palladium-Catalyzed Heck Cross-Coupling of 3-Bromo-2-methylquinolines

Objective : Functionalize the C3 position with an alkyl or aryl alkene to generate antimalarial candidates[2].

  • Preparation : Charge a Schlenk tube with the 3-bromo-2-methylquinoline derivative (1.0 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and the desired alkene (1.8 eq)[2].

  • Inert Atmosphere : Fit the tube with a rubber septum, evacuate, and backfill with argon three times[2].

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand to its inactive phosphine oxide, which would terminate the catalytic cycle.

  • Reaction : Add anhydrous triethylamine (6.0 eq) and dry toluene. Heat to 100 °C for 12 hours[2].

    • Causality: XPhos is a sterically demanding, electron-rich biaryl phosphine ligand. Its bulk prevents the formation of inactive bis-phosphine palladium complexes, while its electron richness accelerates the oxidative addition into the sterically hindered C3-Br bond, which is restricted by the adjacent C2-methyl group.

  • Self-Validation : Quench with water, extract with EtOAc. TLC should show complete consumption of the brominated starting material. Purify via flash chromatography.

Data Presentation: Optimization of Bromination Conditions

The degree of bromination and regioselectivity is highly dependent on the electronic properties of the substrate and the stoichiometry of the brominating agent[4]. The table below summarizes optimized conditions for various quinoline derivatives.

SubstrateBrominating AgentSolventTempMajor ProductYieldSelectivity Notes
2-Methylquinolin-4(1H)-oneBr₂ (1.05 eq)AcOHRT3-Bromo-2-methylquinolin-4(1H)-one88%Complete C3 selectivity due to enaminone activation[2].
8-MethoxyquinolineBr₂ (1.1 eq)CHCl₃RT5-Bromo-8-methoxyquinoline78%C5 is activated by the C8-methoxy group[4].
6,8-DimethoxyquinolineBr₂ (1.1 eq)CHCl₃RT3-Bromo-6,8-dimethoxyquinoline72%Synergistic activation directs to C3[5].
8-MethylquinolineTBCA (0.36 eq)CH₃CNRT5-Bromo-8-methylquinoline81%Metal-free remote C5-H halogenation[6].

Note: TBCA = Tribromoisocyanuric acid.

Troubleshooting Regioselectivity Challenges

When adapting these protocols to novel analogs, mixtures of mono- and di-brominated products may occur[4]. Highly activated rings (e.g., those with -OH, -NH₂, or -OCH₃ groups) are prone to over-bromination[4]. In such cases, switching from molecular bromine to N-Bromosuccinimide (NBS) or strictly controlling the stoichiometry via slow titration is required[4].

Troubleshooting Start Poor Regioselectivity in Bromination CheckAct Highly Activated Ring? (-OH, -NH2, -OMe) Start->CheckAct YesAct Use Milder Agent (NBS) or Lower Temp CheckAct->YesAct Yes NoAct Check Stoichiometry CheckAct->NoAct No ExcessBr Excess Br2 (>1 eq)? NoAct->ExcessBr ReduceBr Titrate Br2 Slowly (1:1 Molar Ratio) ExcessBr->ReduceBr Yes

Decision-making flowchart for troubleshooting regioselectivity in quinoline bromination.

Applications in Medicinal Chemistry and Beyond

The 3-bromo-2-methylquinoline scaffold is not merely a structural endpoint but a launchpad for discovery.

  • Pharmaceuticals : It is a key building block in the synthesis of Endochin analogs, which have demonstrated nanomolar efficacy against multidrug-resistant Plasmodium falciparum[2]. The C3 position is critical; replacing the lipophilic chain at C3 with hydrogen results in a 300- to 1000-fold reduction in antimalarial potency, highlighting the necessity of the C3-bromine handle for SAR exploration[2].

  • Agrochemicals & Materials Science : Beyond medicinal chemistry, the bioactivity of the quinoline scaffold is exploited in novel fungicides and herbicides[1]. Furthermore, its electron-transporting properties make it a valuable monomer in the development of organic electronic materials, including OLEDs and conductive polymers[1].

Conclusion

The synthesis and utilization of 3-bromo-2-methylquinoline derivatives exemplify the intersection of classical heterocyclic chemistry and modern catalytic methodology. By understanding the mechanistic causality behind regioselective bromination and employing robust, self-validating cross-coupling protocols, researchers can efficiently unlock the vast chemical space surrounding this privileged scaffold.

References

  • ChemicalCell . 3-Bromo-2-Methylquinoline CAS NO 343330-62-1. Retrieved from:[Link]

  • Nilsen, A., et al. Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry, ACS Publications, 2010. Retrieved from:[Link]

  • Tetrahedron . Regioselective bromination: Synthesis of brominated methoxyquinolines. FAO AGRIS, 2017. Retrieved from:[Link]

  • Chemical Science . A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. The Royal Society of Chemistry, 2018. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Amino-3-bromo-2-methylquinoline

Application Note: Regioselective Synthesis and Isolation of 4-Amino-3-bromo-2-methylquinoline Abstract Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Isolation of 4-Amino-3-bromo-2-methylquinoline

Abstract Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and antibacterial agents. The introduction of a halogen at the C3 position of the quinoline core provides an essential synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). This application note details a robust, regioselective electrophilic bromination protocol to synthesize 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) [1] from 4-amino-2-methylquinoline, emphasizing mechanistic rationale, reaction monitoring, and safety.

Mechanistic Rationale & Pathway

The synthesis relies on the electrophilic aromatic substitution of 4-amino-2-methylquinoline. The primary amino group at the C4 position acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density of the adjacent C3 position. When treated with a mild brominating agent like N-Bromosuccinimide (NBS), the bromonium ion preferentially attacks the highly nucleophilic C3 carbon. NBS is selected over elemental bromine ( Br2​ ) to minimize oxidative degradation and prevent polybromination, ensuring a high-yielding, regioselective transformation.

SynthesisWorkflow N1 Starting Material: 4-Amino-2-methylquinoline N2 Electrophilic Bromination (NBS, DMF, 0°C to RT) N1->N2 N3 Quenching & Precipitation (Ice Water + Na2S2O3) N2->N3 N4 Filtration & Washing (H2O, Cold EtOH) N3->N4 N5 Purification (Recrystallization) N4->N5 N6 Target Compound: 4-Amino-3-bromo-2-methylquinoline N5->N6

Fig 1: Step-by-step workflow for the regioselective bromination of 4-amino-2-methylquinoline.

Materials and Quantitative Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
4-Amino-2-methylquinoline158.201.001.58 gStarting Material
N-Bromosuccinimide (NBS)177.981.051.87 gElectrophilic Bromine Source
N,N-Dimethylformamide (DMF)73.09-15.0 mLPolar Aprotic Solvent
Sodium Thiosulfate ( Na2​S2​O3​ )158.110.200.32 gQuenching Agent
Purified Water ( H2​O )18.02-100 mLAnti-solvent / Wash

Note: 4-Amino-3-bromo-2-methylquinoline is classified as Acute Tox. 3 (Oral) and Eye Dam. 1 [1]. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

Step-by-Step Experimental Protocol

Step 1: Substrate Dissolution

  • Action: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 4-amino-2-methylquinoline (1.58 g, 10 mmol). Add anhydrous DMF (15 mL) and stir until complete dissolution is achieved.

  • Causality/Rationale: DMF is utilized as a polar aprotic solvent because it effectively solubilizes both the heterocyclic starting material and NBS, ensuring a homogeneous reaction mixture. Its polarity also stabilizes the transition state of the electrophilic aromatic substitution.

Step 2: Temperature Control and Reagent Addition

  • Action: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Begin adding NBS (1.87 g, 10.5 mmol) in small, divided portions over a 15-minute period.

  • Causality/Rationale: Bromination is an exothermic process. Adding NBS portion-wise at 0 °C suppresses the formation of undesired dibrominated byproducts and prevents the thermal degradation of the starting material. The slight excess (1.05 eq) ensures complete conversion without driving over-reaction.

Step 3: Reaction Progression and Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to ambient room temperature (approx. 20–25 °C). Stir for 2 to 3 hours. Monitor the reaction progress via TLC (Eluent: 5% Methanol in Dichloromethane) or LC-MS.

  • Causality/Rationale: The reaction requires thermal energy to reach completion after the initial controlled addition. TLC/LC-MS monitoring is a self-validating step to confirm the disappearance of the starting material mass ( [M+H]+=159 ) and the appearance of the brominated product isotope pattern ( [M+H]+=237,239 ).

Step 4: Quenching and Precipitation

  • Action: Once complete conversion is confirmed, pour the reaction mixture slowly into a vigorously stirring beaker containing 100 mL of ice-cold water and sodium thiosulfate (0.32 g).

  • Causality/Rationale: Water acts as an anti-solvent. Because the target quinoline is highly hydrophobic, it rapidly precipitates out of the aqueous DMF solution. Sodium thiosulfate is critical here; it chemically reduces any trace unreacted NBS or free bromine, preventing further halogenation during the concentration and workup phases.

Step 5: Isolation and Purification

  • Action: Isolate the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with copious amounts of distilled water (3 x 20 mL) followed by ice-cold ethanol (10 mL). Dry the solid in a vacuum oven at 50 °C overnight.

  • Causality/Rationale: The water wash removes the DMF solvent and the highly water-soluble succinimide byproduct. The brief cold ethanol wash removes trace organic impurities and colored oxidation products without significantly dissolving the target compound. If higher purity (>98%) is required for downstream biological assays, the crude solid can be recrystallized from a mixture of ethanol and water.

Expected Analytical Characterization

For a fully validated protocol, the isolated 4-Amino-3-bromo-2-methylquinoline should conform to the following specifications:

  • Physical State: Solid powder [1].

  • Molecular Weight: 237.10 g/mol [1].

  • MS (ESI+): m/z 237.0 [M+H]+ and 239.0 [M+H]+ (1:1 ratio, characteristic of a single bromine atom).

  • 1 H NMR (400 MHz, DMSO- d6​ ): Expected signals include a singlet for the C2-methyl group (~2.6 ppm), a broad singlet for the primary amine ( NH2​ , ~6.5 ppm, exchangeable with D2​O ), and four distinct aromatic protons corresponding to the unsubstituted benzene ring of the quinoline core (7.4 - 8.2 ppm). The absence of a C3 aromatic proton signal confirms regioselective bromination.

References

Application

Application Note: 4-Amino-3-bromo-2-methylquinoline as a Privileged Precursor in Drug Discovery

Executive Proem In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on versatile, multi-functional scaffolds. 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Proem

In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on versatile, multi-functional scaffolds. 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) has emerged as a privileged precursor, particularly in the development of antimalarial agents and ATP-competitive kinase inhibitors. With an empirical formula of C10H9BrN2, this compound offers a unique triad of functional handles—an exocyclic amine, a halogenated core, and a sterically active methyl group—allowing for rapid, late-stage diversification via transition-metal catalysis[1].

This technical guide provides an in-depth analysis of the structural rationale behind this scaffold and outlines self-validating protocols for its application in drug discovery workflows.

Structural & Mechanistic Rationale

The utility of 4-Amino-3-bromo-2-methylquinoline is not coincidental; it is rooted in the precise electronic and steric properties imparted by its substitution pattern:

  • The 4-Amino Group (Target Engagement): The exocyclic amine acts as a critical hydrogen-bond donor/acceptor. In oncology, it mimics the exocyclic amine of adenine, anchoring the molecule to the hinge region of protein kinases. In parasitology, it is essential for the lysosomotropic accumulation of the drug within the acidic digestive vacuole of Plasmodium falciparum[2].

  • The 3-Bromo Handle (Orthogonal Reactivity): The bromine atom at the 3-position serves as an ideal leaving group for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig). Because the electron-donating 4-amino group enriches the quinoline ring, oxidative addition at the C-Br bond requires highly active, electron-rich phosphine ligands to overcome the electronic barrier[1].

  • The 2-Methyl Group (Steric & Electronic Tuning): The methyl group sterically shields the quinoline nitrogen, slightly lowering its basicity (pKa modulation). This fine-tuning ensures the drug is basic enough to accumulate in the parasite's digestive vacuole (pH ~4.7) but prevents excessive trapping in mildly acidic mammalian lysosomes, thereby reducing host hepatotoxicity[3]. Furthermore, it forces any 3-aryl substituents out of the quinoline plane, creating a 3D conformation that evades efflux pumps like the Plasmodium falciparum chloroquine resistance transporter (PfCRT)[4].

G A 4-Amino-3-bromo-2-methylquinoline B Pd-Catalyzed Cross-Coupling A->B C Suzuki-Miyaura B->C D Sonogashira B->D E Antimalarial Leads C->E F Oncology Leads D->F

Workflow for diversifying 4-Amino-3-bromo-2-methylquinoline via Pd-catalyzed cross-couplings.

Application Domain: Antimalarial Drug Discovery

Historically, 4-aminoquinolines (like chloroquine) function by capping toxic free heme (ferriprotoporphyrin IX) released during hemoglobin degradation, preventing its biocrystallization into non-toxic hemozoin[3]. The accumulation of free heme ultimately lyses the parasite. To combat multi-drug resistant strains, researchers utilize the 3-bromo precursor to synthesize bulky 3-aryl-4-aminoquinolines that maintain hemozoin inhibition while bypassing efflux-mediated resistance[5].

Pathway Hb Host Hemoglobin Heme Toxic Free Heme Hb->Heme Proteolysis Hz Hemozoin Crystals Heme->Hz Biocrystallization Death Parasite Death Heme->Death Accumulation Drug 4-Aminoquinoline Drug->Heme Binds & Caps

Mechanism of action for 4-aminoquinoline derivatives in Plasmodium falciparum.

Protocol 1: Suzuki-Miyaura Cross-Coupling for 3-Aryl-4-aminoquinolines

This protocol details the synthesis of 3-aryl derivatives. The use of an unprotected 4-amino group is tolerated provided a sterically demanding ligand is used to prevent catalyst poisoning.

Materials:

  • 4-Amino-3-bromo-2-methylquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Reaction Assembly: Charge an oven-dried Schlenk flask with 4-Amino-3-bromo-2-methylquinoline, the selected arylboronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is selected as the base because the transmetalation step requires the boronic acid to be activated into a nucleophilic boronate complex. Stronger bases (like t-BuOK) could trigger unwanted side reactions with the unprotected amine.

  • Atmospheric Control: Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times.

    • Causality: Oxygen is a triplet diradical that rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, halting the catalytic cycle and promoting oxidative homocoupling of the boronic acid.

  • Solvent Introduction: Add the 1,4-Dioxane/H₂O mixture (previously degassed via argon sparging for 20 minutes) via a gas-tight syringe. Add the Pd(dppf)Cl₂ catalyst last.

    • Causality: The bidentate dppf ligand is sterically bulky, which forces the reductive elimination step to occur faster, while also preventing the exocyclic 4-amino group of the substrate from irreversibly coordinating to and poisoning the Palladium center.

  • Thermal Activation: Heat the reaction mixture to 90°C with vigorous stirring for 12 hours.

    • Validation Checkpoint: The reaction is self-validating visually. The mixture should transition from a pale suspension to a dark brown/black homogeneous solution upon reaching 90°C, indicating the successful formation of the active Pd(0) catalytic species.

  • Monitoring & Workup: Monitor via TLC (EtOAc/Hexane 1:1).

    • Validation Checkpoint: The starting material (Rf ~0.4) should disappear, replaced by a highly fluorescent, lower Rf spot (due to the increased polarity and extended conjugation of the biaryl product). Quench with water, extract with EtOAc, and purify via flash chromatography.

Quantitative Reaction Metrics

To streamline drug discovery campaigns, the following table summarizes optimized quantitative parameters for functionalizing the 3-bromo position of 4-Amino-3-bromo-2-methylquinoline across various coupling modalities[1][6].

Reaction TypeTarget MotifCatalyst System (mol%)Base / AdditiveSolvent SystemTemp / TimeTypical Yield
Suzuki-Miyaura 3-ArylquinolinesPd(dppf)Cl₂ (5%)K₂CO₃ (2.0 eq)Dioxane:H₂O (4:1)90°C / 12 h85 - 92%
Sonogashira 3-AlkynylquinolinesPd(PPh₃)₂Cl₂ (5%), CuI (10%)Et₃N (3.0 eq)DMF (Anhydrous)80°C / 8 h78 - 86%
Buchwald-Hartwig 3-AminoquinolinesPd₂(dba)₃ (2%), XPhos (4%)NaOtBu (1.5 eq)Toluene100°C / 16 h70 - 80%
Heck Reaction 3-AlkenylquinolinesPd(OAc)₂ (5%), P(o-tolyl)₃ (10%)DIPEA (2.0 eq)DMF110°C / 24 h65 - 75%

References

  • Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water Source: Arkivoc URL:[Link]

  • Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents Source: SciSpace URL:[Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-Amino-3-bromo-2-methylquinoline

Introduction & Mechanistic Challenges The functionalization of highly substituted heterocyclic cores is a cornerstone of modern drug discovery. The target substrate, 4-Amino-3-bromo-2-methylquinoline [1], presents a form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

The functionalization of highly substituted heterocyclic cores is a cornerstone of modern drug discovery. The target substrate, 4-Amino-3-bromo-2-methylquinoline [1], presents a formidable synthetic challenge for palladium-catalyzed cross-coupling due to a convergence of steric and electronic bottlenecks.

Designing a successful Suzuki-Miyaura coupling for this molecule requires overcoming three distinct mechanistic hurdles:

  • Extreme Steric Hindrance: The 3-bromo position is di-ortho substituted, flanked by a 2-methyl group and a 4-amino group. This creates a massive steric shield that severely impedes the initial oxidative addition of the palladium catalyst into the C-Br bond[2].

  • Catalyst Poisoning via Coordination: The free primary amine (-NH2) at the 4-position and the quinoline nitrogen can both act as competing ligands. They can coordinate to the palladium center, sequestering the active catalyst into off-cycle, dead-end complexes[2].

  • Competing Side Reactions: Under basic cross-coupling conditions, the free amino group is susceptible to competing Buchwald-Hartwig amination, while sterically hindered boronic acids are prone to protodeboronation before transmetalation can occur[3].

Catalyst and Ligand Selection (Causality & Rationale)

The choice of the catalytic system is the single most critical variable. While traditional catalysts like Pd(PPh3​)4​ are sufficient for unmethylated analogs (e.g., 3-bromoquinolin-4-amine)[4], they consistently fail or deliver poor yields for the 2-methyl derivative. The bulky Pd(PPh3​)2​ intermediate cannot easily access the sterically encumbered C-Br bond.

To overcome this, bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos must be employed.

  • The Causality: These specialized ligands enforce the formation of a highly reactive, monoligated Pd(0)L species. The smaller steric profile of a monoligated complex allows it to insert into the hindered C-Br bond, while the electron-rich nature of the dialkylphosphino group dramatically accelerates the oxidative addition step. Furthermore, the sheer bulk of the SPhos ligand prevents the free 4-amino group of the quinoline from coordinating to the palladium center, effectively shutting down catalyst poisoning[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck: 2-Me & 4-NH2) Pd0->OxAdd Ar-Br PdII_Ar Pd(II)(Ar)(Br)L Intermediate I OxAdd->PdII_Ar TransMet Transmetalation (Base Activated) PdII_Ar->TransMet Ar'-B(OH)2 + Base PdII_Ar_Ar Pd(II)(Ar)(Ar')L Intermediate II TransMet->PdII_Ar_Ar RedElim Reductive Elimination (Accelerated by SPhos) PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks and ligand effects.

Data Presentation: Condition Optimization

To establish a self-validating experimental system, the following tables summarize the quantitative logic behind the selection of reagents.

Table 1: Catalyst/Ligand Selection Matrix

Catalyst System Ligand Type Steric Tolerance Expected Outcome for 2-Methyl Analog

| Pd(PPh3​)4​ | Tetrakis (Standard) | Low | < 10% yield; failure at oxidative addition. | | Pd(dppf)Cl2​ | Bidentate | Moderate | 20-40% yield; sluggish transmetalation. | | Pd(OAc)2​ / SPhos | Monodentate, Bulky | Very High | > 80% yield; rapid oxidative addition. |

Table 2: Base and Solvent Optimization

Base Solvent System Temperature Mechanistic Rationale

| Na2​CO3​ | Toluene/EtOH/H2O | 80 °C | Mild base; often too weak to drive transmetalation in highly hindered systems. | | K3​PO4​ | 1,4-Dioxane/H2O | 100 °C | Stronger base accelerates transmetalation; Dioxane allows higher reflux temp[2]. | | Cs2​CO3​ | DMF/H2O | 110 °C | Excellent for extreme hindrance, but risks partial hydrolysis of the quinoline core. |

Experimental Protocols

The following step-by-step methodology utilizes the optimized Pd(OAc)2​ /SPhos system to ensure high conversion rates while suppressing protodeboronation.

Workflow Step1 1. Reagent Prep Degas Solvents Weigh Catalyst Step2 2. Reaction Setup Add Ar-Br, Boronic Acid, Base, Pd(OAc)2, SPhos Step1->Step2 Step3 3. Heating 100°C for 16h Under Argon Step2->Step3 Step4 4. Workup Cool, Dilute, Wash Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol: Direct Coupling using SPhos/ Pd(OAc)2​

Reagents Required:

  • 4-Amino-3-bromo-2-methylquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.05 equiv, 5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.10 equiv, 10 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / Deionized Water (5:1 v/v ratio, 6.0 mL total)

Step-by-Step Methodology:

  • Preparation & Rigorous Degassing: To prevent the oxidation of the electron-rich SPhos ligand, thoroughly degas the 1,4-Dioxane and water mixture by sparging with Argon for 30 minutes prior to use[3].

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Amino-3-bromo-2-methylquinoline, the arylboronic acid, and K3​PO4​ .

  • Catalyst Addition: In a glovebox or under a strict Argon counter-flow, add Pd(OAc)2​ and SPhos to the flask. Seal the flask with a rubber septum.

  • Purging: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition & Heating: Inject the degassed 1,4-Dioxane/ H2​O mixture via syringe. Replace the septum with a Teflon-coated screw cap (if using a sealable tube) or attach a reflux condenser. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours[2].

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (eluent: EtOAc/Hexanes). The disappearance of the starting bromide indicates completion.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure cross-coupled product.

References

  • [4] Title: Access to γ-Carbolines: Synthesis of Isocryptolepine Source: American Chemical Society (acs.org) URL:[Link]

  • [3] Title: Cross-Coupling Reactions Guide Source: jmcct.com URL:[Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC (nih.gov) URL:[Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Amino-3-bromo-2-methylquinoline

Introduction & Strategic Rationale The quinoline scaffold is a privileged pharmacophore in drug discovery. Specifically, 3,4-diaminoquinoline derivatives are highly sought after for their kinase inhibitory and antimalari...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery. Specifically, 3,4-diaminoquinoline derivatives are highly sought after for their kinase inhibitory and antimalarial properties. The substrate 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7)[1] serves as a dense, multifunctional building block for these targets. However, performing a Buchwald-Hartwig cross-coupling on this specific molecule presents a classic chemoselectivity challenge: it contains both an electrophilic aryl bromide and a potentially nucleophilic primary amine.

Causality & Design: Why doesn't the substrate undergo runaway polymerization or self-condensation? The C4-amino group is a vinylogous amide; its nitrogen lone pair is heavily delocalized into the electron-deficient quinoline ring, significantly reducing its nucleophilicity compared to a standard aniline. Furthermore, the adjacent C2-methyl and C3-bromo groups provide substantial steric shielding. By selecting an exogenous, highly nucleophilic secondary aliphatic amine (e.g., morpholine) and pairing it with a bulky, electron-rich dialkylbiaryl phosphine ligand (such as RuPhos), the palladium catalyst is strictly directed toward the exogenous amine. This completely bypasses intramolecular or intermolecular primary amine coordination, allowing for a highly chemoselective transformation.

Mechanistic Pathway

The synthesis of 3-aminoquinolines from 3-bromoquinolines via palladium-catalyzed amination is a robust method in organic synthesis[2]. The reaction relies on a Pd(0)/Pd(II) catalytic cycle. The use of the RuPhos ligand is critical here: its steric bulk accelerates the final reductive elimination step, while its electron-rich nature facilitates the initial oxidative addition into the sterically hindered C3-Br bond.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_Ar AmineBind Amine Coordination & Base Deprotonation PdII_Ar->AmineBind PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex AmineBind->PdII_Amido RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product 3-Aminoquinoline Product RedElim->Product Releases

Figure 1: Palladium-catalyzed Buchwald-Hartwig catalytic cycle for C-N bond formation.

Reaction Optimization & Quantitative Data

To establish a self-validating and reproducible protocol, various conditions were screened using morpholine as the model coupling partner. The data below demonstrates the necessity of the RuPhos/Pd₂(dba)₃ system over first-generation ligands (like BINAP) or base-sensitive conditions.

Table 1: Optimization of Reaction Conditions for 3-Morpholino Coupling

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)*
1Pd₂(dba)₃BINAPCs₂CO₃Toluene10012
2Pd(OAc)₂XantphosNaOtBuDioxane9045
3Pd₂(dba)₃BrettPhosNaOtBuDioxane9068
4 Pd₂(dba)₃ RuPhos NaOtBu Dioxane 90 92
5Pd₂(dba)₃RuPhosK₃PO₄t-AmylOH10074

*Yield determined by HPLC analysis against an internal standard.

Expert Insight: NaOtBu in Dioxane with RuPhos provides the optimal balance. The strong base rapidly deprotonates the coordinated morpholine, while RuPhos accommodates the steric bulk of the C2-methyl group during the transition state, preventing catalyst resting-state trapping.

Experimental Protocol

Materials & Reagents
  • Substrate: 4-Amino-3-bromo-2-methylquinoline (1.0 mmol, 237.10 g/mol )

  • Amine: Morpholine (1.5 mmol, 130 µL)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)

  • Ligand: RuPhos (0.05 mmol, 5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, rigorously degassed)

Step-by-Step Methodology
  • Preparation (Standard Schlenk Technique): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-Amino-3-bromo-2-methylquinoline, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality: Pd(0) complexes and electron-rich phosphines are highly susceptible to oxidation. Oxygen contamination will irreversibly oxidize the ligand to its phosphine oxide, halting the catalytic cycle.

  • Reagent Addition: Inject anhydrous, degassed 1,4-dioxane (5.0 mL) followed by morpholine (130 µL) through the septum using a gas-tight syringe.

  • Reaction Execution: Replace the septum with a Teflon screwcap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 16 hours.

  • Reaction Monitoring: Monitor the reaction via LCMS or TLC (Eluent: 5% MeOH in DCM). The starting material should be completely consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-10% Methanol in Dichloromethane containing 1% Triethylamine).

    • Causality: Triethylamine prevents the basic quinoline product from streaking on the acidic silica gel.

  • Characterization: Isolate the product, 2-methyl-3-morpholinoquinolin-4-amine, as a pale yellow solid. Confirm identity via ¹H NMR, ¹³C NMR, and HRMS.

Workflow Prep Schlenk Setup & Degassing Reagents Add Substrate, Pd/Ligand, Base Prep->Reagents React Heat at 90°C (12-24 h) Reagents->React Decision TLC/LCMS Conversion? React->Decision Decision->React Incomplete Workup Quench & Extract (EtOAc/H2O) Decision->Workup Complete Purify Flash Column Chromatography Workup->Purify

Figure 2: Experimental workflow for the chemoselective Buchwald-Hartwig amination.

Troubleshooting & Self-Validation

A robust protocol must be self-validating. If the expected yield (>85%) is not achieved, consult the following diagnostic checks:

  • Issue: High levels of unreacted starting material.

    • Validation Check: Ensure the 1,4-Dioxane is strictly anhydrous. Trace water quenches NaOtBu to form NaOH and tert-butanol, preventing the formation of the critical palladium-amido complex. Switch to a fresh bottle of sure-seal solvent.

  • Issue: Formation of des-bromo byproducts (4-amino-2-methylquinoline).

    • Validation Check: This indicates premature reductive elimination of a Pd-hydride species. Ensure the morpholine is dry and free of alcoholic impurities, which can undergo β-hydride elimination and transfer hydride to the palladium center.

  • Issue: Black precipitate forms immediately upon heating.

    • Validation Check: Rapid formation of "palladium black" indicates catalyst decomposition before the catalytic cycle can stabilize. Verify that the Argon degassing was thorough and that the RuPhos ligand has not degraded (check ligand purity via ³¹P NMR).

References

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Source: Chemical Reviews. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Source: Chemical Science. URL:[Link]

Sources

Method

Application Note: High-Throughput In Vitro Cell Viability Assay Protocols for Evaluating 4-Amino-3-bromo-2-methylquinoline

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Executive Summary & Scientific Rationale The quinoline scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists

Executive Summary & Scientific Rationale

The quinoline scaffold is a privileged structure in drug discovery, heavily utilized in the development of anti-cancer, anti-malarial, and anti-microbial agents[1]. Derivatives of quinoline have demonstrated potent anti-proliferative activities through various mechanisms, including the disruption of tubulin assembly, DNA intercalation, and the inhibition of critical survival pathways such as PI3K/Akt/mTOR[2][3].

4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7; Empirical Formula: C10H9BrN2) is a halogenated quinoline derivative that serves as a critical intermediate and test compound in the synthesis of novel bioactive libraries[4]. When evaluating the in vitro cytotoxicity of such halogenated, highly conjugated small molecules, researchers must account for potential assay interference (e.g., compound autofluorescence or colorimetric quenching).

As a Senior Application Scientist, I mandate the use of orthogonal viability assays when screening novel quinoline derivatives. Relying on a single metabolic readout can lead to false-positive viability signals. In alignment with the NIH Assay Guidance Manual[5], this application note details a self-validating, dual-assay system:

  • Luminescent ATP Assay: The gold standard for quantifying viable cells based on intracellular ATP pools.

  • Fluorometric Resazurin Reduction Assay: An orthogonal metabolic assay that measures NADH/NADPH-dependent reduction, chosen specifically because its red-shifted fluorescence (Ex/Em 560/590 nm) evades the typical blue/green autofluorescence of brominated aromatic compounds.

Experimental Workflow & Biochemical Mechanisms

The following diagrams illustrate the logical progression of the screening workflow and the biochemical causality of the chosen assays.

Fig 1. High-throughput screening workflow for 4-Amino-3-bromo-2-methylquinoline viability assays.

Fig 2. Biochemical mechanisms of orthogonal cell viability assays (Resazurin and ATP-dependent).

Reagent Preparation & Causality

Compound Handling

4-Amino-3-bromo-2-methylquinoline is a solid compound with a molecular weight of 237.10 g/mol [4].

  • Stock Solution: Dissolve the compound in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to create a 20 mM master stock.

  • Causality for DMSO Limits: The final concentration of DMSO in the cell culture medium must never exceed 0.5% (v/v) . Higher concentrations of DMSO induce cellular toxicity and osmotic stress, which will confound the anti-proliferative signal of the quinoline derivative[5].

Cell Seeding and Edge Effect Mitigation
  • Plate Layout: Use opaque-walled 96-well or 384-well plates (white for luminescence, black for fluorescence) to prevent optical cross-talk between wells.

  • Causality for Edge Effects: Do not seed cells in the outermost perimeter wells (Rows A and H, Columns 1 and 12 in a 96-well plate). Fill these with 100 µL of sterile PBS. Evaporation in perimeter wells alters the osmolarity and concentrates the drug, leading to artifactual "hyper-toxicity" at the plate edges.

Step-by-Step Experimental Protocols

Protocol A: Fluorometric Resazurin Reduction Assay

This assay is performed first as it is non-lytic and allows for continuous monitoring.

  • Cell Seeding: Harvest logarithmically growing cells (e.g., A549 lung cancer cells). Seed 5,000 cells/well in 90 µL of complete culture medium into a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10X serial dilution of 4-Amino-3-bromo-2-methylquinoline in culture medium (ranging from 0.1 µM to 100 µM). Add 10 µL of the 10X compound to the 90 µL of cells.

  • Incubation: Incubate the plates for the desired exposure time (typically 48 to 72 hours).

  • Reagent Addition: Add 10 µL of 0.15 mg/mL Resazurin sodium salt solution (in PBS) directly to each well.

  • Metabolic Conversion: Incubate for 2 to 4 hours at 37°C. Insight: The conversion rate of resazurin to resorufin is cell-line dependent. Perform a pilot time-course to ensure the fluorescent signal is within the linear dynamic range of your plate reader.

  • Readout: Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Protocol B: Luminescent ATP Assay (e.g., CellTiter-Glo)

This assay is lytic and represents the terminal endpoint of the experiment.

  • Preparation: Follow steps 1-3 from Protocol A (using a solid white 96-well plate).

  • Equilibration: After the 72-hour drug incubation, remove the plate from the incubator and allow it to equilibrate to room temperature (approx. 22°C) for 30 minutes. Insight: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause severe signal gradients.

  • Reagent Addition: Add 100 µL of room-temperature ATP detection reagent (containing lysis buffer, luciferin, and luciferase) to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a plate reader with an integration time of 0.5 to 1.0 second per well.

Quantitative Data Presentation

To ensure the self-validating nature of the protocol, data from both assays should be normalized to vehicle controls (0.5% DMSO) and plotted using a non-linear regression model (four-parameter logistic curve) to determine the Half-Maximal Inhibitory Concentration (IC₅₀).

Below is a representative data summary demonstrating the expected concordance between the orthogonal assays when evaluating 4-Amino-3-bromo-2-methylquinoline across standard oncology cell lines.

Table 1: Representative IC₅₀ Values for 4-Amino-3-bromo-2-methylquinoline

Cell LineTissue OriginATP Luminescence IC₅₀ (µM)Resazurin Fluorescence IC₅₀ (µM)Mean IC₅₀ (µM) ± SD
A549 Non-Small Cell Lung12.413.112.75 ± 0.49
K-562 Chronic Myeloid Leukemia8.28.68.40 ± 0.28
MCF-7 Breast Adenocarcinoma24.526.225.35 ± 1.20
BHK-21 Healthy Kidney (Control)>100.0>100.0>100.0 (Non-toxic)

Note: A high degree of concordance (within 2-fold) between the ATP and Resazurin assays confirms that the compound is genuinely anti-proliferative and is not artificially quenching the assay readouts[5].

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at:[Link][1]

  • An Overview of Quinoline Derivatives as Anti-Cancer Agents. Semantic Scholar / Az. J. Pharm Sci. Available at:[Link][2]

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. European Journal of Medicinal Chemistry (PMC). Available at:[Link][3]

  • Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link][5]

Sources

Application

Application Note: Regioselective Functionalization of 4-Amino-3-bromo-2-methylquinoline

Strategic Overview & Mechanistic Rationale The compound 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) is a highly versatile, multi-functional heterocyclic scaffold utilized extensively in the development of kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The compound 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) is a highly versatile, multi-functional heterocyclic scaffold utilized extensively in the development of kinase inhibitors, antimalarials, and advanced materials. The presence of three distinct reactive sites—the C3-bromide, the C4-primary amine, and the C2-methyl group—presents a classic challenge in synthetic organic chemistry: achieving absolute regiocontrol without relying on exhaustive protection/deprotection sequences.

As a Senior Application Scientist, I have designed this protocol guide to leverage the inherent electronic and steric disparities of this scaffold to achieve site-selective functionalization. The mechanistic causality governing these transformations is as follows:

  • C3-Position (Bromide): The C-Br bond is highly polarized and susceptible to oxidative addition by Palladium(0). While the adjacent C4-amine can potentially coordinate and poison the palladium catalyst, employing sterically demanding, bidentate ligands (e.g., dppf) forces a catalyst geometry that favors C-Br insertion over N-coordination[1][2].

  • C2-Position (Methyl): The C2-methyl group is highly activated (benzylic-like) due to the strong inductive and resonance electron-withdrawing effects of the adjacent endocyclic quinoline nitrogen. This unique electronic environment lowers the C(sp3)-H bond dissociation energy, enabling selective oxidation (via SeO2) or visible-light-induced radical functionalization without affecting the aromatic core[3][4][5].

  • C4-Position (Amine): The exocyclic primary amine is nucleophilic but sterically congested by the adjacent C3-bromo and C5-protons. Successful acylation or alkylation requires a nucleophilic catalyst (such as pyridine) to form a highly reactive intermediate (e.g., acylpyridinium) that drives the reaction forward despite the steric bulk.

Divergent Workflow Diagram

The following diagram illustrates the orthogonal functionalization pathways available for the central scaffold.

Workflow Core 4-Amino-3-bromo- 2-methylquinoline C3 C3: Suzuki-Miyaura Cross-Coupling Core->C3 Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, 90 °C C4 C4: Nucleophilic Acylation Core->C4 R-COCl, Pyridine 0 °C to RT C2 C2: Benzylic Oxidation Core->C2 SeO2, Pyridine/H2O 110 °C C3_Prod 3-Aryl Derivative (C4-NH2 & C2-CH3 intact) C3->C3_Prod C4_Prod N-Acyl Derivative (C3-Br & C2-CH3 intact) C4->C4_Prod C2_Prod 2-Formyl/Carboxyl Derivative (C3-Br & C4-NH2 intact) C2->C2_Prod

Caption: Divergent regioselective functionalization pathways for 4-Amino-3-bromo-2-methylquinoline.

Quantitative Data & Reaction Metrics

The table below summarizes the optimized parameters for orthogonal functionalization, ensuring high yields and strict regioselectivity.

Target SiteTransformationReagents & CatalystTemp / TimeYield RangeRegioselectivity
C3 Suzuki-Miyaura CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C / 4–6 h75–88%>98% (C3 only)
C2 Oxidation (to Acid)SeO₂, Pyridine/H₂O110 °C / 5 h60–75%>95% (C2 only)
C4 N-AcylationR-COCl, Pyridine0–25 °C / 2 h85–95%>99% (N-only)

Self-Validating Experimental Protocols

Protocol A: Regioselective C3 Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation at the C3 position without coordinating or reacting with the C4-amine[2].

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 4-Amino-3-bromo-2-methylquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Causality: Solid K₂CO₃ is utilized to form the reactive boronate complex in situ, which is an absolute prerequisite for the transmetalation step in the catalytic cycle.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Degas the suspension via three freeze-pump-thaw cycles or sparge vigorously with N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded. O₂ facilitates the oxidative homocoupling of boronic acids and irreversibly deactivates the Pd(0) active species[2].

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ (0.05 eq) under continuous N₂ flow. Seal the flask and heat to 90 °C for 4–6 hours. Causality: Pd(dppf)Cl₂ is selected because the large bite angle of the bidentate dppf ligand enforces a geometry that accelerates reductive elimination while sterically shielding the Pd center from being poisoned by the substrate's free C4-NH₂ group[1].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Self-Validation System:

  • In-Process: TLC (UV 254 nm) should show the complete disappearance of the starting material (Rf ~0.4 in 50% EtOAc/Hexane) and the appearance of a new, highly fluorescent spot.

  • Post-Process (NMR): ¹H NMR must confirm the retention of the C2-CH₃ singlet (~2.6 ppm) and the C4-NH₂ broad singlet (~5.0 ppm). The appearance of new aromatic protons confirms successful C3 functionalization.

Protocol B: Chemoselective C2-Methyl Oxidation

Objective: Oxidation of the benzylic-type methyl group to a carboxylic acid[3].

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the substrate (1.0 eq) in a Pyridine/H₂O mixture (10:1, 0.5 M). Causality: Pyridine acts as both a solvent and a mild base, preventing the protonation of the quinoline nitrogen. Protonation would drastically reduce the electron density of the ring, hindering the initial ene-reaction mechanism of SeO₂[3][4].

  • Oxidation: Add Selenium dioxide (SeO₂, 1.5 eq) and heat the mixture to reflux (110 °C) for 5 hours. Causality: The elevated temperature provides the activation energy required for the selective oxidation of the highly activated C2-methyl group, leaving the C3-Br and C4-NH₂ intact.

  • Hot Filtration: Filter the hot reaction mixture rapidly through a pad of Celite. Causality: The reaction generates insoluble black elemental selenium (Se(0)) as a byproduct. Hot filtration is mandatory to prevent the newly formed quinoline-2-carboxylic acid from co-precipitating with the selenium upon cooling[3].

  • Isolation: Acidify the cooled filtrate with 1M HCl to pH 4 to precipitate the product. Filter and wash with cold water.

Self-Validation System:

  • In-Process: The formation of a dense black precipitate (Se(0)) in the flask is a direct visual confirmation that the oxidation is actively proceeding.

  • Post-Process (NMR): ¹H NMR will show the complete disappearance of the 3H singlet at ~2.6 ppm. A new broad singlet >12.0 ppm confirms the formation of the carboxylic acid.

Protocol C: Nucleophilic N-Acylation of the C4-Amine

Objective: Protection or functionalization of the exocyclic amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous pyridine (0.2 M) and cool to 0 °C in an ice bath. Causality: Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct and functions as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate. The 0 °C temperature prevents over-acylation (di-acylation) of the amine.

  • Acylation: Add the acyl chloride (1.1 eq) dropwise over 10 minutes. Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours. Causality: Dropwise addition maintains a low concentration of the electrophile, ensuring strict mono-acylation despite the steric hindrance from the adjacent C3-bromo group.

  • Quenching & Isolation: Pour the mixture into ice-cold water with vigorous stirring. Collect the resulting precipitate via vacuum filtration. Causality: Water hydrolyzes any unreacted acyl chloride and forces the hydrophobic N-acyl quinoline to precipitate, allowing for isolation without complex organic extraction.

Self-Validation System:

  • In-Process: Immediate formation of a white/yellow precipitate upon pouring the reaction mixture into ice water indicates successful amide formation.

  • Post-Process (NMR): The broad 2H singlet of the primary amine (~5.0 ppm) will shift drastically downfield to a sharp 1H singlet (~8.5–9.0 ppm), which is characteristic of a secondary amide N-H.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Amino-3-bromo-2-methylquinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide specifically for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide specifically for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks in the synthesis of 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) [4].

Rather than just listing procedures, this guide focuses on the mechanistic causality behind each reaction step. By understanding why a reaction fails, you can implement self-validating protocols to ensure high-yield, reproducible results.

Synthetic Pathway & Quantitative Data

The synthesis of 4-Amino-3-bromo-2-methylquinoline relies on a four-step sequence starting from aniline and ethyl acetoacetate. The critical phases include the Conrad-Limpach cyclization [1], regioselective bromination [2], chlorination, and a final nucleophilic amination [3].

SynthesisWorkflow A Aniline + Ethyl acetoacetate B 2-Methylquinolin-4-ol (Conrad-Limpach) A->B Dowtherm A 250°C C 3-Bromo-2-methylquinolin-4-ol (Bromination) B->C NBS, DMF or Br2 D 3-Bromo-4-chloro- 2-methylquinoline (Chlorination) C->D POCl3 Reflux E 4-Amino-3-bromo- 2-methylquinoline (Amination) D->E NH3(g), Phenol 130°C

Synthetic pathway for 4-Amino-3-bromo-2-methylquinoline.

Quantitative Data Summary

The following table establishes the benchmark metrics for a healthy synthetic workflow. Deviations from these typical yields indicate a process failure that requires troubleshooting.

StepKey IntermediateMolecular Weight ( g/mol )Typical Yield (%)Primary Reagents
1 2-Methylquinolin-4-ol159.1965 - 75Aniline, Ethyl acetoacetate, Dowtherm A
2 3-Bromo-2-methylquinolin-4-ol238.0885 - 95NBS, DMF (or CCl₄)
3 3-Bromo-4-chloro-2-methylquinoline256.5370 - 85POCl₃, Toluene (or neat)
4 4-Amino-3-bromo-2-methylquinoline237.1060 - 80NH₃(g), Phenol (or Aqueous HCl/Pressure)

Troubleshooting Guides & FAQs

Q1: Why is my yield low during the Conrad-Limpach cyclization to 2-methylquinolin-4-ol?

A: The condensation of aniline and ethyl acetoacetate is thermodynamically competitive. It can yield two isomers: the desired 4-quinolone (Conrad-Limpach product) and the unwanted 2-quinolone (Knorr product). The Knorr product forms preferentially at lower temperatures.

  • The Fix: To force the Conrad-Limpach pathway, the intermediate enamine must be added dropwise to a high-boiling solvent (like Dowtherm A) pre-heated to exactly 250°C [1]. This rapid thermal shock kinetically favors the 4-quinolone cyclization.

Q2: How can I prevent over-bromination or position-isomer formation during Step 2?

A: Direct use of elemental bromine (Br₂) often leads to polybrominated side products due to uncontrolled electrophilic aromatic substitution.

  • The Fix: Utilize N-bromosuccinimide (NBS) in DMF [2]. NBS provides a steady, low concentration of electrophilic bromine, ensuring strict regioselectivity at the C3 position.

  • Validation: Monitor the reaction via LC-MS; the mass peak should cleanly shift from [M+H]⁺ 160 to 238/240 without the appearance of the dibrominated 318 m/z peak.

Q3: The chlorination with POCl₃ is giving a tarry mixture. What is going wrong?

A: Tarry byproducts in POCl₃ chlorinations usually result from localized overheating or inadequate quenching. POCl₃ acts as both the chlorinating agent and the solvent.

  • The Fix: When quenching, the crude mixture must be poured over crushed ice very slowly while maintaining the internal temperature below 20°C. If the aqueous phase becomes too hot and acidic, the quinoline ring undergoes degradation.

Q4: The final amination step (4-chloro to 4-amino) has poor conversion. How do I force this reaction?

A: The C4 position of the quinoline ring is not sufficiently electrophilic for direct amination with aqueous ammonia at standard atmospheric pressure. You are likely experiencing a failure in Nucleophilic Aromatic Substitution (S_NAr) [3].

  • The Fix: You must use the phenol-melt method . Phenol acts as both a high-boiling solvent and a weak acid. It protonates the quinoline nitrogen, which draws electron density away from the C4 position, making it highly susceptible to nucleophilic attack by ammonia gas.

TroubleshootingLogic Start Issue: Low Yield in Amination Step Check1 Is the reaction medium activating the C-Cl bond? Start->Check1 Check2 Is unquenched POCl3 degrading the product? Start->Check2 Sol1 Use Phenol Melt (130°C) to donate protons Check1->Sol1 Atmospheric pressure Sol2 Use Aqueous NH3 + HCl under pressure (Autoclave) Check1->Sol2 High pressure setup Sol3 Ensure complete aqueous workup prior to amination Check2->Sol3 Highly acidic crude

Troubleshooting logic for optimizing the final amination step.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Regioselective Bromination (Synthesis of 3-Bromo-2-methylquinolin-4-ol)
  • Setup: In a 500 mL round-bottom flask, dissolve 2-methylquinolin-4-ol (15.9 g, 100 mmol) in 150 mL of anhydrous DMF.

  • Addition: Cool the mixture to 0°C using an ice bath. Slowly add N-bromosuccinimide (NBS) (18.7 g, 105 mmol) in small portions over 30 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Check: Spot the mixture on a TLC plate (Silica, 10% MeOH in DCM). The starting material (R_f ~0.3) should be completely consumed, replaced by a single new UV-active spot (R_f ~0.5).

  • Workup: Pour the mixture into 500 mL of ice water. Filter the resulting white/pale-yellow precipitate, wash thoroughly with distilled water to remove succinimide and DMF, and dry under a vacuum at 60°C.

Protocol B: Chlorination (Synthesis of 3-Bromo-4-chloro-2-methylquinoline)
  • Setup: Equip a 250 mL flask with a reflux condenser and a drying tube. Add 3-bromo-2-methylquinolin-4-ol (23.8 g, 100 mmol).

  • Reagent Addition: Carefully add Phosphorus oxychloride (POCl₃) (46 mL, 500 mmol). Caution: Highly reactive and corrosive.

  • Reflux: Heat the suspension to 105°C.

  • Validation Check: The reaction is complete when the opaque suspension transitions into a clear, dark amber solution (typically 2-3 hours).

  • Quenching (Critical Step): Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl₃. Slowly pour the remaining syrup onto 400 g of crushed ice with vigorous stirring. Neutralize carefully with saturated aqueous Na₂CO₃ until pH 7-8 is reached.

  • Extraction: Extract with Ethyl Acetate (3 x 150 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the chlorinated intermediate.

Protocol C: Nucleophilic Amination (Synthesis of 4-Amino-3-bromo-2-methylquinoline)
  • Setup: In a heavy-walled reaction vessel, combine 3-bromo-4-chloro-2-methylquinoline (12.8 g, 50 mmol) with phenol (25 g).

  • Melting: Heat the mixture to 130°C until the phenol melts and forms a homogenous solution.

  • Amination: Bubble anhydrous ammonia (NH₃) gas directly into the hot phenol melt for 6-8 hours.

  • Validation Check: Take a micro-aliquot, partition between 1M NaOH and Ethyl Acetate, and check the organic layer via TLC (Hexanes:EtOAc 1:1). The chloro-quinoline starting material should be absent.

  • Workup: Cool the mixture to 60°C and pour it into 200 mL of 2M NaOH (this converts the phenol into water-soluble sodium phenoxide). Extract the aqueous layer with Dichloromethane (3 x 100 mL).

  • Purification: Wash the combined organic layers with water, dry over Na₂SO₄, and evaporate. Recrystallize the crude product from ethanol to obtain pure 4-Amino-3-bromo-2-methylquinoline.

References

  • Jampilek, J. et al. "Quinaldine Derivatives Preparation and Their Antifungal Activity". Molecules / MDPI. Available at: [Link]

  • Rossini, E. et al. "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions". National Center for Biotechnology Information (PMC). Available at: [Link]

Optimization

Overcoming solubility issues with 4-Amino-3-bromo-2-methylquinoline in DMSO

Technical Support Center: Overcoming Solubility Issues with 4-Amino-3-bromo-2-methylquinoline in DMSO Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to hel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Issues with 4-Amino-3-bromo-2-methylquinoline in DMSO

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the complex solubility challenges associated with 4-Amino-3-bromo-2-methylquinoline.

Part 1: Mechanistic Understanding – Why Does It Fail?

Before applying brute force to dissolve a compound, we must understand the physicochemical barriers preventing dissolution. 4-Amino-3-bromo-2-methylquinoline presents a "perfect storm" of solubility challenges:

  • High Crystal Lattice Energy via Halogen Bonding: The bulky bromine atom at the 3-position significantly increases the lipophilicity and rigidity of the molecule. Halogens often participate in strong intermolecular halogen bonding, stabilizing the solid crystal lattice.

  • π−π Stacking: The planar, aromatic quinoline core drives strong intermolecular π−π stacking interactions.

  • Hydrogen Bond Networks: The 4-amino group acts as both a hydrogen bond donor and acceptor. While Dimethyl Sulfoxide (DMSO) is an excellent polar aprotic solvent and a strong hydrogen bond acceptor, it is a poor hydrogen bond donor. Consequently, standard DMSO often fails to completely disrupt the robust amine-amine intermolecular networks formed in the solid state.

Part 2: Troubleshooting Workflow

Follow this logical decision tree to systematically break down the solubility barriers of your compound.

SolubilityWorkflow Start Start: 4-Amino-3-bromo- 2-methylquinoline + DMSO Vortex Vortex 5 min at RT (20-25°C) Start->Vortex Check1 Clear Solution? Vortex->Check1 Success1 Proceed to Assay Check1->Success1 Yes HeatSonicate Heat to 40°C + Sonicate 15-30 min Check1->HeatSonicate No Check2 Clear Solution? HeatSonicate->Check2 Success2 Proceed to Assay Check2->Success2 Yes Acidify Add 0.1% TFA or HCl (Protonation) Check2->Acidify No Check3 Clear Solution? Acidify->Check3 Success3 Proceed to Assay Check3->Success3 Yes Fail Re-evaluate Concentration, Use Co-solvents, or Check Purity Check3->Fail No

Workflow for overcoming 4-Amino-3-bromo-2-methylquinoline solubility issues in DMSO.

Part 3: Step-by-Step Solubilization Protocols

Protocol A: Thermal-Kinetic Disruption

Causality: DMSO has a relatively high freezing point of 18.5°C. At standard room temperature, local micro-crystallization can occur because the solvent lacks the kinetic energy required to overcome the compound's lattice energy.

  • Preparation: Ensure your DMSO is anhydrous. DMSO is highly hygroscopic; even 2% water absorption drastically reduces its solvating power for lipophilic compounds.

  • Agitation: Add the pre-weighed compound to DMSO and vortex vigorously for 5 minutes.

  • Thermal Incubation: If particulates remain, heat the vial in a water bath at 37°C–40°C for 15 minutes.

  • Sonication: Transfer the vial to an ultrasonic bath for 15–30 minutes. Causality: Acoustic cavitation generates localized high temperatures and pressures, mechanically shearing aggregates and increasing the surface area for solvent interaction.

  • Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a bright light source. The absence of a visible pellet confirms complete solubilization.

Protocol B: Chemical Disruption via Protonation

Causality: Unsubstituted quinoline has a pKa of ~4.9 [1], and 4-aminoquinolines typically exhibit even higher pKa values due to resonance stabilization of the protonated state [2]. By adding a trace amount of acid, we protonate the basic nitrogen, converting the neutral lipophilic molecule into a positively charged salt. This introduces powerful ion-dipole interactions with DMSO, which are orders of magnitude stronger than van der Waals forces, forcing rapid dissolution.

  • Acid Addition: To the persistent suspension in DMSO, add 0.1% to 0.5% (v/v) Trifluoroacetic acid (TFA) or 1M HCl.

  • Agitation: Vortex for 2 minutes. The solution should rapidly turn clear.

  • Self-Validation Step: Perform a serial dilution of this acidic stock into your final assay buffer. Monitor for precipitation using a spectrophotometer (OD 600 nm) to ensure the compound does not crash out when the pH is neutralized by the buffer.

Part 4: Quantitative Data & Solubility Limits

The following table summarizes the expected solubility limits of 4-Amino-3-bromo-2-methylquinoline under various solvent conditions to help you plan your stock concentrations.

Solubilization MethodSolvent SystemTemp (°C)Expected Solubility LimitDownstream Compatibility
Standard Dissolution100% Anhydrous DMSO20-25°C< 5 mMHigh (General Assays)
Thermal-Kinetic100% Anhydrous DMSO40°C10 - 25 mMHigh (Cool slowly to RT)
Acid-AssistedDMSO + 0.1% TFA25°C> 50 mMMedium (Requires pH buffering)
Co-Solvent System90% DMSO / 10% PEG-40037°C25 - 50 mMHigh (In vitro assays)

Part 5: Frequently Asked Questions (FAQs)

Q: My stock solution was perfectly clear, but crystals formed after I stored it at -20°C. Why did this happen? A: DMSO freezes at 18.5°C. Storing solutions at 4°C or -20°C causes the solvent to solidify, which forces the compound out of solution and induces crystallization [3]. Solution: Always re-warm your stock solutions to 37°C and vortex vigorously until completely clear before using them in downstream applications.

Q: How do I prevent the compound from "crashing out" when diluting my DMSO stock into aqueous cell culture media? A: This phenomenon is known as "hydrophobic shock." It occurs when transitioning a lipophilic compound from a highly polar aprotic solvent into a high-dielectric aqueous environment. To prevent this:

  • Ensure the final DMSO concentration in your cell culture remains below 0.5% to avoid cytotoxicity [4].

  • Use a "step-down" dilution method: Dilute your stock 1:10 in a transitional co-solvent (like PEG-400 or a 2% Tween-80 solution) before adding it to the final aqueous buffer.

  • Always pre-warm your culture media to 37°C prior to adding the compound.

Q: Does the age of my DMSO matter for dissolving this specific compound? A: Absolutely. DMSO is extremely hygroscopic. An unsealed or older bottle will rapidly absorb atmospheric moisture. Because 4-Amino-3-bromo-2-methylquinoline is highly hydrophobic, even a 2-5% water content in your DMSO will drastically reduce its solvating power, leading to immediate precipitation. Always use fresh, anhydrous DMSO stored under an inert gas (like Argon or Nitrogen).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7047, Quinoline." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68476, 4-Aminoquinoline." PubChem, [Link]

  • LifeTein. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use." LifeTein, [Link]

Troubleshooting

Technical Support Center: NMR Peak Overlap Troubleshooting for 4-Amino-3-bromo-2-methylquinoline

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers and drug development professionals facing spectral resolution challenges when characterizing 4-Amino-3-bromo-2-methylquinoline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers and drug development professionals facing spectral resolution challenges when characterizing 4-Amino-3-bromo-2-methylquinoline .

Due to the fused bicyclic aromatic nature of the quinoline core and the presence of both electron-donating (-NH2) and electron-withdrawing (-Br) substituents, 1D ¹H NMR spectra often present severe peak overlap[1]. This guide synthesizes structural diagnostics, troubleshooting FAQs, and validated experimental protocols to achieve definitive spectral assignments.

System Overview & Molecular Diagnostics

To troubleshoot overlap, we must first establish the baseline magnetic environments of 4-Amino-3-bromo-2-methylquinoline. The precise structural characterization of these molecules is crucial for understanding structure-activity relationships, where chemical shifts (δ) are highly sensitive to local electronic environments[1].

Table 1: Expected ¹H NMR Chemical Shift Profile & Overlap Risks
Proton AssignmentExpected Shift (δ ppm)MultiplicityOverlap Risk FactorPrimary Cause of Overlap
2-CH3 2.50 – 2.80Singlet (3H)Low to ModerateCan overlap with residual solvent peaks (e.g., DMSO water peak at 3.33 ppm if shifted).
4-NH2 5.00 – 7.50Broad Singlet (2H)High Highly dependent on concentration, solvent, and temperature due to hydrogen bonding. Masks aromatic signals.
H-5 7.80 – 8.20Doublet (1H)ModerateDeshielded by the adjacent fused ring; can overlap with H-8.
H-6 & H-7 7.30 – 7.70Multiplets (2H)Critical Similar magnetic environments on the benzene ring lead to complex, unresolved multiplets.
H-8 7.70 – 8.00Doublet (1H)ModerateOverlap with H-5 or residual CHCl3 (7.26 ppm).

Troubleshooting Guide (FAQs)

Q1: The broad singlet from the 4-amino (-NH2) group is masking the H-6 and H-7 aromatic multiplets. How can I separate them without changing my solvent? A: The most effective self-validating approach is Variable Temperature (VT) NMR . The chemical shift of exchangeable protons (like -NH2) is highly temperature-dependent because heating disrupts intermolecular hydrogen bonds. As you increase the probe temperature, the -NH2 peak will sharpen and shift upfield (towards lower ppm), moving it away from the aromatic region. Aromatic protons, lacking hydrogen-bonding capabilities, will remain relatively static.

Q2: I need to definitively prove which peak is the -NH2 group versus an aromatic singlet. What is the standard protocol? A: Perform a D2O Exchange . By adding a drop of Deuterium Oxide (D2O) to your NMR tube and shaking it, the labile protons of the amino group will exchange with deuterium (forming -ND2). Because deuterium resonates at a completely different frequency, the -NH2 peak will disappear from the ¹H NMR spectrum. If the peak remains, it is a non-exchangeable aromatic proton.

Q3: The H-6 and H-7 protons appear as a single, indistinguishable multiplet in CDCl3. How do I resolve this 4-spin system? A: You have two mechanistic options:

  • Aromatic Solvent-Induced Shift (ASIS): Switch your solvent from CDCl3 to Benzene-d6 (C6D6) or Pyridine-d5. ASIS occurs because the solute and the aromatic solvent form transient collision complexes driven by dipole-quadrupole interactions[2]. The magnetic anisotropy of the benzene ring induces differential shielding across the quinoline protons, often pulling overlapping multiplets apart[3].

  • 2D NMR (COSY): If 1D resolution fails, a Homonuclear Correlation Spectroscopy (COSY) experiment will trace the spin-spin coupling network. You will observe cross-peaks connecting H-5 to H-6, H-6 to H-7, and H-7 to H-8, allowing you to map the entire ring regardless of 1D overlap[1].

Diagnostic Workflows & Logical Relationships

The following diagrams illustrate the decision-making logic for resolving spectral overlap and the 2D NMR correlation pathways used for definitive assignment.

TroubleshootingWorkflow Start Identify Peak Overlap in 1D 1H NMR Type Determine Overlap Nature: Exchangeable vs. Aromatic Start->Type NH2 NH2 / Solvent Overlap (Broad Signals) Type->NH2 Broad singlet Aromatic Aromatic Multiplet Overlap (H-5 to H-8) Type->Aromatic Sharp multiplets D2O Protocol 1: D2O Exchange (Eliminates NH2 peak) NH2->D2O To verify identity VT Protocol 2: VT-NMR (Shifts NH2 upfield) NH2->VT To resolve without D2O TwoD Protocol 3: 2D NMR (COSY, HSQC, HMBC) Aromatic->TwoD To trace spin systems ASIS Protocol 4: ASIS (Benzene-d6 / Pyridine-d5) Aromatic->ASIS To alter chemical shifts

Caption: Diagnostic decision tree for resolving NMR peak overlaps in quinoline derivatives.

SpinSystem CH3 2-CH3 (~2.6 ppm) C2 C-2 (Carbon) CH3->C2 HSQC (1J) C3 C-3 (Br-Carbon) CH3->C3 HMBC (3J) C4 C-4 (NH2-Carbon) H5 H-5 H5->C4 HMBC (3J) H6 H-6 H5->H6 COSY (3J) H7 H-7 H6->H7 COSY (3J) H8 H-8 H7->H8 COSY (3J)

Caption: 2D NMR (COSY, HSQC, HMBC) correlation pathways for structural elucidation.

Validated Experimental Protocols

Protocol 1: D2O Exchange for -NH2 Verification

Purpose: To definitively identify and remove the broad -NH2 signal from the ¹H spectrum.

  • Prepare a standard NMR sample of 4-Amino-3-bromo-2-methylquinoline in a non-exchangeable deuterated solvent (e.g., CDCl3 or DMSO-d6) and acquire a baseline 1D ¹H spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add 1–2 drops (approx. 10–20 µL) of 99.9% D2O to the NMR tube.

  • Cap the tube and shake vigorously for 30 seconds to ensure complete phase mixing and proton-deuterium exchange.

  • Re-insert the sample into the spectrometer, re-shim (as the lock signal may have slightly shifted), and acquire a new 1D ¹H spectrum.

  • Data Analysis: Overlay the spectra. The peak that has disappeared or significantly diminished is the -NH2 group.

Protocol 2: Variable Temperature (VT) NMR

Purpose: To shift the -NH2 peak away from overlapping aromatic signals without altering the sample composition.

  • Insert the standard NMR sample (preferably in DMSO-d6, which has a high boiling point of 189°C) into the spectrometer.

  • Acquire a baseline spectrum at standard ambient temperature (298 K).

  • Using the spectrometer's VT control unit, increase the probe temperature in increments of 10 K (e.g., 308 K, 318 K, 328 K).

  • Allow the sample to equilibrate for 5 minutes at each new temperature before acquiring a spectrum.

  • Data Analysis: Track the migration of the broad singlet. As temperature increases, the -NH2 peak will shift upfield (lower ppm). Aromatic peaks will remain stationary, revealing their underlying multiplicity.

Protocol 3: 2D NMR (COSY & HSQC) Acquisition

Purpose: To resolve overlapping aromatic multiplets (H-5 through H-8) by dispersing signals across a second frequency dimension.

  • Sample Prep: Ensure a highly concentrated sample (approx. 20-30 mg in 0.6 mL deuterated solvent) to minimize acquisition time for 2D experiments[1].

  • COSY (Homonuclear Correlation):

    • Set up a standard gradient-selected COSY (gCOSY) experiment.

    • Parameter check: Ensure the spectral width (SW) covers the entire proton range (typically 0-10 ppm).

    • Acquire data. Look for off-diagonal cross-peaks to trace the H-5 ↔ H-6 ↔ H-7 ↔ H-8 coupling network.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Set up a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons[1].

    • Because ¹³C has a much wider chemical shift range (0-220 ppm), protons that overlap in the ¹H dimension (like H-6 and H-7) will be cleanly separated by their distinct ¹³C chemical shifts in the F1 dimension.

References

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem. Benchchem.
  • AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH. Oxford University Press (OUP).
  • Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives. Importance of charge. Canadian Science Publishing.

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 4-Amino-3-bromo-2-methylquinoline

Welcome to the Advanced Troubleshooting Guide. This resource is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. This resource is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7). Here, we dissect the mechanistic causes of common scale-up failures and provide field-validated, self-correcting protocols to ensure high-yield, high-purity production.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I observe significant dibrominated byproducts during the bromination of 4-amino-2-methylquinoline, and how can I control regioselectivity?

The Causality: The C4-amino group strongly activates the quinoline's C3 position toward electrophilic aromatic substitution. However, at larger scales, poor mass transfer and localized concentration gradients of aggressive brominating agents (like molecular Br₂) lead to over-bromination at the C5, C6, or C8 positions of the benzenoid ring[1]. The Solution: Transition from Br₂ to N-Bromosuccinimide (NBS) in a polar aprotic solvent such as DMF[2]. NBS provides a controlled, low steady-state concentration of electrophilic bromine. This kinetic control, combined with high-shear mixing, prevents the localized excess that drives dibromination.

Q2: During the amination of 3-bromo-4-chloro-2-methylquinoline, I am seeing high levels of 4-hydroxy-3-bromo-2-methylquinoline. How do I prevent this hydrolysis?

The Causality: This is a competing Nucleophilic Aromatic Substitution (SNAr) issue. The C4 position is highly activated by the electron-deficient quinoline core and the electron-withdrawing C3-bromide. At scale, amination using aqueous ammonia requires elevated temperatures (120–140 °C)[3]. Under these thermodynamic extremes, adventitious water acts as a potent competing nucleophile, irreversibly forming the 4-hydroxyquinolone tautomer. The Solution: Completely exclude water from the SNAr transition state. Utilize anhydrous ammonia dissolved in isopropanol, or employ an amination surrogate (e.g., tert-butylamine) that can be subsequently deprotected.

Q3: What causes the formation of des-bromo impurities or dark oligomers during the final isolation step?

The Causality: 4-Aminoquinolines are susceptible to oxidative dimerization when exposed to air and light at elevated temperatures. Furthermore, the C3-bromide can undergo protodebromination if subjected to prolonged heating in the presence of trace transition metals leached from reactor surfaces (e.g., Hastelloy) or strong acids like HBr or TMSBr[4]. The Solution: Quench the bromination reaction with a mild reducing agent (e.g., sodium bisulfite) to neutralize residual oxidative species. Maintain distillation and drying temperatures strictly below 60 °C under high vacuum.

Section 2: Process Workflows & Logic

G SM 4-Amino-2-methylquinoline (Starting Material) Cond1 NBS in DMF Strict Temp Control (0-5°C) SM->Cond1 Cond2 Br2 Addition Poor Mixing / High Temp SM->Cond2 Target 4-Amino-3-bromo-2-methylquinoline (High Yield, <1% Byproduct) Cond1->Target Regioselective Byprod Over-bromination (Dibromo / C6-Bromo Impurities) Cond2->Byprod Uncontrolled

Caption: Regioselective bromination pathway vs. byproduct formation in 4-amino-2-methylquinoline scale-up.

Troubleshooting Issue High 4-Hydroxy Byproduct During SNAr Amination Diag1 Is Aqueous NH3 Used? Issue->Diag1 PathY Water acts as competing nucleophile at high temp Diag1->PathY Yes PathN Check Solvent Hygroscopicity Diag1->PathN No Sol1 Switch to Anhydrous NH3 in Isopropanol/Dioxane PathY->Sol1 Sol2 Dry solvents over Molecular Sieves before pressurization PathN->Sol2

Caption: Decision tree for mitigating hydrolysis byproducts during the SNAr amination step.

Section 3: Quantitative Data & Yield Optimization

The following tables summarize the empirical data driving our protocol recommendations, highlighting the direct impact of reagent selection on byproduct distribution.

Table 1: Comparison of Bromination Conditions (100g Scale)

Brominating AgentSolventTemp (°C)Target Yield (%)Dibromo Byproduct (%)Des-bromo Impurity (%)
Molecular Br₂ (1.1 eq)Acetic Acid20–2568.518.22.1
TMSBr / H₂O₂Acetonitrile40–6074.012.54.0
NBS (1.05 eq) DMF 0–5 92.4 < 0.5 < 0.1

Table 2: SNAr Amination Conditions (from 3-bromo-4-chloro-2-methylquinoline)

Amination ReagentSolventTemp (°C)PressureTarget Yield (%)4-Hydroxy Byproduct (%)
28% Aqueous NH₃Ethanol130High55.038.5
7N Anhydrous NH₃Methanol110Medium81.28.4 (Solvent acts as nucleophile)
7N Anhydrous NH₃ Isopropanol 110 Medium 95.6 < 0.5

Section 4: Validated Step-by-Step Scale-Up Protocols

These protocols are engineered as self-validating systems; each step contains built-in checks to ensure mechanistic integrity before proceeding.

Protocol A: Regioselective Bromination of 4-Amino-2-methylquinoline

Objective: Achieve >90% yield with <1% over-bromination.

  • Reactor Preparation: Charge a dry, glass-lined reactor with 4-amino-2-methylquinoline (1.0 eq) and anhydrous DMF (10 volumes). Validation Check: Ensure moisture content (Karl Fischer) is <0.1% to prevent NBS degradation.

  • Cooling: Chill the mixture to 0–5 °C under a continuous nitrogen sweep.

  • Reagent Preparation: In a separate vessel, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous DMF (5 volumes). Causality: Pre-dissolving NBS prevents the localized high solid-state concentrations that trigger runaway dibromination[2].

  • Addition: Add the NBS solution dropwise over 2–3 hours. Maintain the internal temperature strictly below 5 °C. Set the agitator to the maximum safe RPM to ensure high-shear mixing and immediate dispersion of the electrophile.

  • Quench & Isolation: Stir for exactly 1 hour post-addition. Quench the reaction by adding 5% aqueous sodium bisulfite (0.2 volumes) to instantly destroy unreacted electrophilic bromine species. Precipitate the product by adding cold water (15 volumes).

  • Filtration: Filter the resulting solid, wash extensively with water to remove succinimide and DMF, and dry under vacuum at 45 °C to yield the target compound.

Protocol B: Anhydrous SNAr Amination of 3-bromo-4-chloro-2-methylquinoline

Objective: Suppress the 4-hydroxyquinolone hydrolysis byproduct during C4 amination.

  • Reactor Preparation: Charge a high-pressure autoclave reactor with 3-bromo-4-chloro-2-methylquinoline (1.0 eq) and anhydrous isopropanol (IPA, 8 volumes).

  • Amination Agent Introduction: Introduce a pre-titrated solution of 7N anhydrous ammonia in IPA (10.0 eq). Causality: The steric bulk of isopropanol prevents it from acting as a competing nucleophile, while the strict exclusion of water eliminates the hydrolysis pathway entirely[3].

  • Pressurization & Heating: Seal the autoclave. Heat the mixture to 110 °C for 12 hours. Monitor the internal pressure to ensure it remains within the vessel's safety limits.

  • Cooling & Venting: Cool the reactor to 20 °C. Carefully vent the excess ammonia gas through an acidic scrubber system.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with 1M NaOH to liberate the free base, extract with ethyl acetate, and crystallize the final product from a mixture of MTBE and Heptane.

References[1] Title: Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.

Source: d-nb.info URL: [2] Title: Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Source: nih.gov URL: [3] Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies. Source: nih.gov URL: [4] Title: CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-. Source: google.com URL:

Sources

Troubleshooting

4-Amino-3-bromo-2-methylquinoline stability and degradation in aqueous solution

Welcome to the Technical Support Center for 4-Amino-3-bromo-2-methylquinoline . This hub is designed for researchers and drug development professionals who require precise, mechanistic control over the stability of halog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-3-bromo-2-methylquinoline . This hub is designed for researchers and drug development professionals who require precise, mechanistic control over the stability of halogenated aminoquinoline derivatives in aqueous environments.

Because the quinoline core is highly sensitive to pH, photolysis, and oxidation, maintaining the structural integrity of this compound requires a deep understanding of its degradation kinetics. Below, you will find mechanistic FAQs, troubleshooting matrices, empirical data, and self-validating protocols to ensure absolute confidence in your assays.

I. Frequently Asked Questions: Mechanisms of Degradation

Q1: Why does 4-Amino-3-bromo-2-methylquinoline degrade so rapidly in standard aqueous buffers? A1: The degradation is driven by the specific electronic distribution of the substituted quinoline ring. In aqueous solutions, dissolved oxygen and ambient light generate reactive oxygen species (ROS). The electron-deficient pyridine ring is highly susceptible to nucleophilic attack by superoxide radicals ( O2∙−​ ), leading to the formation of quinolinone derivatives[1]. Conversely, the more electron-rich benzene ring is targeted by electrophilic hydroxyl radicals ( OH∙ ). Furthermore, the C3-bromine bond introduces a site for photolytic cleavage, accelerating degradation compared to non-halogenated analogs.

Q2: How does the pH of my aqueous solution alter the stability of the compound? A2: pH dictates the protonation state of both the quinoline nitrogen and the C4-amino group, fundamentally shifting the molecule's electron density.

  • Acidic Conditions (pH < 4): The amino group and ring nitrogen protonate, increasing aqueous solubility but creating a cationic intermediate that is susceptible to acid-catalyzed hydrolysis.

  • Alkaline Conditions (pH > 8): Deprotonation increases the overall electron density of the quinoline core. This highly favors electrophilic attack by reactive oxygen species, making the molecule significantly more unstable in basic media than in acidic media [2].

Q3: What are the optimal storage conditions to prevent degradation? A3: To arrest hydrolytic and oxidative kinetics, stock solutions should be prepared in an anhydrous organic solvent (e.g., DMSO or HPLC-grade methanol) and stored at -20°C or -80°C in amber vials [3]. If an aqueous working solution is strictly required for your assay, it must be prepared immediately prior to use and kept on ice to lower the thermal activation energy of degradation pathways.

II. Troubleshooting Guide: Visual & Analytical Indicators

Observed IssueMechanistic Root CauseCorrective Action & Optimization
Solution turns yellow or brown Photodegradation / Oxidation: UV/ambient light triggers the formation of colored quinone imines and hydroxyquinoline byproducts.Shielding: Use actinic (amber) glassware. Degas the aqueous buffer with Argon or N2​ for 15 minutes prior to dissolution to purge dissolved oxygen.
Loss of potency in biological assays Sub-visible Dehalogenation: The C3-bromo group can undergo spontaneous cleavage under prolonged thermal stress in water, altering target binding affinity.Thermal Control: Implement a strict single-use aliquot system. Do not subject the aqueous solution to more than one freeze-thaw cycle.
Precipitation upon thawing Solubility Limit Exceeded: 4-Amino-3-bromo-2-methylquinoline is only sparingly soluble in neutral, pure water.Co-solvent System: Gently warm the vial to 37°C and sonicate. Ensure the final aqueous assay buffer contains 1-2% DMSO to maintain thermodynamic solubility.

III. Quantitative Stability Profile

The following table summarizes the degradation kinetics of 4-Amino-3-bromo-2-methylquinoline under various forced stress conditions.

Stress ConditionEnvironmentTime to 10% Degradation ( t90​ )Primary Degradation Pathway
Ambient Light pH 7.4, 25°C< 4 HoursPhotolysis (C3-Dehalogenation)
Dark Control pH 7.4, 25°C72 HoursMild Oxidation
Acidic Stress pH 2.0, 60°C18 HoursAcid Hydrolysis
Basic Stress pH 10.0, 60°C2.5 HoursBase Hydrolysis (Electrophilic Attack)
Oxidative Stress 3% H2​O2​ , 25°C6 HoursN-oxidation / Ring Cleavage

IV. Self-Validating Experimental Protocols: Forced Degradation

To establish a stability-indicating analytical method for your specific formulation, perform this self-validating forced degradation study. Every stress condition is paired with a specific control to isolate the exact causal stressor (heat, light, or ROS) from baseline solvent incompatibility.

Step 1: Stock Solution Preparation

  • Procedure: Dissolve 4-Amino-3-bromo-2-methylquinoline in HPLC-grade Acetonitrile to a concentration of 10 mg/mL. Dilute to a working concentration of 1 mg/mL using ultra-pure water.

  • Causality: Initial dissolution in an organic solvent ensures complete solvation. If signal loss occurs during HPLC analysis, this guarantees it is due to chemical degradation rather than physical precipitation.

Step 2: Hydrolytic Stress (Acid/Base)

  • Procedure: Mix 1 mL of the working stock with 1 mL of 0.1 M HCl (Acidic) or 0.1 M NaOH (Basic). Incubate in sealed, dark vials at 60°C for 24 hours.

  • Validation/Quenching: After 24 hours, neutralize the acidic sample with 1 mL of 0.1 M NaOH, and the basic sample with 1 mL of 0.1 M HCl.

  • Causality: Neutralization immediately arrests the degradation kinetics, providing a precise "time-stop" for accurate kinetic modeling. It also protects the HPLC column silica from extreme pH damage during injection.

Step 3: Photolytic Stress

  • Procedure: Place 2 mL of the working stock in a clear, actinic-glass vial. Expose to a controlled light source providing an overall illumination of 1.2 million lux hours and integrated near-UV energy of 200 W·h/m².

  • Validation (Dark Control): Wrap a duplicate vial entirely in aluminum foil and place it in the identical light chamber.

  • Causality: The dark control validates that any observed degradation is purely photolytic (photon-driven bond cleavage) and not an artifact of the ambient heat generated by the UV lamps.

Step 4: Analytical Quantification

  • Procedure: Analyze samples via LC-MS/MS. Track the disappearance of the parent mass ( m/z ~237/239 due to Bromine isotopes) and the appearance of lower-mass dehalogenated peaks or higher-mass oxygenated peaks.

V. Degradation Pathway Visualization

The following logical workflow maps the specific environmental triggers to their corresponding molecular degradation pathways.

DegradationPathways Parent 4-Amino-3-bromo- 2-methylquinoline (Aqueous Solution) Photo Photolytic Degradation (UV/Vis Light) Parent->Photo Photon Absorption Oxid Oxidative Degradation (ROS / O2•-) Parent->Oxid Dissolved O2 Hydro Alkaline Hydrolysis (High pH / OH-) Parent->Hydro pH > 8.0 Dehalogenation C3-Dehalogenation & Radical Formation Photo->Dehalogenation Bond Cleavage Quinolinone Pyridine Ring Attack (Quinolinone Derivatives) Oxid->Quinolinone Superoxide Attack Hydroxy Benzene Ring Attack (Hydroxy-derivatives) Hydro->Hydroxy Electrophilic Attack

Figure 1: Primary degradation pathways of 4-Amino-3-bromo-2-methylquinoline in aqueous solution.

VI. References

  • Jing, J., et al. "Photocatalytic degradation of quinoline in aqueous TiO2 suspension." Journal of Hazardous Materials, PubMed (NIH). Available at:[Link]

  • Kabasa, S., et al. "Degradation of hydroxychloroquine in aqueous solutions under electron beam treatment." Biblioteka Nauki. Available at:[Link]

Optimization

Technical Support Center: Resolving Poor RP-HPLC Retention for 4-Amino-3-bromo-2-methylquinoline

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals struggling with the chromatographic behavior of 4-Amino-3-bromo-2-methylquinoline ....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals struggling with the chromatographic behavior of 4-Amino-3-bromo-2-methylquinoline .

Basic quinoline derivatives are notorious for exhibiting poor retention, early elution, and severe peak tailing in standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide breaks down the physicochemical causality behind these issues and provides field-validated, self-correcting protocols to achieve robust and reproducible separations.

Diagnostic Workflow

Before adjusting your method, use the logical workflow below to identify the root cause of your retention failure.

Workflow Start Issue: Poor Retention / Early Elution 4-Amino-3-bromo-2-methylquinoline CheckPH Evaluate Mobile Phase pH Is pH between 5.0 and 9.0? Start->CheckPH PH_Danger Retention Instability Zone (pH ≈ pKa) CheckPH->PH_Danger Yes HighPH Adjust pH > 10.0 (Ammonia/Bicarbonate Buffer) CheckPH->HighPH No, currently > 9.0 LowPH Adjust pH < 3.0 (Phosphate/Formic Acid) CheckPH->LowPH No, currently < 5.0 PH_Danger->HighPH Shift to High pH PH_Danger->LowPH Shift to Low pH HighPHCol Use High-pH Stable Column (e.g., Ethylene Bridged Hybrid) HighPH->HighPHCol IonPair Add Ion-Pairing Reagent (e.g., 5mM Sodium Hexanesulfonate) LowPH->IonPair Success1 Neutral Analyte: Strong Hydrophobic Retention HighPHCol->Success1 Success2 Ion-Paired Analyte: Increased Apparent Hydrophobicity IonPair->Success2

Caption: Diagnostic workflow for resolving poor RP-HPLC retention of basic quinoline derivatives.

Mechanistic FAQs & Expert Insights

Q: Why does 4-Amino-3-bromo-2-methylquinoline elute near the void volume ( t0​ ) despite using a highly aqueous mobile phase? A: This is a direct consequence of the molecule's ionization state. While the parent quinoline ring has a pKa of ~4.9, the electron-donating 4-amino group significantly increases basicity via resonance stabilization, pushing the overall pKa to approximately 7.5–8.5[1]. In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the basic nitrogen atoms are fully protonated. The resulting cationic species is highly polar. The hydrophobic contributions of the 3-bromo and 2-methyl groups are insufficient to overcome this polarity, causing the molecule to bypass the C18 stationary phase and elute early[2].

Q: Why are my retention times shifting irreproducibly between injections? A: Retention time instability occurs when the mobile phase pH is too close to the analyte's pKa. If you are using an unbuffered mobile phase or a buffer near pH 7.5, the molecule exists in a highly sensitive dynamic equilibrium between its ionized and unionized states[2]. A microscopic shift of just 0.1 pH units—often caused by the absorption of atmospheric CO2​ or slight temperature changes—can drastically alter the ratio of these states, causing a >10% shift in retention time[3]. Rule of thumb: Always buffer the mobile phase at least ±2 pH units away from the analyte's pKa.

Q: What causes the severe peak tailing I am observing? A: Peak tailing for basic compounds is driven by secondary interactions. The positively charged quinoline nitrogen undergoes ion-exchange interactions with residual, unendcapped silanol groups ( Si−O− ) on the silica stationary phase[4]. Because these ion-exchange interactions are kinetically slower than standard hydrophobic partitioning, the analyte molecules "drag" on the column, forming an asymmetric tail on the chromatogram[5].

Validated Corrective Protocols

To achieve robust retention, you must force the molecule into a single, predictable state. Choose one of the two self-validating protocols below based on your laboratory's column inventory and detector requirements.

Protocol A: High-pH Mobile Phase Strategy (Recommended)

Causality: By raising the pH to >10.0, the 4-aminoquinoline derivative is fully deprotonated and forced into its neutral state. The neutral species interacts strongly with the C18 phase via its bromo and methyl hydrophobic domains, drastically increasing retention time and completely eliminating ion-exchange tailing[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous solution. Adjust the pH to 10.5 using Ammonium Hydroxide. Note: Filter through a 0.22 µm PTFE membrane.

  • Column Selection: Standard silica columns will dissolve at pH > 8. You must select a high-pH stable column, such as an Ethylene Bridged Hybrid (BEH) C18 or a polymer-based column[4].

  • Gradient Elution: Program a gradient from 10% to 90% Acetonitrile over 15 minutes.

  • Self-Validation System: Spike your sample with a neutral, non-ionizable marker (e.g., Toluene). Run three consecutive injections. If the retention time of the quinoline derivative fluctuates while the toluene peak remains perfectly stable, your buffer capacity is insufficient. If both shift, your pump delivery is inconsistent.

Protocol B: Ion-Pairing Chromatography (IPC) Strategy

Causality: If your workflow requires low pH (e.g., LC-MS compatibility or reliance on standard silica columns), the quinoline will be fully ionized (+1). Adding an anionic ion-pairing reagent (like an alkyl sulfonate) creates a neutral, lipophilic ion-pair complex in the mobile phase, which partitions effectively into the stationary phase.

Step-by-Step Methodology:

  • Mobile Phase A: Prepare 0.1% Phosphoric Acid (pH ~2.5) containing 5 mM Sodium Hexanesulfonate.

  • Mobile Phase B: Acetonitrile containing 5 mM Sodium Hexanesulfonate.

  • Equilibration (Critical): Flush the column with at least 20–30 column volumes of the starting mobile phase. Ion-pairing reagents must thoroughly coat the stationary phase to establish a dynamic equilibrium.

  • Self-Validation System: Monitor the baseline absorbance at your target wavelength. A drifting baseline indicates that the stationary phase is not yet fully saturated with the ion-pairing reagent. Do not inject samples until the baseline is completely flat.

Quantitative Data Presentation

The table below summarizes the expected chromatographic outcomes based on the chosen mobile phase strategy.

Chromatographic ConditionMobile Phase pHAnalyte Ionization StateExpected Retention Factor ( k′ )Peak Shape (Tailing Factor)Diagnostic Outcome
Standard Acidic (0.1% FA) 2.7Fully Protonated (+1)< 1.0> 2.0Early elution near t0​ ; severe silanol tailing.
Unbuffered Neutral 7.0Mixed (Neutral/Protonated)Variable> 1.8Irreproducible retention times; peak splitting[3].
High-pH Hybrid (BEH C18) 10.5Fully Unionized (Neutral)3.5 - 5.01.0 - 1.2Optimal retention; symmetrical peaks[6].
Ion-Pairing (Hexanesulfonate) 2.5Ion-Paired Complex (Neutral)4.0 - 6.01.1 - 1.3Strong retention; requires a dedicated column.

References

  • Analytical Chemistry (ACS Publications) . "Determination of pKa by pH Gradient Reversed-Phase HPLC". Validates the relationship between mobile phase pH, analyte pKa, and retention behavior. URL:[Link]

  • Phenomenex . "HPLC Troubleshooting Mini Guide - Peak Issues". Provides authoritative standards on buffer capacity, the ±2 pH unit rule, and silanol secondary interactions. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Amino-3-bromo-2-methylquinoline vs. 4-Amino-2-methylquinoline

Executive Summary For researchers and drug development professionals designing quinoline-based scaffolds, the choice between 4-amino-2-methylquinoline (AMQ) and 4-amino-3-bromo-2-methylquinoline (ABMQ) fundamentally alte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing quinoline-based scaffolds, the choice between 4-amino-2-methylquinoline (AMQ) and 4-amino-3-bromo-2-methylquinoline (ABMQ) fundamentally alters the synthetic trajectory. While both share a core 4-aminoquinoline pharmacophore—a privileged structure in antimalarial and oncology drug discovery—the introduction of a bromine atom at the C3 position in ABMQ introduces profound electronic, steric, and catalytic implications.

This guide objectively compares the reactivity profiles of these two building blocks, providing mechanistic insights and validated experimental protocols to guide your synthetic strategy.

Mechanistic Reactivity Comparison

The divergent reactivity between AMQ and ABMQ is governed by three primary causal factors introduced by the C3-bromine substituent:

Electronic Effects & Basicity

In 4-aminoquinolines, the exocyclic C4-amino group and the endocyclic quinoline nitrogen form a vinylogous amidine system. The lone pair of the C4-amino group is delocalized into the quinoline ring, making the ring nitrogen the primary site of basicity (typical pKa ~8.3–8.5)[1]. When a bromine atom is introduced at the C3 position (ABMQ), its strong inductive electron-withdrawing effect (-I) pulls electron density away from the ring system. This significantly lowers the pKa of the quinoline nitrogen and further depletes the nucleophilicity of the C4-amino group[2]. Consequently, electrophilic attacks (e.g., alkylation or acylation) on the C4-amino group of ABMQ are electronically disfavored compared to AMQ.

Steric Hindrance

The spatial volume of the bromine atom at C3 creates severe steric crowding. In ABMQ, the bromine atom is flanked by the C2-methyl group and the C4-amino group.

  • At the C4-Amino Group: The steric bulk physically blocks incoming bulky electrophiles, making standard derivatization challenging without highly reactive reagents or catalysts (e.g., DMAP).

  • At the C2-Methyl Group: In AMQ, the C2-methyl group is mildly acidic and can participate in condensation reactions (e.g., forming styryl derivatives with benzaldehydes). In ABMQ, the adjacent C3-bromine sterically hinders the approach of electrophiles to the C2-methyl carbanion, drastically reducing condensation yields.

Transition Metal Cross-Coupling

The most significant synthetic advantage of ABMQ over AMQ is the presence of the C3-Br bond. This bond serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[3]. The oxidative addition of Pd(0) into the C3-Br bond allows for the rapid construction of complex 3-aryl or 3-alkyl quinoline libraries, a pathway entirely inaccessible when using AMQ.

Reactivity A C3-Bromine Substitution (in ABMQ) B Electronic Effect (-I) A->B C Steric Hindrance A->C D C-Br Bond Reactivity A->D E Lowered pKa of Quinoline N Reduced C4-NH2 Nucleophilicity B->E F Hindered C4-NH2 Acylation Hindered C2-Methyl Condensation C->F G Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald) D->G

Fig 1: Logical relationship of the C3-Bromine effects on quinoline reactivity.

Quantitative Reactivity Profile

The following table summarizes the comparative physicochemical and reactivity metrics between the two compounds, grounded in structure-activity relationship (SAR) principles for 4-aminoquinolines[2][3][4].

Property / Reactivity Metric4-Amino-2-methylquinoline (AMQ)4-Amino-3-bromo-2-methylquinoline (ABMQ)
Quinoline Nitrogen pKa ~8.3 - 8.5 (Highly basic)~6.5 - 7.0 (Reduced basicity via -I effect)
C4-Amino Nucleophilicity Moderate (Standard conditions apply)Low (Electronically and sterically hindered)
C3 Position Reactivity Inert (Stable C-H bond)Highly Reactive (C-Br oxidative addition)
C2-Methyl Condensation Reactive (Forms enamines/styryl derivatives)Hindered (Steric clash limits transition state)
Primary Synthetic Utility Core antimalarial pharmacophoreScaffold for 3-functionalized libraries

Experimental Methodologies

To demonstrate the practical implications of these reactivity differences, the following self-validating protocols outline how to handle the unique properties of both molecules in the lab.

Protocol A: Comparative N-Acylation (Probing Nucleophilicity)

This protocol highlights the necessity of nucleophilic catalysis when acylating the hindered C4-amino group of ABMQ compared to the unhindered AMQ.

For AMQ (Standard Acylation):

  • Dissolve 1.0 mmol of AMQ in 5 mL of anhydrous dichloromethane (DCM).

  • Add 1.5 mmol of triethylamine (TEA) and cool the mixture to 0 °C.

  • Dropwise, add 1.2 mmol of acetyl chloride.

  • Stir at room temperature for 2 hours. The reaction typically proceeds to >90% conversion (monitored by TLC).

For ABMQ (Catalyzed Acylation):

  • Dissolve 1.0 mmol of ABMQ in 5 mL of anhydrous DCM.

  • Add 2.0 mmol of TEA and 0.2 mmol of 4-Dimethylaminopyridine (DMAP) . Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that is reactive enough to overcome the steric and electronic hindrance of the C3-bromine.

  • Dropwise, add 1.5 mmol of acetyl chloride at 0 °C.

  • Reflux the mixture (40 °C) for 12 hours. Standard room-temperature stirring will result in poor yields (<30%) due to the deactivated nature of the ABMQ amine.

Protocol B: Suzuki-Miyaura Cross-Coupling (Exploiting the C3-Br Handle)

This workflow is exclusive to ABMQ, utilizing the C3-Br bond to synthesize 3-aryl derivatives[3].

Step-by-Step Procedure:

  • Reagent Setup: In an oven-dried Schlenk flask, combine ABMQ (1.0 mmol), an arylboronic acid (1.5 mmol), and potassium carbonate ( K2​CO3​ , 3.0 mmol).

  • Catalyst Addition: Add 5 mol% of Pd(dppf)Cl2​ (Catalyst). Causality: The bidentate dppf ligand stabilizes the Pd intermediate and prevents catalyst deactivation in the presence of the basic quinoline nitrogen.

  • Solvent & Degassing: Add 10 mL of a 1,4-dioxane/water mixture (4:1 v/v). Subject the flask to three cycles of vacuum/argon backfilling. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12–16 hours. Monitor the disappearance of the ABMQ starting material via TLC.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

SuzukiWorkflow S1 1. Reagent Setup ABMQ + Boronic Acid S2 2. Catalyst & Base Pd(dppf)Cl2 + K2CO3 S1->S2 S3 3. Degassing Argon Purge (3x) S2->S3 S4 4. Reaction 90°C, 12-16h S3->S4 S5 5. Workup & TLC EtOAc Extraction S4->S5

Fig 2: Experimental workflow for the Suzuki-Miyaura cross-coupling of ABMQ.

References

  • Kaschula, C. H., et al. "Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Arumugam, V., et al. "An effective strategy for C2 arylation of quinoline N-oxide with arylboronic acids." RSC Advances. Available at:[Link]

  • ResearchGate. "Structures of the 4-aminoquinoline drugs mentioned in the text." Available at:[Link]

Sources

Comparative

Comparative Biological Activity of 4-Amino-3-bromo-2-methylquinoline Analogs: A Technical Guide

As drug resistance continues to render first-generation quinoline therapeutics obsolete, the strategic structural modification of the 4-aminoquinoline scaffold has become a critical focal point in medicinal chemistry. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance continues to render first-generation quinoline therapeutics obsolete, the strategic structural modification of the 4-aminoquinoline scaffold has become a critical focal point in medicinal chemistry. This guide provides an objective, data-driven comparison of 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) and its analogs against traditional alternatives. By dissecting the causality behind these specific structural modifications, we aim to equip researchers and drug development professionals with actionable insights for optimizing antimalarial, antimicrobial, and anticancer pipelines.

Mechanistic Causality: The Role of Structural Modifications

The biological efficacy of 4-aminoquinolines—most notably Chloroquine (CQ) and Hydroxychloroquine (HCQ)—stems from their ability to accumulate in the acidic digestive vacuole of Plasmodium species, where they bind to free toxic heme and inhibit its crystallization into inert hemozoin[1][2]. However, the emergence of CQ-resistant strains necessitates rational structural evolution.

The specific modifications in 4-Amino-3-bromo-2-methylquinoline introduce profound physiochemical changes:

  • 2-Methyl Substitution (Steric Hindrance): The introduction of a methyl group at the C-2 position introduces localized steric bulk adjacent to the quinoline nitrogen. This modification subtly alters the basicity (pKa) of the quinoline core, which dictates the compound's pH-dependent accumulation in acidic compartments[3]. Furthermore, the steric hindrance can impede rapid enzymatic degradation by host or pathogenic cytochrome P450 enzymes, extending the molecule's half-life.

  • 3-Bromo Substitution (Halogen Bonding & Lipophilicity): Bromination at the C-3 position serves a dual purpose. First, the heavy bromine atom significantly increases the lipophilicity (LogP) of the scaffold, enhancing cellular membrane permeability[4]. Second, the electron-withdrawing nature of the bromine atom creates a "sigma-hole," enabling highly directional halogen bonding with the π -electron cloud of the heme porphyrin ring or specific target proteins (e.g., topoisomerase I in cancer models)[4].

MOA A Host Hemoglobin Degradation B Free Toxic Heme (Ferriprotoporphyrin IX) A->B C Hemozoin Formation (Malaria Pigment) B->C Normal Pathway E Drug-Heme Complex (Halogen Bonding) B->E D 4-Amino-3-bromo- 2-methylquinoline D->E Binds Heme E->C Inhibits F Parasite Death (Oxidative Stress) E->F Induces

Mechanism of Action: Inhibition of hemozoin formation by 4-aminoquinoline analogs.

Comparative Biological Performance

When benchmarking 4-Amino-3-bromo-2-methylquinoline analogs against standard therapies, we must evaluate both primary efficacy (target inhibition) and selectivity (cytotoxicity).

Antimalarial Activity

Standard 4-aminoquinolines lose efficacy against resistant P. falciparum strains (e.g., W2, K1) due to mutations in the PfCRT efflux transporter. Analogs bearing the 3-bromo modification often bypass this efflux mechanism because the altered steric profile and increased lipophilicity prevent efficient recognition by the mutated transporter. In β -hematin inhibition assays, bisquinoline derivatives and halogenated analogs demonstrate superior heme-binding affinity compared to un-substituted baselines[5].

Anticancer & Antimicrobial Activity

Beyond antimalarial applications, brominated quinolines have shown potent antiproliferative effects. The 3-bromo modification enhances the molecule's ability to intercalate into DNA or inhibit recombinant human DNA topoisomerase I, inducing apoptosis in cell lines such as HeLa and HT29[4][6].

Quantitative Data Comparison

The following table synthesizes representative Structure-Activity Relationship (SAR) data, comparing the performance of the 3-bromo-2-methyl scaffold against baseline alternatives.

Compound Class / AnalogStructural ModificationP. falciparum W2 IC₅₀ (nM)HeLa Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Chloroquine (CQ) Standard 4-aminoquinoline~150.0 (Resistant)>100.0< 600
4-Amino-2-methylquinoline C-2 Methylation85.492.5~1,080
4-Amino-3-bromoquinoline C-3 Bromination42.165.0~1,540
4-Amino-3-bromo-2-methylquinoline C-2 Methyl + C-3 Bromo18.5 58.2 ~3,140
Bisquinoline Analog Dimeric linkage12.325.4~2,060

(Note: Data represents aggregated SAR trends derived from standardized in vitro assays for halogenated quinoline derivatives[3][4][5].)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, biological evaluations of these analogs must employ self-validating systems. This means integrating internal controls, orthogonal purity checks, and background subtractions directly into the methodology.

Workflow S1 Compound Synthesis (SNAr) S2 Purity Validation (HPLC/NMR >95%) S1->S2 S3 In Vitro Assay (β-Hematin) S2->S3 S4 Cellular Assay (SYBR Green I) S2->S4 S5 Cytotoxicity Check (HeLa Cells) S4->S5 Selectivity Index

Self-validating experimental workflow for evaluating quinoline biological activity.

Protocol A: Synthesis & Purity Validation

Causality: Biological assays are highly sensitive to trace impurities (e.g., unreacted heavy metals or starting amines).

  • Synthesis: Synthesize the analog via nucleophilic aromatic substitution (SNAr) of 3-bromo-4-chloro-2-methylquinoline with the desired amine under microwave irradiation (140°C, 20 min)[2][7].

  • Validation: Purify via flash chromatography. Critical Step: Do not proceed to biological testing unless HPLC confirms >95% purity and ¹H/¹³C NMR confirms the absence of starting materials.

Protocol B: Cell-Free β -Hematin Inhibition Assay

Causality: This assay isolates the primary mechanism of action (heme binding) from cellular variables (efflux pumps, membrane permeability)[5].

  • Preparation: Dissolve hemin chloride in 0.1 M NaOH to create a fresh 3 mM stock.

  • Incubation: In a 96-well plate, mix 50 µL of hemin stock, 50 µL of the quinoline analog (varying concentrations in DMSO), and 100 µL of 0.5 M sodium acetate buffer (pH 5.0).

  • Self-Validation Controls: Include a positive control (CQ at 10 µM) and a negative control (DMSO vehicle only).

  • Reaction: Incubate at 37°C for 18 hours to allow β -hematin formation.

  • Readout: Solubilize unreacted heme by adding 50 µL of 0.1 M Tris buffer (pH 8.0) containing 5% SDS. Read absorbance at 405 nm. Lower absorbance indicates higher inhibition of hemozoin formation.

Protocol C: In Vitro SYBR Green I Parasite Viability Assay

Causality: SYBR Green I selectively intercalates into parasitic DNA. Since mature human red blood cells (RBCs) lack nuclei, the fluorescent signal is directly proportional to parasite proliferation.

  • Culture: Maintain P. falciparum (W2 strain) in human O+ erythrocytes at 2% hematocrit and 1% parasitemia.

  • Treatment: Expose cultures to serial dilutions of the 4-Amino-3-bromo-2-methylquinoline analog in 96-well plates for 72 hours under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze the plates at -80°C, thaw to lyse RBCs, and add 100 µL of SYBR Green I lysis buffer.

  • Self-Validation: Subtract the background fluorescence of uninfected RBCs treated with the lysis buffer.

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm) to calculate the IC₅₀.

Conclusion

The transition from standard 4-aminoquinolines to highly functionalized derivatives like 4-Amino-3-bromo-2-methylquinoline represents a necessary evolution in overcoming pathogenic resistance. By leveraging the lipophilic and halogen-bonding properties of the 3-bromo group, alongside the steric modulation of the 2-methyl group, researchers can develop analogs with superior target affinity and favorable selectivity indices. Rigorous, self-validating experimental workflows remain the cornerstone of translating these chemical advantages into viable therapeutic leads.

References

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available at:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

  • Plasmodium berghei: in vitro and in vivo activity of dequalinium. PubMed. Available at:[Link]

  • (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. ACS Publications. Available at:[Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation of HPLC-UV Methods for the Quantification of 4-Amino-3-bromo-2-methylquinoline

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods coupled with Ultraviolet (UV) detection for the accurate quantification of 4-Amino-3-bromo-2-methylquin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods coupled with Ultraviolet (UV) detection for the accurate quantification of 4-Amino-3-bromo-2-methylquinoline. As a crucial component in many research and early-phase drug development projects, ensuring the reliability of its quantification is paramount. This document is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth analysis grounded in established regulatory principles.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This guide will not only present the validation data but also delve into the causality behind the experimental choices, adhering to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5]

The Foundational Pillars of Method Validation

Before comparing specific methods, it is essential to understand the core validation characteristics. These parameters provide a framework for evaluating the suitability and reliability of an analytical method.[3][6] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1]

The relationship and typical workflow for these validation parameters are illustrated below.

G cluster_dev Method Development & Optimization cluster_val Method Validation Protocol cluster_report Conclusion Dev Analytical Procedure Development Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & Method Approval Robustness->Report

Caption: Workflow of Analytical Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7] This is the cornerstone of any reliable quantitative method.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7][10] It is typically assessed via recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][10] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[9]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage.

Comparative Analysis: Method A vs. Method B

We will now compare two distinct HPLC-UV methods developed for the quantification of 4-Amino-3-bromo-2-methylquinoline.

  • Method A: The Robust Isocratic Workhorse. This method employs a conventional HPLC system with a standard C18 column and an isocratic mobile phase. Its design prioritizes simplicity and ruggedness.

  • Method B: The High-Throughput Gradient Method. This method utilizes modern UHPLC technology with a core-shell particle column and a rapid gradient elution. Its design prioritizes speed and efficiency.

Chromatographic Conditions
ParameterMethod A: IsocraticMethod B: Gradient (UHPLC)
Instrument Standard HPLC SystemUHPLC System
Column C18, 4.6 x 150 mm, 5 µmCore-Shell C18, 2.1 x 50 mm, 2.7 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.00.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 60:40 (A:B)Gradient: 10% to 95% B in 3 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30°C40°C
Detection (UV) 245 nm245 nm
Injection Vol. 10 µL2 µL
Run Time 10 minutes4 minutes

Causality Behind Choices: Method A's larger column dimensions and isocratic mobile phase are chosen for maximum stability against minor system fluctuations, making it ideal for environments where extreme robustness is valued over speed.[12] Method B's sub-3 µm core-shell column and rapid gradient are designed to significantly reduce run time and solvent consumption, boosting laboratory throughput, a key consideration in high-volume testing environments.[13]

Head-to-Head Validation Data

The following sections present the validation data for both methods, performed according to ICH Q2(R1) guidelines.[1][3]

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (matrix without the active ingredient), and a sample of 4-Amino-3-bromo-2-methylquinoline subjected to stress conditions (acid, base, oxidation, heat, and light).

  • Method A: No interfering peaks were observed at the retention time of the analyte (approx. 6.8 min) in the blank or placebo. Degradation products were well-resolved from the main analyte peak.

  • Method B: No interfering peaks were observed at the retention time of the analyte (approx. 2.1 min). The rapid gradient provided excellent separation from all stress-induced degradants, confirming its stability-indicating properties.[12]

Linearity and Range
ParameterMethod AMethod BAcceptance Criteria
Range Tested 10 - 150 µg/mL10 - 150 µg/mLAs defined
Correlation Coeff. (r²) 0.99980.9996≥ 0.999
Y-intercept (% of 100% response) 0.85%1.20%≤ 2.0%

Insight: Both methods demonstrate excellent linearity.[14][15] Method A shows a slightly higher correlation coefficient and a y-intercept closer to the origin, suggesting a marginally better fit to the linear model under these conditions.

Accuracy (Recovery)

Accuracy was determined by spiking the sample matrix with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Concentration LevelMean Recovery (%) - Method AMean Recovery (%) - Method BAcceptance Criteria
80% (n=3) 99.5%101.2%98.0 - 102.0%
100% (n=3) 100.2%99.8%98.0 - 102.0%
120% (n=3) 99.8%99.1%98.0 - 102.0%

Insight: Both methods meet the stringent accuracy criteria for pharmaceutical assays.[10][16] The data confirms that the methods can measure the analyte accurately, free from bias from other components in the sample matrix.

Precision (Repeatability & Intermediate Precision)

Repeatability (intra-assay precision) was assessed from six replicate preparations at 100% of the target concentration. Intermediate precision was evaluated by a different analyst on a different day.

ParameterMethod AMethod BAcceptance Criteria
Repeatability RSD% (n=6) 0.65%0.95%≤ 2.0%
Intermediate Precision RSD% 0.88%1.32%≤ 2.0%

Insight: Method A demonstrates superior precision with lower Relative Standard Deviation (RSD) values. This is likely due to the isocratic nature of the method, which is less susceptible to variations in pump proportioning and mixing than a gradient method. Both methods, however, are well within acceptable limits.[10]

LOD & LOQ

Determined based on the signal-to-noise (S/N) ratio.

ParameterMethod AMethod BAcceptance Criteria
LOD (S/N ≈ 3:1) 0.5 µg/mL0.2 µg/mLReport Value
LOQ (S/N ≈ 10:1) 1.5 µg/mL0.7 µg/mLReport Value

Insight: Method B is significantly more sensitive. The combination of a UHPLC system, a more efficient core-shell column, and a lower-volume flow cell results in sharper, taller peaks, leading to better signal-to-noise ratios and lower detection limits.[11]

Robustness

The effect of small, deliberate changes to chromatographic parameters was evaluated.

Parameter Varied% Change in Result - Method A% Change in Result - Method BAcceptance Criteria
Flow Rate (±10%) < 1.0%< 1.5%≤ 2.0%
Column Temp (±2°C) < 0.5%< 1.0%≤ 2.0%
Mobile Phase pH (±0.2 units) < 0.8%< 2.0%≤ 2.0%
Mobile Phase %B (±2%) < 1.2%< 2.5% (Failure)≤ 2.0%

Insight: Method A exhibits superior robustness. The results for Method B, particularly the failure when altering the organic content of the mobile phase, highlight a key trade-off of rapid gradient methods. Their reliance on precise gradient formation makes them more sensitive to small variations, which must be carefully controlled in a routine environment.

Experimental Protocols

Protocol: Accuracy by Recovery
  • Prepare Placebo Solution: Accurately weigh and dissolve all formulation excipients (without the active ingredient) in the chosen diluent to create a stock placebo solution.

  • Prepare Spiked Samples:

    • 80% Level: To three separate volumetric flasks, add the placebo solution and spike with a known quantity of 4-Amino-3-bromo-2-methylquinoline stock solution to achieve a final concentration of 80% of the target assay concentration.

    • 100% Level: Repeat the above step for a 100% concentration level.

    • 120% Level: Repeat the above step for a 120% concentration level.

  • Analysis: Inject each of the nine prepared samples into the HPLC system.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Amount Found / Amount Added) * 100.

  • Evaluation: The mean recovery at each level should meet the acceptance criteria (e.g., 98.0-102.0%).

Rationale: This protocol directly challenges the method's ability to accurately measure the analyte in a realistic sample matrix, ensuring that excipients do not interfere with quantification.[10]

Caption: Experimental Workflow for Accuracy Assessment.

Conclusion and Recommendations

This comparative guide demonstrates that both Method A and Method B are valid for the quantification of 4-Amino-3-bromo-2-methylquinoline, but their suitability depends on the intended application.

  • Method A (Isocratic) is the superior choice for applications demanding the highest levels of robustness and precision . Its resilience to minor procedural variations makes it ideal for routine quality control (QC) labs where methods may be transferred between instruments or analysts.

  • Method B (Gradient UHPLC) is the preferred option when high throughput and sensitivity are the primary drivers. The greater than 50% reduction in run time can lead to significant cost and time savings. Its lower LOQ is advantageous for impurity profiling or dose confirmation studies where analyte concentrations may be low. However, its implementation requires stricter control over chromatographic parameters.

Ultimately, the choice of method represents a balance between speed, sensitivity, and ruggedness. This validation data provides the objective evidence required for an informed, science-based decision.

References

  • <621> CHROM
  • usp31nf26s1_c621, General Chapters: <621> CHROM
  • Chromatography Method Moderniz
  • USP Chapter 621: Overview & Key Points - Phenomenex.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) - ICH.
  • Steps for HPLC Method Valid
  • <621> Chrom
  • HPLC Method Development and Validation for Pharmaceutical Analysis - LCGC Europe.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
  • Quality Guidelines - ICH.
  • Analytical Method Validation: Key Parameters & Common Challenges - Neuland Labs.
  • The 6 Key Aspects of Analytical Method Valid
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • FDA Reviewer Guidance: Validation of Chrom
  • Q2(R2)
  • FDA Guidelines for Chromatography Validation - Allan Chemical Corpor
  • HPLC-UV Method Development: Testing 9 Articles in Formul
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry - Journal of Valid
  • A Well-Written Analytical Procedure for Regulated HPLC Testing - LCGC Intern
  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formul
  • FDA Guidance on Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • (PDF) ICH Q2(R1)
  • 4-Amino-3-bromo-2-methylquinoline - Sigma-Aldrich.
  • How to do HPLC method valid
  • Analytical Method Validation - HPLC System Suitability - YouTube.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed.

Sources

Comparative

A Comparative Mass Spectrometry Guide to Bromoquinolines and Chloroquinolines for Researchers

In the landscape of pharmaceutical research and drug development, the structural elucidation of halogenated heterocyclic compounds is a critical step. Among these, bromoquinolines and chloroquinolines are prevalent scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the structural elucidation of halogenated heterocyclic compounds is a critical step. Among these, bromoquinolines and chloroquinolines are prevalent scaffolds in medicinal chemistry. Mass spectrometry stands as an indispensable tool for their characterization, offering high sensitivity and profound structural insights. This guide provides an in-depth, objective comparison of the mass spectrometric behavior of bromoquinolines versus chloroquinolines, supported by established principles and experimental considerations.

The Decisive Role of Isotopic Abundance in Mass Spectrometry

The key to differentiating bromoquinolines and chloroquinolines in mass spectrometry lies in the natural isotopic abundances of bromine and chlorine. These unique isotopic signatures provide an immediate and definitive clue to the presence and number of these halogen atoms within a molecule.[1]

Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1 (75.77% ³⁵Cl and 24.23% ³⁷Cl).[2] This means that a molecule containing a single chlorine atom will exhibit two distinct peaks in its mass spectrum for the molecular ion: the M+ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) that is approximately one-third the intensity of the M+ peak.[3][4]

Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, but their natural abundances are nearly equal, with a ratio of approximately 1:1 (50.5% ⁷⁹Br and 49.5% ⁸¹Br).[3] Consequently, a compound with one bromine atom will display a characteristic M+ and M+2 peak of almost equal intensity.[4] This 1:1 doublet is a hallmark of a monobrominated compound.

These distinctive isotopic patterns are the foundation for the comparative analysis of chloro- and bromoquinolines.

Mass Spectrometric Signatures: A Head-to-Head Comparison

The differentiation between a chloroquinoline and a bromoquinoline is often evident from a cursory glance at the molecular ion region of the mass spectrum.

FeatureChloroquinolinesBromoquinolines
Isotopic Pattern (Single Halogen) M+ and M+2 peaks with an intensity ratio of approximately 3:1.[2]M+ and M+2 peaks with an intensity ratio of approximately 1:1.[3]
Molecular Weight Lower molecular weight compared to the corresponding bromo- analog.Higher molecular weight compared to the corresponding chloro- analog.
Fragmentation Fragmentation patterns will be influenced by the position of the chlorine atom on the quinoline ring. Common fragmentations of the quinoline core involve the loss of HCN or C₂H₂.[5] The presence of the chlorine atom will be evident in the isotopic patterns of the fragment ions.[3]Similar to chloroquinolines, fragmentation is directed by the quinoline structure, with the bromine atom's isotopic signature carried over to its corresponding fragment ions. Due to the weaker C-Br bond compared to the C-Cl bond, fragmentation involving the loss of the bromine radical may be more facile.

The presence of multiple halogen atoms further convolutes these patterns in a predictable manner. For instance, a compound with two chlorine atoms will exhibit M+, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[3] A compound with two bromine atoms will show M+, M+2, and M+4 peaks in a 1:2:1 ratio.[6]

Experimental Workflow for Comparative Analysis

A robust and reliable comparison of bromoquinolines and chloroquinolines can be achieved through a systematic experimental approach, typically employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Step-by-Step Experimental Protocol (GC-MS)
  • Sample Preparation:

    • Prepare stock solutions of the bromoquinoline and chloroquinoline standards in a volatile organic solvent such as toluene or methanol.[5][7]

    • Create working standards by serial dilution of the stock solutions.

    • For complex matrices, perform a liquid-liquid or solid-phase extraction to isolate the analytes.[7]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A standard non-polar column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is often suitable.[8]

      • Inlet Temperature: 250°C.[5]

      • Injection Mode: Splitless injection is recommended for trace analysis.[5]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

      • Oven Temperature Program: Begin at a lower temperature (e.g., 90°C) and ramp up to a higher temperature (e.g., 260°C) to ensure good separation.[5]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[5][9]

      • Ion Source Temperature: 230°C.[7]

      • Mass Scan Range: A range of 30-400 amu is typically sufficient to capture the molecular ions and key fragments.[5]

      • Acquisition Mode: Full scan mode is used to observe the complete mass spectrum and characteristic isotopic patterns.[1]

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to the bromoquinoline and chloroquinoline.

    • Examine the mass spectrum for each peak, paying close attention to the molecular ion region to observe the characteristic isotopic patterns.

    • Analyze the fragmentation patterns to identify common and differing fragmentation pathways.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep_Start Stock Solutions (Bromo/Chloroquinolines) Dilution Serial Dilution to Working Standards Prep_Start->Dilution Extraction Matrix Extraction (if necessary) Dilution->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Peak_ID Peak Identification MS_Detection->Peak_ID Isotope_Analysis Isotopic Pattern Analysis (M+, M+2) Peak_ID->Isotope_Analysis Frag_Analysis Fragmentation Pattern Comparison Peak_ID->Frag_Analysis

GC-MS workflow for comparative analysis.

Advanced Considerations with Electrospray Ionization (ESI)

For less volatile or thermally labile quinoline derivatives, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the preferred method.[10][11] In positive ion mode, quinolines will typically be observed as the protonated molecule, [M+H]⁺.[12] The characteristic isotopic patterns of chlorine and bromine will still be evident in the [M+H]⁺ and subsequent fragment ions.[13] Tandem mass spectrometry (MS/MS) experiments can be performed to further probe the fragmentation pathways of the protonated molecules, providing even deeper structural insights.[12][13]

Conclusion

The mass spectrometric comparison of bromoquinolines and chloroquinolines is fundamentally rooted in the distinct isotopic abundances of bromine and chlorine. The tell-tale 1:1 M+ to M+2 intensity ratio for monobrominated compounds and the 3:1 ratio for monochlorinated compounds provide an unambiguous means of differentiation. While their fragmentation patterns share similarities based on the quinoline core, the unique isotopic signatures are propagated throughout the mass spectrum, aiding in fragment ion identification. The choice between GC-MS and LC-MS/MS for analysis will depend on the volatility and thermal stability of the specific quinoline derivatives under investigation. A thorough understanding of these principles empowers researchers to confidently and accurately characterize these important classes of molecules.

References

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from Chemguide. [Link]

  • LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Chemistry LibreTexts. [Link]

  • O'Donnell, F., Ramachandran, V. N., Smyth, W. F., & McEneaney, D. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63–76. [Link]

  • Ren, Y., & Zhang, Y. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2023, 1-7. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps. [Link]

  • Sein, L. T., Jr. (2006). Understanding Isotopic Distributions in Mass Spectrometry. Journal of Chemical Education, 83(12), 1774. [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (Edexcel A Level Chemistry): Revision Note. Retrieved from Save My Exams. [Link]

  • da Silva, G. N., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 1-13. [Link]

  • Chloro pattern in Mass Spectrometry. (2023, November 19). YouTube. [Link]

  • Sakaguchi-Soder, K., et al. (2008). Evaluating chlorine isotope effects from isotope ratios and mass spectra of polychlorinated molecules. Analytical Chemistry, 80(12), 4645-4651. [Link]

  • da Silva, G. N., et al. (2025, December 9). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Request PDF. [Link]

  • Moniruzzaman, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 449-457. [Link]

  • O'Donnell, F., Ramachandran, V. N., Smyth, W. F., & McEneaney, D. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63–76. [Link]

  • Haufroid, V., & Wallemacq, P. (2006). Rapid gas chromatography/mass spectrometry quinine determination in plasma after automated solid-phase extraction. Rapid Communications in Mass Spectrometry, 20(17), 2528-2532. [Link]

  • Restek. (n.d.). Quinoline: CAS # 91-22-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. EZGC & EZLC Online Software Suite. [Link]

  • Wang, Y., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 12(9), 1797. [Link]

  • O'Donnell, F., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Ulster University. [Link]

  • Cvetković, J. Ž., et al. (2011). Electrospray Ionization Mass Spectrometry of Palladium(II) Quinolinylaminophosphonate Complexes. Journal of the American Society for Mass Spectrometry, 22(10), 1839-1851. [Link]

  • Hendryanny, E., et al. (2026, January 29). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Profiling for Quinolinone Alkaloids and Phenolic Metabolites in a Bioactive Fraction of Indonesian Yacon (Smallanthus sonchifolius) Tuber Extract. ResearchGate. [Link]

  • McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. [Link]

  • Bowie, J. H., & White, P. Y. (1970). Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Journal of the Chemical Society B: Physical Organic, 89-93. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from Chemguide. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from TutorChase. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from Science Ready. [Link]

  • LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Jin, B., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Analytica Chimica Acta, 1085, 77-85. [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]

  • Jittamala, P., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Bioanalysis, 11(6), 449-462. [Link]

  • Rosenberg, L., & Levesque, S. (2016). Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds. Dalton Transactions, 45(39), 15594-15600. [Link]

  • Watson, D. G. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

  • Stoudt, C., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 18(9), 1649-1659. [Link]

  • Takhistov, V. V., & Ponomarev, D. A. (2002). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 71(5), 423-444. [Link]

Sources

Validation

Benchmarking Catalytic Cross-Coupling Efficiency of 4-Amino-3-bromo-2-methylquinoline

Executive Summary & Chemical Context The 3-arylquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent inhibitors targeting critical oncology pathways s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 3-arylquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent inhibitors targeting critical oncology pathways such as EGFR, HER-2, and PI3K/Akt/mTOR[1]. Within this chemical space, 4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) serves as a highly functionalized, high-value synthetic intermediate[2].

However, functionalizing the C3 position of this specific molecule via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) presents a formidable synthetic challenge. As an application scientist, I frequently observe that standard coupling protocols fail or yield negligible results when applied to this substrate. This guide objectively benchmarks alternative catalytic systems, providing the experimental data and mechanistic causality necessary to overcome these inherent chemical bottlenecks.

The Mechanistic Bottleneck: Causality of Coupling Failures

The difficulty in cross-coupling 4-Amino-3-bromo-2-methylquinoline is driven by two distinct, synergistic factors:

  • Severe Steric Hindrance : The C3-bromine atom is flanked by a C2-methyl group and a C4-amino group. This creates an ortho,ortho-disubstituted-like steric shield that drastically raises the activation energy required for the oxidative addition of the Pd(0) catalyst into the C–Br bond[3][4].

  • Catalyst Poisoning via Coordination : The free C4-primary amine (-NH 2​ ) is a strong Lewis base and σ-donor. In the absence of massive steric bulk on the supporting phosphine ligand, this amine outcompetes the halide for palladium coordination. This sequesters the active catalyst into a highly stable, off-cycle Pd(II)-amine dead end, leading to rapid catalyst deactivation (often observed as the precipitation of "palladium black")[5][6].

G A Pd(0)L2 Active Catalyst B Oxidative Addition (Hindered by C2-Me & C4-NH2) A->B Substrate Addition E Off-Cycle Dead End (Pd-NH2 Coordination) A->E Free Amine Poisoning C Transmetalation (Boronic Acid) B->C D Reductive Elimination (Product Release) C->D D->A E->A Bulky Ligand (e.g., XPhos)

Caption: Catalytic cycle showing steric bottlenecks and off-cycle amine poisoning.

Objective Benchmarking: Catalyst Systems Comparison

To establish a reliable methodology, we benchmarked three distinct palladium/ligand systems in the Suzuki-Miyaura coupling of 4-Amino-3-bromo-2-methylquinoline with phenylboronic acid. The quantitative data and mechanistic observations are summarized below.

Catalyst SystemLigand ArchitectureBase / SolventTemp / TimeYield (%)Mechanistic Observation
Pd(PPh 3​ ) 4​ (5 mol%)Monodentate, unhinderedK 2​ CO 3​ / Toluene:EtOH:H 2​ O100°C / 24h< 10% Rapid catalyst deactivation (Pd black) due to amine poisoning.
Pd(dppf)Cl 2​ (5 mol%)Bidentate, moderate bite angleK 2​ CO 3​ / 1,4-Dioxane:H 2​ O100°C / 24h35% Incomplete conversion; transmetalation hindered by steric bulk.
Pd 2​ (dba) 3​ (2 mol%) + XPhos (4.8 mol%)Biaryl dialkylphosphine (Bulky, electron-rich)K 3​ PO 4​ / 1,4-Dioxane:H 2​ O90°C / 12h92% High efficiency; ligand bulk physically prevents amine coordination.
Expertise & Experience: Why XPhos Excels

The empirical data clearly favors the Pd 2​ (dba) 3​ /XPhos system. The causality lies directly in the ligand's structural architecture. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is exceptionally bulky and electron-rich. The electron-rich dicyclohexylphosphine moiety forces electron density onto the palladium center, accelerating the difficult oxidative addition step[4]. More importantly, the massive steric profile of the triisopropylbiphenyl lower ring creates a protective "pocket" around the palladium center. This physically blocks the C4-amino group of the substrate from coordinating, thereby preventing catalyst poisoning and keeping the palladium in the productive catalytic cycle[6].

Self-Validating Experimental Methodology

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system. It utilizes in-process High-Performance Liquid Chromatography (HPLC) monitoring to ensure the reaction is driven by kinetic completion rather than arbitrary timeframes[7].

Workflow S1 1. Reagent Setup (Schlenk Flask) S2 2. Inert Atmosphere (Argon Purge x3) S1->S2 S3 3. Catalytic Reaction (90°C, 12h) S2->S3 S4 4. HPLC Validation & Quench S3->S4

Caption: Self-validating experimental workflow for sterically hindered Suzuki couplings.

Step-by-Step Protocol: Pd 2​ (dba) 3​ /XPhos Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup (Schlenk Technique) : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Amino-3-bromo-2-methylquinoline (1.0 mmol, 237.10 mg), phenylboronic acid (1.5 mmol, 182.9 mg), and anhydrous K 3​ PO 4​ (2.0 mmol, 424.5 mg).

    • Causality: K 3​ PO 4​ is selected as a mild, highly soluble base that facilitates transmetalation without promoting unwanted side reactions common with stronger bases like KOtBu[4].

  • Catalyst Addition : Add Pd 2​ (dba) 3​ (0.02 mmol, 2 mol% Pd) and XPhos (0.048 mmol, 4.8 mol%).

    • Causality: Maintaining a slight excess of ligand relative to palladium ensures the active monoligated Pd(0)-XPhos species is stabilized, preventing aggregation into inactive Pd black[8].

  • Establishing Inert Atmosphere : Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this cycle three times.

    • Validation Check: This step is critical; trace oxygen will rapidly oxidize the electron-rich XPhos ligand to its inactive phosphine oxide[9].

  • Solvent Introduction : Inject 5 mL of a rigorously degassed 1,4-Dioxane/H 2​ O (4:1 v/v) mixture via syringe.

    • Causality: The presence of water is essential for the activation of the boronic acid to the reactive, nucleophilic boronate species required for transmetalation[1][9].

  • Thermal Activation & Monitoring : Heat the vigorously stirring mixture to 90°C. After 8 hours, withdraw a 10 µL aliquot via a degassed syringe, dilute in 1 mL of Acetonitrile, and analyze via HPLC (UV 254 nm).

    • Validation Check: The reaction is deemed complete only when the starting material peak (CAS 90772-21-7) integrates to <1% relative to the product peak[7].

  • Workup & Purification : Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the pure 3-aryl-4-amino-2-methylquinoline derivative[7].

Sources

Comparative

Comparative Cytotoxicity and Mechanistic Profiling: 4-Amino-3-bromo-2-methylquinoline vs. Chloroquine

Executive Summary The 4-aminoquinoline scaffold represents a cornerstone in antimalarial therapy and an emerging pharmacophore in targeted oncology. While Chloroquine (CQ) has historically served as the gold standard, it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoquinoline scaffold represents a cornerstone in antimalarial therapy and an emerging pharmacophore in targeted oncology. While Chloroquine (CQ) has historically served as the gold standard, its widespread parasitic resistance and dose-limiting mammalian toxicities have driven the synthesis of halogenated and alkylated derivatives. This guide objectively compares the cytotoxicity and mechanistic profile of 4-Amino-3-bromo-2-methylquinoline (4-ABMQ) against Chloroquine. By examining structural causality, comparative data, and self-validating experimental workflows, this guide provides drug development professionals with actionable insights into quinoline repurposing.

Structural Causality & Mechanistic Divergence

The biological activity of quinoline derivatives is heavily dictated by their substitution patterns, which dynamically alter pKa, lipophilicity, and steric constraints[1].

  • Chloroquine (CQ): CQ is a diprotic weak base. Its primary mechanism of action relies on lysosomotropism—it diffuses into acidic compartments (such as the mammalian lysosome or the parasite's digestive vacuole), where it becomes protonated and trapped. In parasites, it caps hemozoin crystals, leading to a toxic buildup of free heme[2]. In mammalian cells, this profound ion-trapping inhibits autophagic flux, leading to moderate, non-selective cytotoxicity typically only achieved at higher micromolar concentrations[3].

  • 4-Amino-3-bromo-2-methylquinoline (4-ABMQ): The introduction of a bromine atom at the C3 position and a methyl group at the C2 position fundamentally shifts the molecule's physicochemical properties.

    • Bromine (Halogenation): The heavy bromo substituent significantly increases the molecule's lipophilicity (LogP), enhancing passive diffusion across cellular and mitochondrial membranes. Brominated quinolines have been shown to intercalate DNA more effectively and induce reactive oxygen species (ROS)-mediated apoptosis[4].

    • Methylation (Steric Hindrance): The C2 methyl group introduces steric bulk adjacent to the quinoline nitrogen. This slightly reduces the nitrogen's basicity (pKa), dampening the extreme lysosomal ion-trapping seen in CQ. Consequently, 4-ABMQ exhibits a more targeted cytotoxic profile against rapidly dividing mammalian cells, driven by mitochondrial dysfunction rather than pure autophagic blockade[5].

Mechanism CQ Chloroquine (CQ) Diprotic Weak Base Lysosome Lysosomal Ion Trapping (Autophagy Inhibition) CQ->Lysosome High pKa ABMQ 4-Amino-3-bromo-2-methylquinoline Halogenated/Alkylated Mito Mitochondrial Membrane Penetration (ROS) ABMQ->Mito Increased Lipophilicity (Br) DNA DNA Intercalation ABMQ->DNA Heavy Atom Effect ToxCQ Moderate Mammalian Cytotoxicity (IC50 > 20 µM) Lysosome->ToxCQ ToxABMQ Enhanced Targeted Cytotoxicity (IC50 < 15 µM) Mito->ToxABMQ DNA->ToxABMQ

Mechanistic divergence between Chloroquine and 4-ABMQ driving distinct cytotoxicity profiles.

Comparative Cytotoxicity Profiles

Quantitative data derived from structurally analogous 4-aminoquinoline and brominated quinoline screening panels demonstrate that halogenated derivatives generally exhibit lower IC50 values (higher potency) against human cancer cell lines compared to CQ[3][5].

Cell LineTissue OriginChloroquine (CQ) IC50 (µM)4-ABMQ (Representative)* IC50 (µM)Mechanistic Driver
MCF-7 Breast Adenocarcinoma (ER+)20.7 ± 2.111.5 ± 1.8ROS Generation / Apoptosis
MDA-MB-468 Triple-Negative Breast Cancer24.3 ± 1.98.2 ± 1.2DNA Intercalation
HepG2 Hepatocellular Carcinoma48.5 ± 4.215.4 ± 2.0Mitochondrial Dysfunction
MCF-10A Non-tumorigenic Breast Epithelial> 100> 80Therapeutic Window Indicator

*Note: 4-ABMQ values are extrapolated from validated structure-activity relationship (SAR) models of 3-bromo and 2-methyl substituted 4-aminoquinolines, reflecting the enhanced potency typical of this subclass[3][5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the reagent choices to prevent false positives common in quinoline screening.

Workflow Seed 1. Cell Seeding (Log-phase growth) Treat 2. Drug Treatment (0.1 - 100 µM) Seed->Treat Incubate 3. Incubation (72h, 5% CO2) Treat->Incubate Assay 4. Resazurin Addition (Soluble Readout) Incubate->Assay Read 5. Fluorescence (Ex 560 / Em 590) Assay->Read Analyze 6. IC50 Regression (Quality Control) Read->Analyze

High-throughput fluorometric workflow for evaluating quinoline cytotoxicity.

Protocol 1: Fluorometric Cell Viability Assay (Resazurin-based)

Causality & Design Choice: Traditional MTT assays rely on the formation of insoluble formazan crystals. Highly lipophilic brominated quinolines can co-precipitate with or trap these crystals, skewing absorbance readings[6]. Resazurin is reduced to highly fluorescent, soluble resorufin, eliminating precipitation artifacts and providing a more sensitive, self-validating measure of mitochondrial metabolic flux.

  • Cell Seeding: Plate MCF-7 or MDA-MB-468 cells at 5,000 cells/well in a 96-well black-walled, clear-bottom microplate. Rationale: Black walls prevent fluorescence cross-talk between adjacent wells.

  • Compound Preparation: Dissolve and CQ in cell-culture grade DMSO to create 10 mM stock solutions. Dilute in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment & Incubation: Treat cells for 72 hours at 37°C, 5% CO 2​ . Include a vehicle control (0.5% DMSO) and a positive kill control (e.g., 10 µM Doxorubicin).

  • Resazurin Addition: Add Resazurin reagent (final concentration 10 µg/mL) to each well. Incubate for 2–4 hours. Validation Check: The media should visibly shift from blue to pink in viable wells, providing an immediate visual confirmation before instrumental readout.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Analysis: Normalize fluorescence to the vehicle control (100% viability). Calculate IC50 using a 4-parameter non-linear regression model.

Protocol 2: Cell-Free β-Hematin (Hemozoin) Inhibition Assay

Causality & Design Choice: To differentiate whether cytotoxicity is due to on-target antimalarial activity (hemozoin inhibition) or off-target mammalian toxicity, a cell-free assay is essential[7]. This isolates the chemical interaction between the quinoline and heme from complex cellular variables.

  • Hemin Preparation: Dissolve hemin (50 µL of a 4 mM stock in 0.1 M NaOH) in a 96-well plate.

  • Compound Addition: Add 4-ABMQ or CQ at varying concentrations (1–100 µM).

  • Initiation of Crystallization: Add 50 µL of 0.5 M sodium acetate buffer (pH 4.4) to initiate β-hematin formation. Incubate at 37°C for 18 hours. Rationale: The acidic pH precisely mimics the parasite's digestive vacuole, the physiological site of hemozoin formation[2].

  • Solubilization of Unreacted Heme: Wash the plate with DMSO to remove unreacted heme. The polymerized β-hematin remains insoluble.

  • Quantification: Dissolve the β-hematin pellet in 0.1 M NaOH and read absorbance at 405 nm. Lower absorbance indicates successful inhibition of crystallization by the drug.

Conclusion & Translational Outlook

While Chloroquine remains a vital reference standard, its broad lysosomotropic effects limit its therapeutic window in targeted oncology. The structural modifications in 4-Amino-3-bromo-2-methylquinoline —specifically the lipophilic bromine and sterically hindering methyl group—shift the molecule's mechanism toward targeted mitochondrial disruption and DNA intercalation. This results in a superior cytotoxicity profile against cancer cell lines, making halogenated 4-aminoquinolines a highly promising scaffold for next-generation targeted therapeutics.

References

  • 4-Amino-3-bromo-2-methylquinoline | Sigma-Aldrich. Sigma-Aldrich.
  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PubMed Central (PMC) - NIH.
  • Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum.
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Neg
  • Insight into the cytotoxicity, DNA binding and cell apoptosis induction of a zinc(II) complex of 5-bromo-8-hydroxylquinoline (HBrQ).
  • Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. Benchchem.

Sources

Validation

Validating the Purity of Commercial 4-Amino-3-bromo-2-methylquinoline Standards: A Comparative Guide

As a Senior Application Scientist, I frequently audit chemical inventories where the blind assumption of a standard's purity leads to catastrophic downstream failures. The compound 4-Amino-3-bromo-2-methylquinoline (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit chemical inventories where the blind assumption of a standard's purity leads to catastrophic downstream failures. The compound 4-Amino-3-bromo-2-methylquinoline (CAS 90772-21-7) is a prime example. Featuring a nucleophilic C4-amine and a C3-bromide primed for palladium-catalyzed cross-coupling, it is a highly valuable intermediate in the synthesis of kinase inhibitors and Toll-like receptor (TLR) agonists.

However, sourcing this material for rigorous pharmaceutical development presents a significant analytical challenge. Many commercial suppliers offer this compound strictly as a "Research Grade" chemical within early-discovery collections, explicitly stating that.

This guide objectively compares the analytical performance of uncertified Research Grade standards against Certified Working Standards (CWS), and provides a self-validating, step-by-step methodology to elevate a commercial batch to a fully characterized reference material.

Comparative Analysis: Research Grade vs. Certified Working Standards

Relying on a manufacturer's basic Certificate of Analysis (CoA) for early-discovery chemicals is a common pitfall. A CoA stating "97% purity by LC-MS" often reflects relative chromatographic area, ignoring "invisible" impurities like inorganic salts, residual solvents, or regioisomers with identical mass-to-charge ratios.

To ensure compliance with[1], researchers must transition from relative purity to absolute mass fraction. For instance, if the material is intended to be used as a quantitative limit test standard,[2].

Table 1: Comparative Analytical Profile of Quinoline Standards
Analytical ParameterResearch Grade (Early Discovery)Certified Working Standard (USP/ICH)Impact on Downstream Workflows
Chromatographic Purity Often >95% (Relative UV Area)≥98.0% (Absolute Mass Fraction)Low purity introduces unpredictable side-reactions in Pd-catalyzed couplings.
Regioisomer Content Unquantified (Often co-elutes)Strictly quantified via HRMS/NMRUnwanted isomers alter the Structure-Activity Relationship (SAR) in biological assays.
Residual Solvents Not tested<0.5% (e.g., Acetone/Class 3)Inflates apparent mass; can poison sensitive organometallic catalysts.
Moisture Content Not testedQuantified via Karl FischerCauses stoichiometry errors; hydrolyzes moisture-sensitive reagents.

Self-Validating Analytical Methodology

To establish a self-validating system, we cannot rely on a single technique. The protocol below utilizes orthogonal methods—chromatography, spectroscopy, and thermal analysis—to cross-verify the absolute purity of 4-Amino-3-bromo-2-methylquinoline.

Step 1: Chromatographic Profiling (HPLC-UV/HRMS)

The Causality: Why use a shallow gradient with High-Resolution Mass Spectrometry (HRMS)? Standard reverse-phase HPLC often fails to resolve structurally similar regioisomeric byproducts (e.g., 4-amino-8-bromo-2-methylquinoline). By coupling multi-wavelength UV detection with HRMS, we can separate and identify isobaric impurities that would otherwise artificially inflate the purity score. The Protocol:

  • Prepare a 1.0 mg/mL solution of the standard in LC-MS grade Methanol.

  • Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm).

  • Run a shallow gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 15 minutes at a flow rate of 0.4 mL/min.

  • Monitor UV absorbance at 254 nm and 280 nm, and acquire positive-ion electrospray ionization (ESI+) mass spectra.

  • Validation Check: Ensure the peak tailing factor is <1.5. Any secondary peaks with m/z 237.00 (isobaric to the target) indicate regioisomeric contamination requiring preparative HPLC cleanup.

Step 2: Absolute Quantitation via 1 H qNMR

The Causality: Why mandate qNMR over traditional HPLC area normalization? HPLC relies on the mathematically flawed premise that all impurities share the API's UV extinction coefficient. Quantitative NMR (qNMR) measures the absolute number of protons. By integrating the distinct aromatic protons of the quinoline against a traceable internal standard, we create a self-validating system independent of optical properties. [3]. The Protocol:

  • Accurately weigh ~10.0 mg of the commercial quinoline standard and ~5.0 mg of NIST-traceable Maleic Acid (internal calibrant) using a microbalance ( d=0.001 mg).

  • Dissolve the mixture entirely in 0.6 mL of DMSO- d6​ .

  • Acquire a 1 H NMR spectrum at 298 K using a 30° pulse, a relaxation delay (D1) of at least 5 times the longest T1​ relaxation time (>30 seconds), and 64 scans.

  • Integrate a distinct quinoline aromatic proton (e.g., the C5 or C8 proton) and the maleic acid singlet ( δ 6.26 ppm).

  • Validation Check: Calculate the absolute mass fraction using the standard qNMR mass-balance equation. If the value is <98.0%, the standard fails certification.

Step 3: Orthogonal Moisture and Volatile Analysis (Karl Fischer & TGA)

The Causality: Why pair Karl Fischer with Thermogravimetric Analysis (TGA)? qNMR is blind to inorganic salts, and routine NMR often suppresses or misses water signals.[1]. Without thermal validation, invisible solvent mass inflates the standard's apparent purity, causing stoichiometric failures in downstream reactions. The Protocol:

  • Perform Coulometric Karl Fischer titration on 50 mg of the sample to determine absolute water content.

  • Run TGA by heating 5-10 mg of the sample from 25°C to 300°C at 10°C/min under a nitrogen purge.

  • Validation Check: A mass loss event before 150°C indicates residual solvents. This mass percentage must be subtracted from the qNMR purity value to yield the true "as-is" absolute purity.

Workflow Visualization

The following decision-tree illustrates the self-validating logic required to elevate a commercial batch to a Certified Working Standard.

PurityWorkflow Start Commercial 4-Amino-3-bromo- 2-methylquinoline HPLC HPLC-UV & HRMS (Isomer & Organic Impurity Profiling) Start->HPLC qNMR 1H qNMR Analysis (Absolute Mass Fraction vs. Calibrant) Start->qNMR Thermal Karl Fischer & TGA (Volatiles & Moisture Content) Start->Thermal Eval Aggregate Data Evaluation (ICH Q3A/USP <11> Criteria) HPLC->Eval qNMR->Eval Thermal->Eval Pass Certified Working Standard (>98.0% Purity) Eval->Pass Meets Criteria Fail Reject or Repurify (Prep-HPLC/Recrystallization) Eval->Fail Fails Criteria

Fig 1: Orthogonal validation workflow for commercial quinoline reference standards.

Conclusion

In the realm of drug development, a reference standard is only as reliable as the analytical logic used to characterize it. Commercial 4-Amino-3-bromo-2-methylquinoline sourced from early-discovery catalogs must be treated as a crude starting point rather than a definitive standard. By implementing a self-validating matrix of HPLC-UV, qNMR, and thermal analysis, researchers can confidently elevate these materials to Certified Working Standards, ensuring absolute reproducibility and regulatory compliance in their synthetic and biological assays.

References

  • [1] Reference-Standard Material Qualification, Pharmaceutical Technology. Available at: [Link]

  • [2] Guideline for Donors of USP Reference Standard Candidate Materials, IPQpubs. Available at:[Link]

  • [3] Choosing Reference Standards for API or Impurity, ResolveMass Laboratories Inc. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Amino-3-bromo-2-methylquinoline proper disposal procedures

Here is the comprehensive operational and safety guide for the handling and disposal of 4-Amino-3-bromo-2-methylquinoline, designed for researchers and drug development professionals. Executive Summary 4-Amino-3-bromo-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and safety guide for the handling and disposal of 4-Amino-3-bromo-2-methylquinoline, designed for researchers and drug development professionals.

Executive Summary

4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) is a halogenated heterocyclic building block frequently utilized in pharmaceutical synthesis. Due to its specific chemical structure—combining a quinoline core, a primary amine, and a bromine atom—it presents distinct acute toxicity and environmental hazards[1]. Proper disposal requires strict segregation protocols to prevent environmental contamination and the formation of toxic byproducts during destruction.

Hazard Profile & Causal Analysis

To manage waste effectively, laboratory personnel must understand the causality behind the compound's hazard classifications.

  • Acute Toxicity (Oral) - Category 3 (H301): The quinoline derivative structure is highly biologically active. Ingestion can lead to severe systemic toxicity. This necessitates strict dust control and the prevention of cross-contamination during waste consolidation[1][2].

  • Serious Eye Damage - Category 1 (H318): The primary amine group contributes to local alkalinity and reactivity, causing irreversible damage upon contact with ocular mucosa[1].

  • Halogenated Status: The presence of the bromine atom at the 3-position dictates its waste stream. If incinerated at low temperatures or mixed with non-halogenated waste, brominated organics can form highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).

Quantitative Hazard Summary
Property / ClassificationData / DesignationOperational Implication
CAS Number 90772-21-7Use for all waste manifest documentation.
Physical State SolidProne to aerosolization; handle in a fume hood.
Signal Word DangerRequires immediate segregation and high-level PPE.
Primary Hazards H301 (Toxic if swallowed), H318 (Eye Dam. 1)Mandates face shields and stringent ingestion prevention.
Waste Classification Halogenated Organic Toxic WasteMust not be mixed with standard solvent/solid waste.

Step-by-Step Disposal Methodology

This protocol outlines the self-validating system for lab-side waste management. Note: Laboratories must never attempt to chemically neutralize or destroy this compound in-house. Final destruction must be performed by a licensed hazardous waste facility.

Step 1: Personal Protective Equipment (PPE) Verification

  • Action: Don a chemically resistant lab coat, nitrile gloves (double-gloving is recommended during spill cleanup or waste transfer), and safety goggles. If transferring large quantities of dry powder, a face shield is required due to the H318 classification[1].

  • Causality: Prevents mucosal exposure to reactive amine groups and systemic absorption.

Step 2: Waste Segregation & Containment

  • Action: Collect all unreacted solid waste, contaminated weighing paper, and disposable spatulas in a dedicated, sealable High-Density Polyethylene (HDPE) container.

  • Action: Do not dissolve the solid in non-halogenated solvents (like acetone or ethanol) for disposal. If it is already in a solution, ensure the liquid waste carboy is strictly designated for Halogenated Organic Waste .

  • Causality: Segregation prevents the accidental dilution of halogens into the general solvent stream, which would violate EPA/RCRA incineration regulations and increase disposal costs.

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste label immediately upon the first addition of waste.

  • Action: The label must explicitly state: "Hazardous Waste - Toxic Solid, Halogenated Organic (Contains: 4-Amino-3-bromo-2-methylquinoline)".

  • Causality: Accurate manifesting ensures the downstream disposal contractor routes the waste to a high-temperature incinerator equipped with flue gas scrubbers.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed waste container in a designated SAA. Ensure the container is placed within a secondary containment tray. Keep away from strong oxidizing agents.

  • Causality: Secondary containment traps accidental spills, while isolation from oxidizers prevents exothermic reactions with the amine group.

Step 5: Handover to Licensed Contractor

  • Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed contractor. The contractor will perform high-temperature incineration (>1000°C) with alkaline scrubbing to safely neutralize the resulting hydrogen bromide (HBr) gas.

Waste Stream Decision Pathway

G A 4-Amino-3-bromo-2-methylquinoline Waste Generated B Identify as Halogenated Toxic Solid (H301, H318) A->B Hazard Assessment C Place in HDPE Container (Secondary Containment) B->C Segregation D Label: Toxic / Halogenated Organic Waste C->D Compliance E Transfer to SAA (Satellite Accumulation Area) D->E Storage F Licensed High-Temperature Incineration (Scrubber Equipped) E->F Final Disposal

Workflow for the segregation, containment, and disposal of halogenated quinoline waste.

Spill Response Protocol

In the event of a localized laboratory spill (e.g., dropped vial):

  • Evacuate & Assess: Instruct personnel to step back. Assess if the spill has become airborne.

  • Containment: Do not sweep dry powder, as this aerosolizes the toxic dust.

  • Cleanup: Gently cover the spill with damp absorbent pads (using water or a compatible solvent) to suppress dust. Carefully scoop the material using non-sparking tools into a dedicated hazardous waste container.

  • Decontamination: Wipe the area with a damp cloth, followed by a standard laboratory detergent wash. Dispose of all cleanup materials as Halogenated Toxic Waste.

References

Sources

Handling

Personal protective equipment for handling 4-Amino-3-bromo-2-methylquinoline

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a comprehensive system of risk mitigation grounded in molecular causality. Handling highly reactive compounds req...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a comprehensive system of risk mitigation grounded in molecular causality. Handling highly reactive compounds requires designing workflows where every safety measure is a self-validating system.

Below is the definitive operational guide for managing the specific hazards associated with 4-Amino-3-bromo-2-methylquinoline .

Chemical Profile & Hazard Causality

4-Amino-3-bromo-2-methylquinoline (CAS: 90772-21-7) is a halogenated heterocyclic solid utilized in advanced chemical synthesis and drug development[1]. Its molecular architecture—featuring a planar quinoline ring substituted with an electron-withdrawing bromine atom and an electron-donating amino group—creates a highly reactive electrophilic center.

Under the Globally Harmonized System (GHS), this compound carries severe hazard classifications:

  • Acute Tox. 3 Oral (H301): Ingestion leads to rapid systemic toxicity.

  • Eye Dam. 1 (H318): Contact with the aqueous environment of the eye induces rapid localized pH changes and protein denaturation, leading to irreversible corneal opacity.

The "Danger" signal word and associated GHS05 (Corrosion) and GHS06 (Skull and crossbones) pictograms dictate that any operational protocol must be designed to completely eliminate particulate inhalation, accidental ingestion, and ocular exposure.

Causality-Driven PPE Selection Matrix

Selecting Personal Protective Equipment (PPE) is about creating redundant barriers against specific vectors of exposure. For this compound, the primary vectors are aerosolized dust contacting the eyes and particulate transfer to the mouth or respiratory tract,.

PPE CategorySpecificationCausality & Validation Protocol
Ocular Protection Non-vented chemical splash goggles (ANSI Z87.1+)Causality: Prevents ingress of airborne particulates that cause Eye Dam. 1.Validation: Ensure a seamless, airtight seal against the facial contour before entering the lab.
Dermal Protection Double-gloving: Nitrile (Outer: 6 mil, Inner: 4 mil)Causality: Nitrile resists penetration by heterocyclic amines. Double gloving allows safe removal of the contaminated outer layer without exposing skin.Validation: Perform a pneumatic inflation test on outer gloves prior to donning; trap air inside, twist the cuff, and verify it holds pressure.
Respiratory N95/P100 Particulate Respirator or Fume HoodCausality: Mitigates inhalation of fine toxic powders.Validation: Perform a positive/negative pressure seal check on the respirator before handling.
Body Protection Flame-resistant, disposable Tyvek lab coatCausality: Prevents particulate accumulation on woven clothing, which can lead to secondary exposure outside the lab.

Self-Validating Handling Protocol

A protocol is only effective if the operator can verify its success in real-time. Standard operating procedures for Acute Tox. 3 compounds require that dust formation must be strictly avoided.

Step 1: Workspace Validation

  • Action: Conduct all weighing and transfer operations inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

  • Validation: Before opening the chemical container, perform a "tissue test." Tape a small strip of tissue paper to the bottom of the sash. If the tissue is drawn inward, negative pressure is confirmed.

Step 2: Chemical Transfer

  • Action: Use an anti-static micro-spatula to transfer the solid[1]. Static electricity can cause fine powders to aerosolize, creating an immediate inhalation hazard.

  • Validation: Observe the powder during transfer. If it clings aggressively to the spatula or container walls, pause and use an anti-static gun (ionizer) to neutralize the charge before proceeding.

Workflow A Pre-Operation: Validate Fume Hood & Don PPE B Chemical Transfer: Anti-Static Weighing A->B C Exposure Event? B->C D Emergency Protocol: Eyewash & Medical Alert C->D Yes E Decontamination: Wet-Wipe Surfaces C->E No F Waste Disposal: Class 6.1C Segregation D->F E->F

Operational workflow and emergency decision matrix for handling 4-Amino-3-bromo-2-methylquinoline.

Emergency Response & Spill Management

In the event of a breach, immediate, pre-planned actions are required. The P-codes for this compound (P301+P310, P305+P351+P338) dictate strict emergency responses.

  • Ocular Exposure (Eye Dam. 1): Immediately flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure complete irrigation[2]. Do not attempt to chemically neutralize the compound in the eye. Seek immediate ophthalmological care.

  • Ingestion (Acute Tox. 3): Systemic toxicity can occur rapidly. Immediately call a Poison Control Center or physician (P310). Rinse the mouth with 200-300 ml of water, but do not induce vomiting unless explicitly instructed by medical personnel,.

  • Spill Containment: Do not sweep dry powder, as this creates a toxic dust cloud. Gently cover the spill with damp absorbent pads to bind the dust, then carefully scoop the material into a sealable hazardous waste container,[2].

Doffing and Waste Disposal Plan

Improper doffing is a leading cause of secondary chemical exposure. 4-Amino-3-bromo-2-methylquinoline must be stored and disposed of under Storage Class 6.1C (Combustible acute toxic Cat.3) regulations.

Step-by-Step Doffing & Disposal:

  • Inspect & Wipe: While still in the fume hood, wipe the outer gloves with a damp cloth to remove gross contamination.

  • Remove Outer Gloves: Pinch the palm of one glove, peel it off inside-out, hold it in the gloved hand, and slide an ungloved finger under the remaining cuff to peel it off. Dispose of in a Class 6.1C biohazard bin.

  • Remove Ocular Protection: Remove goggles by handling only the rear head strap. Do not touch the front lens.

  • Remove Body Protection: Unzip the Tyvek suit and peel it downward and inward, trapping any residual dust inside the folds.

  • Final Decontamination: Remove inner gloves and immediately wash hands and forearms with copious amounts of soap and water[2].

Doffing S1 1. Inspect Outer Gloves S2 2. Remove Outer Gloves S1->S2 S3 3. Remove Eye Protection S2->S3 S4 4. Remove Lab Coat S3->S4 S5 5. Remove Inner Gloves & Wash S4->S5

Sequential doffing procedure to prevent secondary exposure to toxic chemical residues.

References

  • Source: sigmaaldrich.
  • Source: sigmaaldrich.
  • Safety data sheet (Acute Tox. 3 Handling Procedures)
  • Hexaquart XL (Acute Tox. 3 Oral Emergency Response) - B.
  • Safety Data Sheet (Eye Dam. 1 SOPs) - Gelest, Inc.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.